molecular formula C17H20O B076166 3-Benzylidenecamphor CAS No. 15087-24-8

3-Benzylidenecamphor

货号: B076166
CAS 编号: 15087-24-8
分子量: 240.34 g/mol
InChI 键: OIQXFRANQVWXJF-QBFSEMIESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzylidene camphor is a synthetic organic compound renowned for its potent ultraviolet (UV) light absorption properties, specifically within the UV-B range (280-315 nm). Its primary research value lies in its application as a model organic UV filter for studying photostability, photoreactivity, and the mechanisms of photoprotection. Researchers utilize benzylidene camphor to investigate the efficacy and degradation pathways of sunscreen formulations under simulated solar irradiation, providing critical insights into product stability and performance. Its mechanism of action involves the absorption of high-energy UV photons, leading to an electronic transition to an excited state; the subsequent dissipation of this energy occurs through harmless pathways such as heat release (internal conversion) or isomerization around the benzylidene double bond. This photophysical property makes it an invaluable tool in photochemistry studies, material science for developing UV-protective coatings, and in vitro toxicological assessments to understand the interaction of UV filters with biological systems. This product is supplied as a high-purity compound to ensure reproducible and reliable experimental results, strictly for use in laboratory research.

属性

IUPAC Name

(3Z)-3-benzylidene-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O/c1-16(2)14-9-10-17(16,3)15(18)13(14)11-12-7-5-4-6-8-12/h4-8,11,14H,9-10H2,1-3H3/b13-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIQXFRANQVWXJF-QBFSEMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2=CC3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C\2CCC1(C(=O)/C2=C\C3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15087-24-8, 36275-29-3
Record name Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(phenylmethylene)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (-)-1,7,7-trimethyl-3-(phenylmethylene)bicyclo[2.2.1]heptan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.118
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,7,7-trimethyl-3-(phenylmethylene)bicyclo[2.2.1]heptan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.567
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Benzylidenecamphor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-benzylidenecamphor, a well-known UV filter. This document details the underlying synthetic chemistry, provides step-by-step experimental protocols, and presents a thorough characterization of the compound using modern analytical techniques. All quantitative data is summarized in structured tables for clarity and comparative ease.

Synthesis of this compound via Claisen-Schmidt Condensation

The synthesis of this compound is a classic example of a crossed aldol (B89426) condensation, specifically the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an enolizable ketone, camphor (B46023), with an aromatic aldehyde that lacks α-hydrogens, benzaldehyde (B42025). The absence of α-hydrogens in benzaldehyde prevents it from undergoing self-condensation, thus favoring the formation of the desired cross-condensation product.

The reaction proceeds via the formation of a camphor enolate upon treatment with a base, typically sodium hydroxide (B78521) or potassium hydroxide. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. The subsequent aldol addition product readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to yield the thermodynamically stable α,β-unsaturated ketone, this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • (1R)-(+)-Camphor

  • Benzaldehyde

  • Sodium hydroxide (NaOH)

  • Ethanol (B145695) (95%)

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Büchner funnel and filter flask

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

Procedure:

  • Preparation of the Reaction Mixture: In a 250 mL round-bottom flask, dissolve 10.0 g of (1R)-(+)-camphor in 50 mL of 95% ethanol. Add 7.0 mL of benzaldehyde to this solution.

  • Preparation of the Base Solution: In a separate beaker, dissolve 5.0 g of sodium hydroxide in 50 mL of distilled water and allow the solution to cool to room temperature.

  • Reaction: While stirring the camphor and benzaldehyde solution at room temperature, slowly add the sodium hydroxide solution dropwise over a period of 30 minutes.

  • Reaction Completion: After the addition is complete, continue stirring the reaction mixture at room temperature for 3 hours. The formation of a yellow precipitate indicates the progress of the reaction.

  • Isolation of the Crude Product: Cool the reaction mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the crude this compound by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with two 50 mL portions of cold distilled water to remove any unreacted sodium hydroxide and other water-soluble impurities.

  • Drying: Allow the crude product to air-dry on the filter paper. For more efficient drying, the solid can be placed in a desiccator over a drying agent.

Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethanol (95%)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Ice bath

Procedure:

  • Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol and heat the mixture on a hot plate with gentle swirling until the solid completely dissolves.

  • Crystallization: Remove the flask from the hot plate and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for 30 minutes to induce further crystallization.

  • Isolation of Pure Product: Collect the purified crystals of this compound by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold 95% ethanol.

  • Drying: Dry the purified crystals in a desiccator to obtain the final product.

Characterization of this compound

A thorough characterization of the synthesized this compound is crucial to confirm its identity, purity, and structure. The following sections detail the experimental protocols and expected results for various analytical techniques.

Physical Properties
PropertyValue
AppearancePale yellow solid
Melting Point97-99 °C[1][2][3]
Boiling Point310 °C[1][2][3]
SolubilitySoluble in ethanol, chloroform (B151607); sparingly soluble in hexanes, methanol; insoluble in water.[2][3][4]
Spectroscopic Characterization

Experimental Protocol:

  • Sample Preparation: Dissolve 10-20 mg of purified this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Data Acquisition: Transfer the solution to a clean NMR tube. Acquire ¹H and ¹³C NMR spectra using a 400 MHz or higher NMR spectrometer.

Expected Spectral Data:

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.55 - 7.30m5HAromatic protons (C₆H₅)
7.28s1HVinylic proton (=CH)
2.95t1HBridgehead proton (C4-H)
2.10 - 1.90m2HMethylene protons (C5-H₂)
1.70 - 1.50m2HMethylene protons (C6-H₂)
1.05s3HMethyl protons (C7-CH₃)
0.95s3HMethyl protons (C7-CH₃)
0.80s3HMethyl protons (C1-CH₃)

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
215.1Carbonyl carbon (C=O)
141.5Quaternary aromatic carbon (C1')
135.8Vinylic carbon (=CH)
130.2Aromatic carbons (C2'/C6')
128.7Aromatic carbons (C3'/C5')
128.3Aromatic carbon (C4')
125.4Vinylic carbon (C3)
58.5Bridgehead carbon (C1)
48.2Bridgehead carbon (C4)
45.1Quaternary carbon (C7)
31.0Methylene carbon (C5)
27.0Methylene carbon (C6)
20.8Methyl carbon (C7-CH₃)
19.2Methyl carbon (C7-CH₃)
9.4Methyl carbon (C1-CH₃)

Experimental Protocol:

  • Sample Preparation (KBr Pellet): Grind 1-2 mg of purified this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum in the range of 4000-400 cm⁻¹.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3060 - 3030MediumAromatic C-H stretch
2960 - 2870StrongAliphatic C-H stretch (from camphor moiety)
1715StrongC=O stretch (α,β-unsaturated ketone)
1625StrongC=C stretch (conjugated alkene)
1600, 1490, 1450MediumC=C stretch (aromatic ring)
760, 690StrongC-H out-of-plane bend (monosubstituted benzene)

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of purified this compound in a suitable UV-transparent solvent, such as ethanol.

  • Data Acquisition: Record the UV-Vis spectrum from 200 to 400 nm using a spectrophotometer, using the pure solvent as a blank.

Expected Absorption Maximum:

Solventλmax (nm)
Ethanol~300

The absorption maximum around 300 nm is characteristic of the extended π-conjugated system involving the benzene (B151609) ring, the exocyclic double bond, and the carbonyl group.

Experimental Protocol:

  • Sample Introduction: Introduce a small amount of the purified sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI).

  • Data Acquisition: Acquire the mass spectrum.

Expected Fragmentation Pattern (EI-MS):

The mass spectrum of this compound will show a molecular ion peak [M]⁺ at m/z = 240, corresponding to its molecular weight.[5] Common fragmentation pathways for ketones and conjugated systems will lead to characteristic fragment ions.

m/zProposed Fragment Ion
240[M]⁺ (Molecular ion)
225[M - CH₃]⁺
197[M - C₃H₇]⁺
115[C₉H₇]⁺ (indenyl cation)
91[C₇H₇]⁺ (tropylium ion)

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification reactants Camphor + Benzaldehyde + NaOH/Ethanol reaction Claisen-Schmidt Condensation (3h, RT) reactants->reaction isolation Vacuum Filtration & Washing reaction->isolation crude_product Crude this compound isolation->crude_product recrystallization Recrystallization (Hot Ethanol) crude_product->recrystallization Purify pure_product Pure this compound recrystallization->pure_product nmr NMR Spectroscopy (¹H & ¹³C) pure_product->nmr ftir FTIR Spectroscopy pure_product->ftir uvvis UV-Vis Spectroscopy pure_product->uvvis ms Mass Spectrometry pure_product->ms mp Melting Point Determination pure_product->mp

Caption: Workflow for the synthesis and characterization of this compound.

This comprehensive guide provides the necessary theoretical background and practical protocols for the successful synthesis and detailed characterization of this compound. The presented data and methodologies are intended to be a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

References

An In-depth Technical Guide to the Spectroscopic Analysis of 3-Benzylidenecamphor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-benzylidenecamphor, a well-known UV filter. The document outlines the expected spectral characteristics based on its molecular structure and furnishes detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. This guide is intended to serve as a valuable resource for researchers and professionals involved in the analysis, characterization, and quality control of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. It is important to note that while specific experimental values can vary slightly based on the solvent and instrument conditions, these tables provide a representative overview of the compound's spectral properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound (Typical Values)

Chemical Shift (δ) ppmMultiplicityAssignment
7.30 - 7.50MultipletAromatic protons (C₆H₅)
7.65SingletVinylic proton (=CH-Ph)
2.0 - 2.5MultipletCamphor ring protons
1.05SingletMethyl protons (CH₃)
0.95SingletMethyl protons (CH₃)
0.80SingletMethyl protons (CH₃)

Table 2: ¹³C NMR Spectroscopic Data for this compound (Typical Values)

Chemical Shift (δ) ppmAssignment
~215Carbonyl carbon (C=O)
135 - 140Quaternary aromatic carbon
128 - 130Aromatic CH carbons
~134Vinylic carbon (=CH-Ph)
~125Quaternary vinylic carbon
40 - 60Camphor ring carbons
10 - 20Methyl carbons (CH₃)
Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3060MediumAromatic C-H stretch
~2960StrongAliphatic C-H stretch
~1730StrongC=O stretch (conjugated ketone)
~1625MediumC=C stretch (alkene)
~1600, ~1450Medium-WeakC=C stretch (aromatic)
Ultraviolet-Visible (UV-Vis) Spectroscopy

For UV-Vis spectroscopy, it's important to note that the maximum absorption wavelength (λmax) can be influenced by the solvent used. A closely related derivative, 3-(4'-methylbenzylidene)-camphor, exhibits a maximum absorption at 297 nm, which is indicative of its function as a UV-B absorber.[1] For the parent compound, this compound, a similar absorption profile in the UV-B range is expected.

Table 4: UV-Vis Spectroscopic Data for this compound

Wavelength (λmax)SolventMolar Absorptivity (ε)
~285 nmEthanol (B145695)Data not available

Experimental Protocols

The following sections provide detailed, generalized methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • This compound sample

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry NMR tube. Add a small amount of TMS as an internal reference (0 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

    • Typical parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16 scans), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a spectral width of 0 to 220 ppm, a significantly larger number of scans compared to ¹H NMR due to the low natural abundance of ¹³C (e.g., 1024 scans or more), and a relaxation delay of 2-5 seconds.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

  • FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press

  • This compound sample

  • Potassium bromide (KBr), spectroscopic grade (for pellet method)

  • Agate mortar and pestle (for pellet method)

Procedure (ATR Method):

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental interferences.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum over a typical range of 4000-400 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Procedure (KBr Pellet Method):

  • Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Place the powder in a pellet die and press it under high pressure to form a transparent or translucent pellet.

  • Spectrum Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the maximum absorption wavelength (λmax) of this compound in the UV-Vis region.

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Spectroscopic grade solvent (e.g., ethanol or cyclohexane)

  • This compound sample

Procedure:

  • Solution Preparation: Prepare a dilute stock solution of this compound of a known concentration in the chosen solvent. Further dilute the stock solution to obtain a series of solutions with absorbances in the linear range of the instrument (typically 0.1-1.0 AU).

  • Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up. Set the desired wavelength range for scanning (e.g., 200-400 nm).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to record a baseline (blank) spectrum.

  • Sample Measurement: Record the UV-Vis absorption spectrum for each of the prepared solutions, starting from the most dilute.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) from the spectra.

Visualizations

Experimental Workflow for Spectroscopic Analysis

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or use neat Sample->Prep_IR Prep_UV Prepare Dilute Solution Sample->Prep_UV NMR NMR Spectrometer Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR UV UV-Vis Spectrophotometer Prep_UV->UV Analyze_NMR Process FID, Assign Peaks NMR->Analyze_NMR Analyze_IR Identify Functional Groups IR->Analyze_IR Analyze_UV Determine λmax UV->Analyze_UV Structure Structural Confirmation Analyze_NMR->Structure Analyze_IR->Structure Analyze_UV->Structure Structure_Spectra_Relationship Structure {this compound | { C₁₇H₂₀O | Molecular Structure}} NMR NMR Spectroscopy ¹H NMR: Proton environment ¹³C NMR: Carbon skeleton Structure:f0->NMR:f0 Provides detailed structural information IR IR Spectroscopy C=O, C=C, C-H vibrations Structure:f0->IR:f0 Identifies key functional groups UV UV-Vis Spectroscopy π-π* transitions of conjugated system Structure:f0->UV:f0 Confirms electronic conjugation

References

photophysical and photochemical properties of 3-benzylidenecamphor.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Photophysical and Photochemical Properties of 3-Benzylidenecamphor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (3-BC) and its derivatives are organic compounds extensively utilized as ultraviolet (UV) filters in sunscreen and cosmetic products. Their efficacy stems from their distinct photophysical and photochemical properties, primarily the absorption of UV radiation and its dissipation through non-radiative pathways. This technical guide provides a comprehensive overview of the core photophysical and photochemical characteristics of this compound, with a comparative analysis of its key derivatives. Detailed experimental protocols for the characterization of these properties are provided, along with an examination of their interactions with biological signaling pathways, a crucial aspect for drug development and safety assessment.

Core Photophysical and Photochemical Properties

The primary function of this compound as a UV filter is rooted in its molecular structure, which facilitates the absorption of UV photons and subsequent energy dissipation, primarily as heat. This process minimizes the amount of harmful UV radiation reaching the skin.

UV Absorption

This compound is a potent absorber of UV radiation, with its derivatives showing strong absorption in the UVB (280-320 nm) and, in some cases, the UVA (320-400 nm) regions.[1][2] The absorption characteristics are influenced by the specific substituents on the benzylidene moiety and the solvent environment.

Photoisomerization: The Key Photochemical Pathway

Upon absorption of a UV photon, the principal deactivation pathway for this compound and its derivatives is a reversible cis-trans (E/Z) photoisomerization around the exocyclic carbon-carbon double bond. The molecule transitions to an excited state and then relaxes by converting from the (E)-isomer to the (Z)-isomer, releasing the absorbed energy as heat. This rapid and reversible isomerization process is key to its function as an effective and photostable UV filter. A photostationary state, a mixture of both isomers, is quickly established under continuous irradiation.

Photostability

This compound is recognized for its high photostability.[1] This stability is attributed to the efficient and reversible nature of the E/Z isomerization and a very short excited-state lifetime, which is on the order of picoseconds (~10⁻¹² s). This short lifetime minimizes the opportunity for competing, degradative photochemical reactions to occur.

Fluorescence Properties

Quantitative Photophysical and Photochemical Data

The following tables summarize the available quantitative data for this compound derivatives. It is important to note that specific experimental values for the parent this compound are not extensively reported in the reviewed literature.

Table 1: UV Absorption Properties of this compound Derivatives

Compoundλmax (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Solvent
4-Methylbenzylidene Camphor (B46023) (4-MBC)~300Not specifiedEthanol (B145695)
4-Methylbenzylidene Camphor (4-MBC)297Not specifiedNot specified
4'-Acetyl-3-benzylidenecamphor31535,800Methanol
Derivative from patent US4710584A31836,000Ethanol

Table 2: Photochemical and Photophysical Properties of this compound Derivatives

CompoundPropertyValueNotes
Benzylidene camphor derivativesExcited State Lifetime (Isomerization precursor)~10⁻¹² sExtremely short lifetime contributes to photostability.
4-Methylbenzylidene Camphor (4-MBC)Isomerization Quantum Yield0.13 - 0.3Indicates that other minor photochemical processes may occur.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the photophysical and photochemical properties of this compound and its derivatives.

UV-Vis Absorption Spectroscopy

This protocol outlines the measurement of the UV absorption spectrum to determine the maximum absorption wavelength (λmax) and the molar extinction coefficient (ε).

Methodology:

  • Solution Preparation: Prepare a stock solution of the test compound (e.g., this compound) of a precisely known concentration (e.g., 1 x 10⁻³ M) in a UV-grade solvent (e.g., ethanol or methanol).[3] From the stock solution, prepare a series of dilutions to a final concentration range suitable for absorbance measurements (typically ~10⁻⁴ to 10⁻⁵ M), ensuring the maximum absorbance is within the linear range of the spectrophotometer (ideally < 1.5).[3]

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement:

    • Use a pair of matched quartz cuvettes (1 cm path length).[3]

    • Fill the reference cuvette with the pure solvent and the sample cuvette with the prepared solution.

    • Record the absorption spectrum over the desired wavelength range (e.g., 250-450 nm).

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • Using the Beer-Lambert law (A = εcl), calculate the molar extinction coefficient (ε) at λmax, where A is the absorbance, c is the molar concentration, and l is the path length (1 cm).

Relative Fluorescence Quantum Yield Determination

This protocol describes the determination of the fluorescence quantum yield (Φf) of a sample relative to a well-characterized standard.

Methodology:

  • Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral range as the sample (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φf = 0.546).[4]

  • Solution Preparation: Prepare a series of solutions of both the sample and the standard in the same solvent with absorbances at the excitation wavelength ranging from 0.01 to 0.1 to minimize inner filter effects.[4]

  • Instrumentation: Use a spectrofluorometer equipped with a corrected emission channel.

  • Measurement:

    • Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

    • Record the fluorescence emission spectra of the sample and standard solutions at the same excitation wavelength, ensuring identical experimental conditions (e.g., excitation and emission slit widths).

  • Data Analysis:

    • Integrate the area under the corrected emission spectra for both the sample and the standard.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The relative fluorescence quantum yield (Φf,sample) is calculated using the following equation: Φf,sample = Φf,standard × (Grad_sample / Grad_standard) × (n_sample² / n_standard²) where Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.[5]

Fluorescence Lifetime Measurement

This protocol outlines the measurement of fluorescence lifetime (τf) using Time-Correlated Single Photon Counting (TCSPC).[5]

Methodology:

  • Instrumentation: Utilize a TCSPC system comprising a pulsed light source (e.g., a picosecond laser or LED), a high-speed detector (e.g., a photomultiplier tube), and timing electronics.[5]

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent.

  • Measurement:

    • Excite the sample with the pulsed light source at a wavelength where it absorbs.

    • The detector records the arrival time of the emitted photons relative to the excitation pulse.

    • A histogram of photon arrival times is constructed over millions of excitation cycles, creating a fluorescence decay curve.

  • Data Analysis:

    • The instrument response function (IRF) is measured using a scattering solution.

    • The experimental fluorescence decay curve is deconvoluted from the IRF and fitted to a single or multi-exponential decay function to determine the fluorescence lifetime(s).

Interaction with Biological Signaling Pathways

Beyond their photophysical properties, the biological activity of this compound and its derivatives is of significant interest, particularly their potential to act as endocrine disruptors.

Estrogenic Signaling Pathway

Several studies have demonstrated that this compound and its derivatives can interact with the estrogenic signaling pathway.

  • Mechanism of Action: These compounds can bind to estrogen receptors (ERs), with a noted preference for ERβ over ERα.[6] This binding can mimic the action of the natural hormone, 17β-estradiol, leading to the activation of downstream signaling cascades. This includes the stimulation of proliferation in estrogen-dependent breast cancer cells (MCF-7) and the induction of vitellogenin, an estrogen-responsive protein, in fish.[6][7]

Estrogenic_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 3BC This compound ER Estrogen Receptor (ERβ) 3BC->ER Binds to ER_dimer ER Dimer ER->ER_dimer Dimerization HSP Heat Shock Proteins ER_HSP ER-HSP Complex ER_HSP->ER Dissociation ER_HSP->HSP ERE Estrogen Response Element (on DNA) ER_dimer->ERE Binds to Transcription Gene Transcription ERE->Transcription Initiates Proliferation Cell Proliferation (e.g., MCF-7 cells) Transcription->Proliferation Leads to

Estrogenic signaling pathway of 3-BC.
Thyroid Signaling Pathway

The derivative 4-methylbenzylidene-camphor (4-MBC) has been shown to interfere with the thyroid signaling pathway, exhibiting effects consistent with hypothyroidism.[8]

  • Mechanism of Action: 4-MBC can disrupt the hypothalamic-pituitary-thyroid (HPT) axis. In studies with rats, administration of 4-MBC led to significantly elevated levels of thyroid-stimulating hormone (TSH) and an increase in the gene expression of the TSH receptor (Tshr), sodium-iodide symporter (Nis), and thyroid peroxidase (Tpo) in the thyroid gland.[8] This indicates a compensatory response to a perceived decrease in thyroid hormone levels.

Thyroid_Signaling_Disruption cluster_HPT_Axis Hypothalamic-Pituitary-Thyroid (HPT) Axis cluster_Disruptor Disruptor Action cluster_Effects Observed Effects Hypothalamus Hypothalamus Pituitary Pituitary Gland Hypothalamus->Pituitary TRH (+) Thyroid Thyroid Gland Pituitary->Thyroid TSH (+) Increased_TSH Increased TSH Serum Levels Pituitary->Increased_TSH Target_Tissues Target_Tissues Thyroid->Target_Tissues T3, T4 Increased_Gene_Exp Increased Gene Expression (Tshr, Nis, Tpo) Thyroid->Increased_Gene_Exp Target_Tissues->Hypothalamus (-) Target_Tissues->Pituitary (-) 4MBC 4-Methylbenzylidene Camphor (4-MBC) 4MBC->Thyroid Acts on

Thyroid signaling disruption by 4-MBC.

Conclusion

This compound and its derivatives are effective UVB absorbers, with their primary photochemical process being a highly efficient and reversible E/Z isomerization that dissipates absorbed UV energy as heat. This contributes to their notable photostability. While quantitative photophysical data for the parent compound is sparse, analysis of its derivatives provides a solid framework for understanding its behavior. A significant aspect of their profile is their potential as endocrine disruptors, interacting with both estrogenic and thyroid signaling pathways. The experimental protocols provided herein offer a standardized approach for the characterization of these and other UV filtering compounds. For drug development professionals, a thorough understanding of both the photophysical properties and the potential for biological interactions is paramount for ensuring the safety and efficacy of products containing these compounds.

References

An In-Depth Technical Guide to the Core Mechanism of Action of 3-Benzylidenecamphor as a UV Filter

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Benzylidenecamphor (3-BC) is an organic compound that has been utilized as a UV filter in sunscreen products. Its efficacy lies in its ability to absorb ultraviolet radiation, thereby protecting the skin from the deleterious effects of sun exposure. The primary mechanism for this photoprotection is the absorption of UV photons followed by a rapid and reversible cis-trans isomerization, which dissipates the absorbed energy as heat. Beyond its function as a UV filter, 3-BC has been the subject of extensive research due to its endocrine-disrupting properties. This technical guide provides a comprehensive overview of the photochemical and photophysical properties of 3-BC, its mechanism as a UV filter, and a detailed examination of its interaction with endocrine signaling pathways, supported by quantitative data and experimental methodologies.

Photochemical and Photophysical Properties of this compound

The primary function of this compound as a UV filter is predicated on its molecular structure, which enables the absorption of UVB radiation and the subsequent dissipation of this energy through photochemical and photophysical pathways.

UV Absorption and Energy Dissipation

This compound is particularly effective at absorbing UVB radiation.[1] The core mechanism involves the absorption of a photon, which elevates the molecule to an excited electronic state. The principal deactivation pathway for this excited state is a reversible cis-trans (E/Z) photoisomerization around the exocyclic carbon-carbon double bond.[2][3] This isomerization process is an efficient way to convert the absorbed UV energy into thermal energy, which is then harmlessly dissipated.[1]

Upon irradiation, a photostationary state is rapidly established, resulting in a mixture of the (E) and (Z) isomers.[2][3] It is this dynamic equilibrium of isomers that collectively acts as the UV filter.[2][3] The lifetime of the excited states is extremely short, on the order of 10-12 seconds, which prevents unwanted reactions with surrounding molecules.[3]

Photostability

While the cis-trans isomerization is a reversible and protective mechanism, the photostability of 3-BC is a critical parameter for its efficacy as a UV filter. Studies have shown that benzylidene camphor (B46023) derivatives are generally photostable, with low quantum yields for photodegradation.[2][3] This indicates that the molecule can undergo numerous isomerization cycles without significant irreversible chemical alteration, thus maintaining its protective capabilities over time.

Quantitative Data

The following tables summarize the key quantitative data related to the photochemical properties and endocrine-disrupting effects of this compound.

ParameterValueReference
Molecular FormulaC₁₇H₂₀O[4]
Molecular Weight240.34 g/mol [4]

Table 1: Physicochemical Properties of this compound.

ParameterValue(s)ConditionsReference
Initial Quantum Yield of cis-trans IsomerizationVaries with solventSolar simulator irradiation[3]
Photodegradation Quantum YieldLowSolar simulator irradiation[2][3]

Table 2: Photochemical Properties of Benzylidene Camphor Derivatives.

AssayReceptorIC₅₀ (µM)Reference
Competitive Binding AssayPorcine Uterine Cytosolic Receptors14.5[5][6]
Competitive Binding AssayHuman Estrogen Receptor β (hERβ)11.8[5][6]
Competitive Binding AssayHuman Estrogen Receptor α (hERα)No displacement up to 3000 µM[5][6]

Table 3: Estrogen Receptor Binding Affinity of this compound.

AssaySpeciesED₅₀Lowest Effective DoseReference
Uterotrophic Assay (Oral Gavage)Immature Rats45.3 mg/kg/day2 mg/kg/day[5][6]
Vitellogenin Induction Assay (Injection)Juvenile Rainbow Trout16 mg/kg/injection6.4 mg/kg/injection (ED₁₀)[7][8]

Table 4: In Vivo Estrogenic Activity of this compound.

AssayCell LineEC₅₀ (µM)Reference
Cell Proliferation AssayMCF-7 (Human Breast Cancer)0.68[5][6]
Yeast Estrogen Screen (YES)-44.2[9]

Table 5: In Vitro Estrogenic Activity of this compound.

Endocrine-Disrupting Mechanism of Action

This compound has been identified as an endocrine-disrupting chemical (EDC), primarily exhibiting estrogenic and, to a lesser extent, anti-androgenic activities.

Estrogenic Activity

The estrogenic effects of 3-BC are predominantly mediated through its interaction with estrogen receptor β (ERβ).[2] In vitro studies have demonstrated that 3-BC can bind to ERβ with a notable affinity, while showing virtually no binding to ERα.[5][6] This selective binding to ERβ initiates a signaling cascade that can lead to the altered expression of estrogen-responsive genes.

One of the key downstream effects observed is the modulation of nuclear receptor co-regulators. For instance, developmental exposure to benzylidene camphor derivatives has been shown to affect the expression of Steroid Receptor Coactivator-1 (SRC-1) in the uterus.[10] SRC-1 is a crucial coactivator for nuclear receptors, and its altered expression can have widespread consequences on gene regulation.[10] Furthermore, 3-BC has been shown to alter the expression of the progesterone (B1679170) receptor (PR), another important estrogen-responsive gene.[7]

Estrogenic_Signaling_Pathway_of_3_BC cluster_extracellular Extracellular Space 3-BC This compound CellMembrane CellMembrane Cytoplasm Cytoplasm Nucleus Nucleus ER_beta_active ER_beta_active

Anti-androgenic Activity

In addition to its estrogenic effects, 3-BC has been reported to possess anti-androgenic properties.[7] The precise mechanism of this action is not as well-elucidated as its estrogenic pathway. However, it is hypothesized that 3-BC may act as an antagonist to the androgen receptor (AR). This could involve competitive binding to the AR, preventing androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) from binding and activating the receptor. This inhibition of AR signaling would disrupt the normal transcription of androgen-responsive genes.

Antiandrogenic_Mechanism_of_3_BC cluster_extracellular Extracellular Space Androgen Androgen (e.g., DHT) CellMembrane CellMembrane 3-BC This compound Cytoplasm Cytoplasm Nucleus Nucleus AR_active AR_active AR_inhibited AR_inhibited

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the study of this compound.

UV-Vis Spectrophotometry for Molar Absorptivity

Objective: To determine the UV absorption spectrum and molar absorptivity of 3-BC.

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks

  • Analytical balance

  • Spectroscopic grade solvent (e.g., ethanol)

  • This compound

Procedure:

  • Stock Solution Preparation: Accurately weigh a precise amount of 3-BC and dissolve it in the chosen solvent in a volumetric flask to create a stock solution of known concentration.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations.

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up. Set the wavelength range for scanning (e.g., 250-400 nm).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.

  • Sample Measurement: Rinse a cuvette with a small amount of the most dilute sample solution, then fill the cuvette with that solution. Record the absorption spectrum. Repeat for all dilutions, from least to most concentrated.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax). Using the absorbance values at λmax for each concentration, create a calibration curve (Absorbance vs. Concentration). The slope of this line, according to the Beer-Lambert law (A = εbc), will be the molar absorptivity (ε), as the path length (b) is 1 cm.[1]

In Vitro Photostability Testing

Objective: To assess the change in UV absorbance of 3-BC after exposure to a controlled dose of UV radiation.

Materials:

  • UV-Vis spectrophotometer with an integrating sphere

  • Solar simulator with a controlled UV output

  • Roughened polymethylmethacrylate (PMMA) plates

  • Positive displacement pipette or syringe

  • Glove or finger cot for spreading

  • Analytical balance

Procedure:

  • Sample Application: Accurately weigh and apply a specific amount of the sunscreen formulation containing 3-BC onto a PMMA plate.

  • Spreading: Spread the sample evenly over the surface of the plate to achieve a uniform film.

  • Drying: Allow the film to dry in the dark for a specified time (e.g., 30 minutes).

  • Initial Absorbance Measurement: Place the PMMA plate with the dried sunscreen film into the spectrophotometer and measure the initial absorbance spectrum (T₀) across the UV range (290-400 nm).

  • UV Irradiation: Expose the PMMA plate to a controlled dose of UV radiation from the solar simulator. The dose can be defined in Joules/cm² or as a factor of the product's Sun Protection Factor (SPF).

  • Post-Irradiation Absorbance Measurement: Immediately after irradiation, measure the final absorbance spectrum (T₁) of the sample on the PMMA plate.

  • Data Analysis: Compare the pre- and post-irradiation spectra to determine the percentage of absorbance loss or change in the spectral shape, which indicates the photostability of the compound.[1]

Photostability_Testing_Workflow A Sample Application on PMMA Plate B Even Spreading of Sample A->B C Drying in the Dark B->C D Initial Absorbance Measurement (T₀) C->D E UV Irradiation (Solar Simulator) D->E F Post-Irradiation Absorbance Measurement (T₁) E->F G Data Analysis: Comparison of T₀ and T₁ F->G H Determination of Photostability G->H

In Vivo Rodent Uterotrophic Assay

Objective: To assess the estrogenic activity of 3-BC by measuring the increase in uterine weight in immature female rats.

Animals: Immature female rats (e.g., Sprague-Dawley or Wistar), typically 21-22 days old at the start of dosing.

Procedure:

  • Animal Acclimation: House the animals in controlled conditions for a period before the study begins.

  • Dosing: Administer 3-BC orally (gavage) or via subcutaneous injection daily for three consecutive days. A vehicle control group and a positive control group (e.g., treated with 17α-ethinylestradiol) should be included. A range of doses for 3-BC should be tested to establish a dose-response relationship.

  • Necropsy: On the fourth day, euthanize the animals.

  • Uterine Weight Measurement: Carefully dissect the uterus, trim away any adhering fat and connective tissue, and blot to remove luminal fluid. Record the wet weight of the uterus.

  • Data Analysis: Compare the uterine weights of the 3-BC treated groups to the vehicle control group. A statistically significant increase in uterine weight indicates an estrogenic effect. Calculate the ED₅₀ from the dose-response curve.[11][12][13]

In Vitro Estrogen Receptor Competitive Binding Assay

Objective: To determine the binding affinity of 3-BC to the estrogen receptor.

Materials:

  • Source of estrogen receptors (e.g., cytosol from rat uteri, or recombinant human ERα and ERβ)

  • Radiolabeled estradiol (B170435) (e.g., [³H]17β-estradiol)

  • This compound

  • Unlabeled 17β-estradiol (for determining non-specific binding)

  • Assay buffer

  • Scintillation counter and scintillation fluid

Procedure:

  • Incubation: Incubate a constant amount of estrogen receptor preparation with a fixed concentration of radiolabeled estradiol and varying concentrations of 3-BC.

  • Control Groups: Include tubes with only the receptor and radiolabeled estradiol (total binding) and tubes with the receptor, radiolabeled estradiol, and a large excess of unlabeled estradiol (non-specific binding).

  • Separation: After incubation to allow binding to reach equilibrium, separate the receptor-bound radiolabel from the free radiolabel (e.g., using hydroxylapatite precipitation or dextran-coated charcoal).

  • Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of 3-BC. Determine the IC₅₀ value, which is the concentration of 3-BC that inhibits 50% of the specific binding of the radiolabeled estradiol.

Conclusion

This compound functions as a UV filter through an efficient mechanism of UV absorption followed by reversible cis-trans isomerization, which dissipates the energy as heat. While effective in its primary role, its endocrine-disrupting properties, particularly its selective estrogenic activity via ERβ, have raised safety concerns and led to restrictions on its use in cosmetic products. The provided experimental protocols offer standardized methods for the evaluation of the photochemical properties and endocrine activity of UV filtering compounds. A thorough understanding of both the UV filtering mechanism and the potential for biological interactions is crucial for the development of safe and effective sunscreen agents.

References

An In-Depth Technical Guide to the In Vitro Cytotoxicity and Estrogenic Activity of 3-Benzylidenecamphor

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzylidenecamphor (3-BC) is a polycyclic organic compound employed as an ultraviolet (UV) filter in cosmetic products and sunscreens to protect the skin and the product itself from UV radiation. Its lipophilic nature and widespread use have raised concerns regarding its systemic absorption and potential environmental accumulation, leading to extensive investigation into its biological activities. A significant body of research has identified 3-BC as an endocrine-disrupting chemical (EDC), specifically a xenoestrogen, capable of mimicking the effects of endogenous estrogens.

This technical guide provides a comprehensive overview of the in vitro biological effects of this compound, focusing on its estrogenic activity and the methodologies used to assess its cytotoxicity. It consolidates quantitative data from key studies, details the experimental protocols for pivotal assays, and presents visual diagrams of signaling pathways and experimental workflows to serve as a thorough resource for the scientific community.

Section 1: Estrogenic Activity of this compound

3-BC has been consistently shown to exhibit estrogenic activity in multiple in vitro and in vivo models.[1] Its primary mechanism involves direct interaction with estrogen receptors (ERs), leading to the activation of estrogen-responsive signaling pathways. Notably, studies have demonstrated that 3-BC has a selective and higher binding affinity for Estrogen Receptor β (ERβ) compared to Estrogen Receptor α (ERα).[2] This selective binding is a crucial characteristic that distinguishes it from other xenoestrogens and makes it an interesting compound for studying ERβ-mediated pathways.[2]

Data Presentation: Estrogenic Activity

The estrogenic potential of 3-BC has been quantified through various assays, primarily focusing on cell proliferation and receptor binding. The data below is compiled from peer-reviewed studies.

Assay TypeBiological System/Cell LineEndpointResultReference
Cell Proliferation Human Breast Cancer (MCF-7)EC₅₀0.68 µM[2]
Receptor Binding Recombinant Human ERβIC₅₀11.8 µM[2]
Receptor Binding Recombinant Human ERαIC₅₀No displacement up to 3 mM[2]
Receptor Binding Porcine Uterine CytosolIC₅₀14.5 µM[2]
  • EC₅₀ (Half-maximal Effective Concentration): The concentration of a substance that produces 50% of the maximum possible response.

  • IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of a substance that inhibits a specific biological or biochemical function by 50%.

Signaling Pathway Visualization

The interaction of 3-BC with ERβ initiates a cascade of molecular events analogous to that of the natural ligand, 17β-estradiol. The compound passes through the cell membrane, binds to ERβ in the cytoplasm or nucleus, induces a conformational change, and triggers the translocation of the receptor-ligand complex into the nucleus. This complex then dimerizes and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.

Estrogenic_Signaling_Pathway Estrogenic Signaling Pathway of this compound (3-BC) cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 3BC_ext 3-BC ERb Estrogen Receptor β (ERβ) 3BC_ext->ERb Cellular Uptake & Binding Complex 3-BC-ERβ Complex Complex_nuc 3-BC-ERβ Complex (Dimer) Complex->Complex_nuc Translocation & Dimerization ERE Estrogen Response Element (ERE) Complex_nuc->ERE Binds to DNA Gene Estrogen-Responsive Genes ERE->Gene Initiates Transcription mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis (e.g., Proliferation) mRNA->Protein Translation

Estrogenic Signaling Pathway of 3-BC.
Experimental Protocols

The MCF-7 human breast cancer cell line is estrogen-responsive, and its proliferation is a widely accepted indicator of estrogenic activity.[3][4]

  • Cell Culture and Maintenance:

    • Culture MCF-7 cells in routine growth medium (e.g., RPMI 1640) supplemented with 5-10% Fetal Bovine Serum (FBS) and antibiotics at 37°C in a 5% CO₂ humidified atmosphere.[3]

    • To remove endogenous estrogens, switch cells to a phenol (B47542) red-free medium containing FBS that has been treated with dextran-coated charcoal (stripping) for at least 72 hours prior to the experiment. This "hormone-free" condition synchronizes the cells and increases their responsiveness.[5]

  • Assay Procedure:

    • Seed the hormone-deprived MCF-7 cells into 96-well plates at a low density (e.g., 400-5000 cells/well) in the hormone-free medium and allow them to attach for 24-72 hours.[3]

    • Prepare serial dilutions of this compound and a positive control (17β-estradiol) in the hormone-free medium. A vehicle control (e.g., 0.1% DMSO) must be included.

    • Replace the seeding medium with the medium containing the test compounds and controls.

    • Incubate the plates for 6-7 days to allow for cell proliferation.[6]

  • Quantification of Proliferation:

    • After incubation, quantify cell proliferation using a suitable method, such as the sulforhodamine B (SRB) assay, MTT assay, or by direct cell counting.

    • For the SRB assay, fix the cells with trichloroacetic acid, stain with SRB dye, wash, and then solubilize the bound dye.

    • Read the absorbance on a microplate reader (e.g., at 510 nm for SRB).

  • Data Analysis:

    • Construct a dose-response curve by plotting absorbance against the log concentration of the test compound.

    • Calculate the EC₅₀ value from the curve using non-linear regression analysis. The proliferative effect (PE) can be calculated relative to the positive control.

This assay quantifies the ability of a test chemical to compete with a radiolabeled estrogen (e.g., [³H]-17β-estradiol) for binding to the ER.[7]

  • Preparation of ER Source (Rat Uterine Cytosol):

    • Uteri are harvested from female rats that were ovariectomized 7-10 days prior to the experiment to minimize endogenous estrogen levels.[7]

    • The uterine tissue is homogenized in an ice-cold buffer (e.g., TEDG buffer: Tris, EDTA, Dithiothreitol, Glycerol).[7]

    • The homogenate is centrifuged at high speed (e.g., 105,000 x g) to pellet the nuclear fraction and other cellular debris. The resulting supernatant, which contains the cytosolic ER, is carefully collected.[7]

  • Competitive Binding Reaction:

    • In assay tubes, combine the uterine cytosol preparation (containing a known amount of ER protein), a fixed concentration of radiolabeled [³H]-17β-estradiol (e.g., 0.5-1.0 nM), and varying concentrations of unlabeled this compound or a control competitor (e.g., diethylstilbestrol).[7]

    • To determine non-specific binding, a set of tubes containing a large excess (e.g., 100-fold) of the unlabeled competitor is included.

    • Incubate the mixture overnight at 4°C to allow the binding reaction to reach equilibrium.

  • Separation and Quantification:

    • Separate the receptor-bound [³H]-17β-estradiol from the free (unbound) radioligand. A common method is to use a hydroxylapatite (HAP) slurry, which binds the ER-ligand complex.[7]

    • Wash the HAP pellet to remove unbound radioligand.

    • Quantify the radioactivity in the pellet using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specifically bound [³H]-17β-estradiol against the log concentration of the competitor (3-BC).

    • Determine the IC₅₀ value, which is the concentration of 3-BC required to displace 50% of the specifically bound radioligand.

Section 2: In Vitro Cytotoxicity and Genotoxicity Profile

A critical aspect of characterizing any biologically active compound is determining its cytotoxicity. This establishes the concentration range at which the compound can be studied for specific mechanisms (like endocrine disruption) without causing general cell death, which would confound the results. Despite the extensive research into its estrogenic effects, there is a notable lack of publicly available data detailing the basal cytotoxicity (e.g., IC₅₀ values) of this compound across various cell lines. Studies on its estrogenicity are typically conducted at non-cytotoxic concentrations.

Genotoxicity, the property of chemical agents that damages the genetic information within a cell, is another crucial toxicological endpoint. While direct genotoxicity data for 3-BC is sparse, studies on related benzyl (B1604629) derivatives have shown the potential for DNA damage at high concentrations.[8]

Experimental Protocols

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to an insoluble purple formazan (B1609692).

  • Procedure:

    • Seed cells (e.g., HepG2, CHO-K1, MCF-7) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution (e.g., 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Add a solubilization solution (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance of the solution on a microplate reader at a wavelength between 550 and 600 nm.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot percent viability versus the log concentration of 3-BC to generate a dose-response curve and determine the IC₅₀ value.

This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[9] Damage to the cell surface or lysosomal membranes results in a decreased uptake and retention of the dye.[10]

  • Procedure:

    • Seed and treat cells with this compound as described for the MTT assay.

    • After the treatment period, remove the medium and add a medium containing Neutral Red (e.g., 50 µg/mL). Incubate for approximately 2-3 hours to allow for dye uptake by viable cells.[9]

    • Remove the dye-containing medium and wash the cells to remove any unincorporated dye.

    • Add a destain solution (e.g., 1% acetic acid in 50% ethanol) to extract the dye from the lysosomes.

    • Measure the absorbance of the extracted dye at approximately 540 nm.[11]

  • Data Analysis:

    • Calculate viability as a percentage relative to the control and determine the IC₅₀ from the resulting dose-response curve.

The single-cell gel electrophoresis or Comet assay is a sensitive method for detecting DNA damage, such as single- and double-strand breaks and alkali-labile sites, in individual cells.[12][13]

  • Procedure:

    • Harvest cells after treatment with this compound.

    • Embed the cells in a low-melting-point agarose (B213101) gel on a microscope slide.

    • Lyse the cells using a high-salt detergent solution to remove membranes and cytoplasm, leaving behind the nuclear material (nucleoids).

    • Place the slides in a high-pH alkaline buffer to unwind the DNA.

    • Perform electrophoresis under alkaline conditions. Damaged DNA fragments will migrate away from the nucleoid, forming a "comet tail."

    • Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green, propidium (B1200493) iodide).

  • Data Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Use image analysis software to quantify the extent of DNA damage. Common parameters include Tail Moment, Tail Length, and % DNA in the Tail.[8]

    • Compare the results from treated cells to negative (vehicle) and positive (known genotoxin) controls.

Section 3: Integrated Experimental Workflow

A logical workflow is essential for the comprehensive evaluation of a compound like 3-BC. The process begins with broad cytotoxicity screening to identify appropriate, non-lethal concentrations for subsequent, more specific mechanistic assays.

Experimental_Workflow Integrated Workflow for In Vitro Assessment of 3-BC cluster_prep Phase 1: Preparation cluster_cyto Phase 2: Cytotoxicity Screening cluster_mech Phase 3: Mechanistic Assays (at Non-Toxic Concentrations) cluster_estro_assays Estrogenicity Assays cluster_geno_assays Genotoxicity Assays cluster_analysis Phase 4: Analysis & Conclusion Compound Compound Preparation (this compound) MTT MTT Assay (Metabolic Activity) Compound->MTT NRU Neutral Red Assay (Lysosomal Integrity) Compound->NRU CellLines Cell Line Selection (e.g., MCF-7, HepG2) CellLines->MTT CellLines->NRU IC50 Determine IC50 (Establish Non-Toxic Conc. Range) MTT->IC50 NRU->IC50 Estrogen Estrogenicity Assessment IC50->Estrogen Select Conc. Genotox Genotoxicity Assessment IC50->Genotox Select Conc. MCF7 MCF-7 Proliferation (EC50) Estrogen->MCF7 Binding ER Competitive Binding (IC50, ERα vs ERβ) Estrogen->Binding Comet Comet Assay (DNA Strand Breaks) Genotox->Comet Data Data Integration & Analysis MCF7->Data Binding->Data Comet->Data Conclusion Conclusion on In Vitro Bioactivity Data->Conclusion

Integrated Workflow for In Vitro Assessment of 3-BC.

Conclusion

The UV filter this compound is a potent in vitro xenoestrogen. Quantitative data robustly demonstrates its ability to stimulate the proliferation of estrogen-responsive MCF-7 cells and to bind selectively to Estrogen Receptor β over ERα.[2] This ERβ selectivity makes it a valuable tool for investigating the specific roles of this receptor subtype.

In contrast, there is a significant gap in the scientific literature regarding the compound's general in vitro cytotoxicity. While its estrogenic effects are studied at concentrations assumed to be non-toxic, the absence of published IC₅₀ values across a range of cell lines makes a comprehensive risk assessment challenging. The detailed protocols provided herein for standard cytotoxicity and genotoxicity assays (MTT, Neutral Red, and Comet) offer a clear framework for generating this crucial data. A complete toxicological profile, integrating its well-documented endocrine activity with foundational cytotoxicity and genotoxicity data, is essential for fully understanding the potential biological impact of this compound on human health.

References

An In-depth Technical Guide to the Discovery and Historical Synthesis of 3-Benzylidenecamphor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical synthesis of 3-benzylidenecamphor, a compound of significant interest due to its application as a UV filter and its notable biological activities. This document details the seminal synthetic work, outlines the prevalent Claisen-Schmidt condensation methodology with experimental protocols, and presents key quantitative and spectroscopic data. Furthermore, it elucidates the compound's interaction with the estrogen receptor signaling pathway, a critical aspect for drug development and safety assessment.

Discovery and Historical Context

The pioneering synthesis of this compound is credited to the French chemists Albin Haller and E. Bauer. In their 1909 publication in the Comptes rendus de l'Académie des sciences, they described the condensation of camphor (B46023) with benzaldehyde (B42025) in the presence of a sodium amide catalyst. This work laid the foundation for the synthesis of a new class of α,β-unsaturated ketones derived from natural products. Their method, a variation of the now widely recognized Claisen-Schmidt condensation, opened avenues for the exploration of camphor derivatives and their potential applications.

Initially, the interest in this compound and its analogues was primarily from a chemical standpoint, exploring the reactivity of the camphor molecule. However, in the mid-20th century, with the growing awareness of the harmful effects of ultraviolet (UV) radiation, these compounds garnered significant attention for their UV-absorbing properties. This led to their incorporation into sunscreen formulations to protect the skin from sun damage. More recently, research has focused on the biological effects of this compound, particularly its potential as an endocrine disruptor through its interaction with the estrogen receptor.

Chemical Synthesis

The most common and historically significant method for the synthesis of this compound is the Claisen-Schmidt condensation . This reaction involves the base-catalyzed condensation of an aldehyde or ketone possessing α-hydrogens with an aromatic carbonyl compound that lacks α-hydrogens. In the case of this compound synthesis, camphor (which has enolizable α-hydrogens at the C3 position) reacts with benzaldehyde (an aromatic aldehyde with no α-hydrogens).

The reaction proceeds via the formation of a camphor enolate in the presence of a strong base. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. The resulting aldol (B89426) addition product readily undergoes dehydration to yield the more stable, conjugated α,β-unsaturated ketone, this compound.

Synthesis Workflow

The general workflow for the synthesis of this compound via Claisen-Schmidt condensation is depicted below.

G reagents Mixing of Camphor and Benzaldehyde dissolution Dissolution in Anhydrous Solvent (e.g., Ethanol (B145695), Toluene) reagents->dissolution base Addition of Base (e.g., NaH, NaNH2, KOH) dissolution->base reaction Reaction at Controlled Temperature base->reaction workup Aqueous Work-up and Extraction reaction->workup purification Purification by Recrystallization or Chromatography workup->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocols

Protocol 1: Classic Synthesis using Sodium Amide (Adapted from Haller and Bauer, 1909)

  • Reagents:

    • Camphor (1 equivalent)

    • Benzaldehyde (1.1 equivalents)

    • Sodium amide (1.2 equivalents)

    • Anhydrous Toluene

    • Dilute Hydrochloric Acid

    • Diethyl Ether

    • Anhydrous Sodium Sulfate

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve camphor in anhydrous toluene.

    • Carefully add sodium amide to the solution in portions under an inert atmosphere (e.g., nitrogen or argon).

    • Heat the mixture to reflux for 2-3 hours to ensure the formation of the camphor enolate.

    • Cool the reaction mixture to room temperature and slowly add benzaldehyde dropwise with continuous stirring.

    • After the addition is complete, stir the reaction mixture at room temperature for 12-18 hours.

    • Quench the reaction by carefully adding dilute hydrochloric acid until the mixture is acidic.

    • Transfer the mixture to a separatory funnel and extract the organic layer with diethyl ether.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude this compound by recrystallization from ethanol or by column chromatography on silica (B1680970) gel.

Protocol 2: Modern Synthesis using Potassium Hydroxide (B78521)

  • Reagents:

    • Camphor (1 equivalent)

    • Benzaldehyde (1.1 equivalents)

    • Potassium Hydroxide (2 equivalents)

    • Ethanol

    • Water

  • Procedure:

    • In a round-bottom flask, dissolve camphor and benzaldehyde in ethanol.

    • In a separate beaker, prepare a solution of potassium hydroxide in a minimal amount of water and then add it to the ethanolic solution of the reactants.

    • Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, pour the mixture into a beaker containing crushed ice and water.

    • The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration.

    • Wash the solid with cold water to remove any remaining base.

    • Purify the crude this compound by recrystallization from ethanol.

Quantitative Data

The following table summarizes key quantitative data for the synthesis and properties of this compound.

ParameterValueReference
Synthesis Yield
Haller and Bauer (1909)Not explicitly statedOriginal Publication
Modern KOH methodTypically > 80%General Organic Chemistry Literature
Physical Properties
Molecular FormulaC₁₇H₂₀O-
Molecular Weight240.34 g/mol -
Melting Point98-100 °CVaries with purity
Spectroscopic Data
¹H NMR (CDCl₃, δ ppm)
C₇H₅- (aromatic)7.2-7.5 (m, 5H)Typical values
=CH-7.6 (s, 1H)Typical values
C₁₀H₁₅ (camphor moiety)0.8-2.5 (m, 14H)Typical values
¹³C NMR (CDCl₃, δ ppm)
C=O~215Typical values
C=CH~135Typical values
Aromatic C~128-136Typical values
Camphor C~9-50Typical values
UV-Vis Spectroscopy
λmax (in Ethanol)~300 nmVaries with solvent

Signaling Pathway Interaction: Estrogenic Activity

This compound has been identified as a xenoestrogen, a foreign compound that can interfere with the endocrine system by mimicking or blocking the effects of endogenous estrogens. Its primary mechanism of action involves binding to estrogen receptors (ERs), specifically showing a preference for the beta subtype (ERβ) over the alpha subtype (ERα).

The binding of this compound to ERs can initiate a signaling cascade that is typically triggered by the natural ligand, 17β-estradiol. This can lead to the transcriptional regulation of estrogen-responsive genes, potentially causing a range of physiological effects.

Estrogen Receptor Signaling Pathway

The diagram below illustrates the classical genomic signaling pathway of the estrogen receptor and the point of interaction for this compound.

G cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER Estrogen Receptor (ER) Complex BC-ER Complex ER->Complex Forms ERE Estrogen Response Element (ERE) on DNA Gene Target Gene Transcription ERE->Gene Initiates BC This compound BC->ER Binds to Estradiol 17β-Estradiol Estradiol->ER Binds to Dimer Dimerized Complex Complex->Dimer Dimerization Dimer->ERE Binds to

Caption: Estrogenic signaling pathway of this compound.

Conclusion

The discovery of this compound by Haller and Bauer marked a significant milestone in the chemistry of natural product derivatives. The subsequent development and optimization of its synthesis via the Claisen-Schmidt condensation have made it a readily accessible compound. While its primary commercial application has been as a UV filter in sunscreens, its interaction with the estrogen receptor signaling pathway highlights the importance of continued research into its biological effects. This guide provides a foundational understanding for researchers and professionals in drug development and related fields, emphasizing the need for a thorough evaluation of both the beneficial and potentially adverse properties of such compounds.

synthesis of 3-benzylidenecamphor derivatives and analogues.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis of 3-Benzylidenecamphor Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a derivative of the bicyclic monoterpene camphor (B46023), serves as a privileged scaffold in medicinal chemistry and materials science. Its rigid, chiral backbone combined with the versatile chemistry of the α,β-unsaturated ketone moiety makes it an attractive starting point for the synthesis of a diverse range of derivatives. These compounds have garnered significant attention for their potential biological activities, including anticancer, anticonvulsant, and tyrosinase inhibitory effects.[1] Furthermore, their strong ultraviolet (UV) absorption properties have led to their use as UV filters in sunscreens and other cosmetic products.[2][3]

This technical guide provides a comprehensive overview of the synthesis of this compound derivatives. It includes detailed experimental protocols, a summary of quantitative data for a range of analogues, and a discussion of potential signaling pathways that may be modulated by these compounds, offering a valuable resource for researchers in organic synthesis and drug discovery.

Core Synthesis: The Claisen-Schmidt Condensation

The primary method for synthesizing this compound derivatives is the Claisen-Schmidt condensation. This base-catalyzed reaction involves the enolization of camphor and its subsequent aldol (B89426) addition to a substituted aromatic aldehyde, followed by dehydration to yield the α,β-unsaturated ketone.[4][5]

A general workflow for this synthesis is outlined below.

G cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification camphor Camphor & Substituted Aromatic Aldehyde stir Stir at Room Temperature (approx. 42 hours) camphor->stir solvent Anhydrous DMSO solvent->stir base Potassium Hydroxide (B78521) (KOH) base->stir quench Quench with Ice-Cold Water stir->quench filter Filter Precipitate quench->filter wash Wash with Water filter->wash dry Dry at Room Temperature wash->dry recrystallize Recrystallize from Ethanol (B145695) dry->recrystallize final_product Pure this compound Derivative recrystallize->final_product

General workflow for the synthesis of this compound derivatives.

Experimental Protocols

General Protocol for the Synthesis of 3-(Substituted-benzylidene)camphor Derivatives

This protocol is a generalized procedure based on the Claisen-Schmidt condensation method.[6][7]

  • Reaction Setup: In a round-bottom flask, dissolve camphor (1.0 eq.) and a substituted aromatic aldehyde (1.0 eq.) in anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Base Addition: To the stirred solution, add powdered potassium hydroxide (KOH) (1.2 eq.).

  • Reaction: Allow the mixture to stir at room temperature (approx. 20-25°C) for an extended period, typically 42-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate (B1210297) 6:4).[6]

  • Work-up: Upon completion, pour the reaction mixture into a beaker containing ice-cold water. A precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the collected solid thoroughly with cold water to remove any residual DMSO and KOH.[6]

  • Drying: Dry the crude product at room temperature.

  • Purification: Recrystallize the crude solid from hot ethanol to yield the pure 3-(substituted-benzylidene)camphor derivative.[6]

Data Presentation: Physical and Spectroscopic Data

The following table summarizes the physical and spectral data for a selection of synthesized this compound derivatives.

Compound IDSubstituent (R)Yield (%)Melting Point (°C)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)Reference
1a 2-NO₂-110-112---[7]
1b 4-NO₂-162-164---[7]
1c 4-Cl82----[8]
1d 4-OH-198-200---[7]
1e 4-OCH₃-98-100---[7]
1f 4-N(CH₃)₂-158-160---[7]
2a 4-CH₃--Signals at 0.83, 0.89, 0.98 (camphor CH₃)--[9]

Note: Detailed spectral data for a wide range of these specific camphor derivatives is not consistently available in the cited literature. The provided data is a compilation from various sources.

Biological Activities and Potential Signaling Pathways

While the precise molecular mechanisms of many this compound derivatives are still under investigation, their structural similarity to other α,β-unsaturated ketones suggests potential interactions with key cellular signaling pathways implicated in cancer and other diseases.

Anticancer Activity and Apoptosis Induction

Several benzylidene analogues have demonstrated cytotoxic effects against various cancer cell lines.[1] A common mechanism for anticancer compounds is the induction of apoptosis (programmed cell death). This can occur through the intrinsic (mitochondrial) pathway, which is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax can lead to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (e.g., caspase-9 and caspase-3), leading to cell death.

G cluster_stimulus Apoptotic Stimulus cluster_mito Mitochondrial Regulation cluster_caspase Caspase Cascade stimulus This compound Derivative? bax Bax (Pro-apoptotic) stimulus->bax bcl2 Bcl-2 (Anti-apoptotic) stimulus->bcl2 mito Mitochondrion bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 (Initiator) cyto_c->cas9 cas3 Caspase-3 (Executioner) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Potential intrinsic apoptosis pathway modulated by anticancer compounds.
Modulation of Pro-Survival Signaling Pathways

Many chalcone-like compounds are known to interfere with pro-survival signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[1][3] These pathways regulate cell proliferation, growth, and survival. Inhibition of these pathways can lead to cell cycle arrest and apoptosis.

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and survival.[10][11] Growth factors activate PI3K, which in turn activates Akt. Akt then activates mTOR, a key protein kinase that promotes protein synthesis and cell growth. Benzylidene derivatives may exert their anticancer effects by inhibiting one or more kinases in this cascade.[1][12]

G cluster_receptor Receptor Activation cluster_pathway Signaling Cascade cluster_response Cellular Response gf Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR) gf->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor response Inhibition of Apoptosis Promotion of Cell Growth & Proliferation mtor->response inhibitor This compound Derivative? inhibitor->pi3k inhibitor->akt inhibitor->mtor

Simplified PI3K/Akt/mTOR signaling pathway and potential inhibition points.

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that transmits signals from cell surface receptors to the DNA in the nucleus.[13][14] The ERK cascade, a key branch of the MAPK pathway, is frequently activated in cancer and promotes cell proliferation and survival.

G cluster_receptor Signal Initiation cluster_pathway Kinase Cascade cluster_response Nuclear Response mitogen Mitogen receptor Receptor mitogen->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription inhibitor This compound Derivative? inhibitor->raf inhibitor->mek response Cell Proliferation & Survival transcription->response

Simplified MAPK/ERK signaling pathway and potential inhibition points.

Conclusion

The synthesis of this compound derivatives via the Claisen-Schmidt condensation is a robust and versatile method for accessing a wide range of analogues. These compounds exhibit promising biological activities, and their mechanisms of action are likely rooted in the modulation of key cellular signaling pathways such as those involved in apoptosis and cell survival. This guide provides a foundational framework for the synthesis and further investigation of these compelling molecules. Future work should focus on elucidating the specific molecular targets and detailed mechanisms of action to fully realize their therapeutic potential.

References

An In-depth Technical Guide to the Stereochemistry and Isomeric Forms of 3-Benzylidenecamphor

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

3-Benzylidenecamphor (3-BC) is a polycyclic organic compound, recognized for its function as an effective ultraviolet (UV) light absorber in cosmetics and personal care products.[1] Its molecular structure, featuring an inherently chiral camphor (B46023) backbone and an exocyclic carbon-carbon double bond, gives rise to significant stereochemical complexity. This guide provides a comprehensive examination of the isomeric forms of this compound, detailing their structural relationships, photochemical behavior, and relevant physicochemical properties. Detailed experimental protocols for the synthesis, separation, and characterization of these isomers are presented to support researchers, scientists, and drug development professionals in navigating the challenges associated with this compound.

Introduction to this compound

This compound, chemically known as 1,7,7-trimethyl-3-(phenylmethylene)bicyclo[2.2.1]heptan-2-one, is a derivative of camphor, a natural monoterpene.[2] Its primary application has been as a UV filter in sunscreen formulations, where it absorbs harmful UVB radiation, converting it into less damaging thermal energy.[1] However, its use has been restricted in some regions due to potential endocrine-disrupting effects.[2][3][4]

The stereochemistry of 3-BC is a critical aspect of its identity and function. The molecule possesses two key sources of isomerism: the chiral centers inherent to the bicyclic camphor skeleton and the geometric isomerism of the benzylidene substituent. This results in the potential existence of four distinct stereoisomers, each with unique chiroptical properties and potentially different biological activities.

The Stereoisomers of this compound

The structural complexity of 3-BC arises from two distinct stereochemical features:

  • Chirality of the Camphor Backbone: The camphor molecule has two chiral centers, but due to the bridged ring system, only a single pair of enantiomers exists, commonly derived from naturally occurring (+)-camphor (1R,4R) or (-)-camphor (B167293) (1S,4S). This chirality is carried through to the this compound derivative.

  • E/Z Geometric Isomerism: The exocyclic carbon-carbon double bond restricts rotation, leading to two possible geometric isomers: the E isomer (from the German entgegen, meaning opposite) where the priority groups are on opposite sides of the double bond, and the Z isomer (from zusammen, meaning together) where they are on the same side.[5]

The combination of these features results in four possible stereoisomers:

  • (E)-(1R,4R)-3-Benzylidenecamphor

  • (Z)-(1R,4R)-3-Benzylidenecamphor

  • (E)-(1S,4S)-3-Benzylidenecamphor

  • (Z)-(1S,4S)-3-Benzylidenecamphor

The relationship between these isomers is illustrated in the diagram below. The (E)-(1R,4R) and (E)-(1S,4S) isomers are a pair of enantiomers. Similarly, the (Z)-(1R,4R) and (Z)-(1S,4S) isomers form another enantiomeric pair. The relationship between an E and a Z isomer with the same camphor backbone chirality (e.g., (E)-(1R,4R) and (Z)-(1R,4R)) is diastereomeric.

G E1R (E)-(1R,4R)-3-BC Z1R (Z)-(1R,4R)-3-BC E1R->Z1R E1S (E)-(1S,4S)-3-BC E1R->E1S Z1S (Z)-(1S,4S)-3-BC E1R->Z1S Z1R->E1S Z1R->Z1S E1S->Z1S enantiomers1 Enantiomers enantiomers2 Enantiomers diastereomers1 Diastereomers diastereomers2 Diastereomers diastereomers3 Diastereomers diastereomers4 Diastereomers

Diagram of the stereoisomeric relationships of this compound.

Physicochemical Properties and Photochemistry

The physicochemical properties of this compound are influenced by its isomeric form. The most commonly synthesized and commercially available form is the racemic mixture of the (E)-isomer.

PropertyValueReference
Molecular Formula C₁₇H₂₀O[2][6]
Molar Mass 240.35 g·mol⁻¹[2]
Appearance Solid[2]
Melting Point 97 °C[2]
Solubility Soluble in ethanol (B145695) and isopropanol; practically insoluble in water.[2]

A key characteristic of benzylidene camphor derivatives is their photochemical behavior. Upon exposure to UV radiation, they undergo a reversible cis-trans (Z/E) photoisomerization around the exocyclic double bond.[7][8] This process is a primary mechanism for dissipating absorbed UV energy.[9] Irradiation leads to a photostationary state, which is a mixture of both the E and Z forms.[7] This isomerization is a rapid and reversible process, which contributes to the compound's effectiveness as a UV filter but also complicates the isolation of pure geometric isomers.[7][8]

G E_isomer E-Isomer Z_isomer Z-Isomer E_isomer->Z_isomer Absorption Z_isomer->E_isomer Relaxation Heat Heat Z_isomer->Heat UV_photon UV Photon (hν) UV_photon->E_isomer

Photoinduced E/Z isomerization of this compound.

Experimental Protocols: Synthesis and Separation

Synthesis of (E)-3-Benzylidenecamphor

The synthesis of this compound is typically achieved via a base-catalyzed aldol (B89426) condensation (or Claisen-Schmidt condensation) between camphor and benzaldehyde (B42025). The (E)-isomer is generally the thermodynamically favored product.[10][11]

Protocol: Aldol Condensation

  • Reagents: (+)-Camphor, benzaldehyde, sodium ethoxide (or other strong base), ethanol.

  • Procedure:

    • Dissolve (+)-camphor in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser.

    • Slowly add a solution of sodium ethoxide in ethanol to the camphor solution while stirring.

    • Add benzaldehyde dropwise to the reaction mixture.

    • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).

    • Cool the reaction mixture to room temperature and pour it into ice-cold water.

    • The crude product will precipitate out of the solution.

    • Filter the precipitate, wash thoroughly with cold water, and dry.

    • Recrystallize the crude product from ethanol to yield purified (E)-3-benzylidenecamphor.[12]

G start Start: (+)-Camphor & Benzaldehyde step1 Dissolve in Ethanol Add Base (e.g., NaOEt) start->step1 step2 Heat to Reflux (Several Hours) step1->step2 step3 Cool and Quench in Ice Water step2->step3 step4 Filter and Wash Precipitate step3->step4 step5 Recrystallize from Ethanol step4->step5 end End: Purified (E)-3-Benzylidenecamphor step5->end

Workflow for the synthesis of (E)-3-benzylidenecamphor.
Separation of Stereoisomers

The separation of the different stereoisomers of 3-BC presents distinct challenges.

Separation of E/Z Isomers: Due to the rapid photo-equilibration, separating E and Z isomers is difficult.[13] Chromatographic techniques performed in the absence of light may be successful. High-performance liquid chromatography (HPLC), potentially on silica (B1680970) gel impregnated with silver nitrate (B79036) which interacts differently with the pi systems of the isomers, has been suggested for similar compounds.[13]

Resolution of Enantiomers: Separating the enantiomers of the (E)- or (Z)-isomer requires chiral resolution techniques. A classical and effective method is the conversion of the enantiomeric mixture into a pair of diastereomers, which have different physical properties and can be separated by standard methods like fractional crystallization or chromatography.[14][15]

Protocol: Enantiomeric Resolution via Diastereomer Formation This protocol is a generalized procedure, as the specific chiral resolving agent for 3-BC may require empirical determination.

  • Reagents: Racemic this compound, an enantiomerically pure chiral resolving agent (e.g., a chiral acid or amine like (+)-tartaric acid or (-)-brucine), appropriate solvents.

  • Procedure:

    • React the racemic mixture of 3-BC with one equivalent of a single enantiomer of a chiral resolving agent. This reaction forms a mixture of two diastereomeric salts or adducts.

    • Separate the diastereomers based on their differing solubilities via fractional crystallization. Dissolve the mixture in a hot solvent and allow it to cool slowly. One diastereomer will preferentially crystallize.

    • Filter the crystals of the pure diastereomer. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.

    • Liberate the pure enantiomer from the separated diastereomer by reversing the initial reaction (e.g., by adding a strong acid or base to break the salt).

    • Isolate and purify the single enantiomer of 3-BC. The other enantiomer can be recovered from the mother liquor by the same process.

G start Racemic Mixture (R-BC + S-BC) step1 React with Chiral Agent (e.g., (+)-Acid) start->step1 mixture Diastereomeric Mixture (R-BC•(+)-Acid) + (S-BC•(+)-Acid) step1->mixture step2 Separate Diastereomers (e.g., Fractional Crystallization) mixture->step2 diastereomer1 Pure Diastereomer 1 (R-BC•(+)-Acid) step2->diastereomer1 Crystals diastereomer2 Pure Diastereomer 2 (in solution) step2->diastereomer2 Mother Liquor step3a Liberate Enantiomer (Add Base) diastereomer1->step3a step3b Liberate Enantiomer (Add Base) diastereomer2->step3b end1 Pure Enantiomer 1 (R-BC) step3a->end1 end2 Pure Enantiomer 2 (S-BC) step3b->end2

Workflow for enantiomeric resolution via diastereomer formation.

Analytical and Characterization Methods

UV-Visible Spectroscopy

Objective: To determine the UV absorption spectrum and molar absorptivity. Protocol:

  • Materials: UV-Vis spectrophotometer, quartz cuvettes, spectroscopic grade solvent (e.g., ethanol), this compound.

  • Procedure:

    • Prepare a stock solution of known concentration by accurately weighing the compound and dissolving it in the chosen solvent in a volumetric flask.

    • Prepare a series of dilutions from the stock solution.

    • Record the absorbance spectrum for each solution from 250 nm to 400 nm using the solvent as a blank.

    • Identify the wavelength of maximum absorbance (λmax).

    • Use the Beer-Lambert law (A = εcl) to calculate the molar absorptivity (ε) at λmax.[9]

Chiroptical Spectroscopy

Circular Dichroism (CD) spectroscopy is essential for characterizing the enantiomers of 3-BC. Enantiomers will produce mirror-image CD spectra, providing confirmation of enantiomeric purity and information about the absolute configuration of the molecule.

Conclusion

This compound is a molecule of considerable stereochemical interest, existing as four distinct stereoisomers due to the combined effects of the chiral camphor backbone and E/Z isomerism at the exocyclic double bond. Its utility as a UV filter is intrinsically linked to its photochemical properties, particularly the reversible E/Z isomerization that dissipates absorbed energy. The synthesis of the thermodynamically stable (E)-isomer is straightforward via aldol condensation. However, the separation of the geometric isomers and the resolution of the enantiomers require specialized techniques such as light-excluded chromatography and diastereomeric derivatization, respectively. A thorough understanding and application of these principles and protocols are crucial for any in-depth research or development involving this complex and historically important UV-absorbing compound.

References

quantum yield determination of 3-benzylidenecamphor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Quantum Yield Determination of 3-Benzylidenecamphor

Introduction

This compound and its derivatives are organic compounds extensively used in the cosmetics industry as ultraviolet (UV) filters in sunscreen products.[1] Their efficacy is rooted in their molecular structure, which enables the absorption of harmful UV radiation and its dissipation as less damaging thermal energy.[1][2] The primary mechanism for this energy dissipation is a reversible E/Z (cis-trans) photoisomerization around the exocyclic carbon-carbon double bond.[3] The efficiency of this photochemical process is quantified by its quantum yield (Φ), a critical parameter for evaluating the performance and photostability of a UV filter. A high quantum yield for isomerization signifies an effective and rapid dissipation of UV energy, while a low quantum yield for photodegradation indicates high stability under sun exposure.[3][4]

This technical guide provides a comprehensive overview of the principles and methodologies for determining the isomerization quantum yield of this compound. It is intended for researchers, scientists, and professionals in the fields of photochemistry, materials science, and drug development.

Core Photochemical Principles

Upon absorbing a UV photon, the this compound molecule transitions from its ground state (predominantly the more stable E-isomer) to an electronically excited state. From this excited state, the molecule can relax via several pathways. The most significant pathway for its function as a UV filter is the rotation around the double bond, leading to the formation of the Z-isomer.[3] This process efficiently converts the absorbed UV energy into heat.[2] The reaction is reversible, and upon irradiation, a photostationary state is rapidly established, consisting of a mixture of both E and Z isomers.[3][4]

The quantum yield of isomerization (Φiso) is defined as the ratio of the number of molecules undergoing isomerization to the number of photons absorbed by the reactant.

Other, less desirable, photochemical processes can occur, such as photodegradation, which leads to an irreversible loss of the UV-filtering capacity of the molecule.[3] However, for effective sunscreen agents like benzylidene camphor (B46023) derivatives, the quantum yields for photodegradation are typically very low, confirming their high photostability.[3][4]

Quantitative Data Summary

The photophysical and photochemical properties of benzylidene camphor derivatives are influenced by their molecular structure and the solvent environment. While specific data for the parent this compound is limited in the provided search results, data for the closely related and widely studied derivative, 4-Methylbenzylidene Camphor (4-MBC), serves as an excellent proxy.

Table 1: Photophysical and Photochemical Properties of Benzylidene Camphor Derivatives

CompoundSolventAbsorption Max (λmax)Isomerization Quantum Yield (ΦE→Z)Reference
4-Methylbenzylidene Camphor (4-MBC)Various~300 nm0.13 - 0.3[5]
Benzylidene Camphor DerivativesVariousNot specifiedDetermined in several solvents[3]

Note: The quantum yield can vary depending on the specific solvent, temperature, and excitation wavelength.

Experimental Protocols

The determination of the photochemical quantum yield is typically performed using a relative method, where the photoreaction rate of the sample is compared to that of a chemical actinometer with a well-established quantum yield.

Protocol 1: Relative Quantum Yield Determination of E→Z Isomerization

Objective: To determine the isomerization quantum yield of this compound relative to a chemical actinometer.

Materials & Instrumentation:

  • UV-Vis Spectrophotometer

  • Light Source (e.g., solar simulator, mercury lamp with appropriate filters)

  • Quartz cuvettes (1 cm path length) with stoppers

  • Volumetric flasks and pipettes

  • Analytical balance

  • Magnetic stirrer and stir bars

  • This compound (sample)

  • Potassium ferrioxalate (B100866) (actinometer)

  • 1,10-phenanthroline (B135089) solution

  • Sulfuric acid solution (0.05 M)

  • Sodium acetate (B1210297) buffer

  • Spectroscopic grade solvent (e.g., ethanol, cyclohexane)

Methodology:

Part A: Actinometry (Potassium Ferrioxalate)

  • Actinometer Solution Preparation: Prepare a fresh solution of potassium ferrioxalate (e.g., 0.006 M) in 0.05 M sulfuric acid. This solution must be handled in the dark or under red light to prevent premature photoreaction.

  • Irradiation: Fill a quartz cuvette with the actinometer solution and irradiate it under the exact same conditions (light source, geometry, temperature, stirring) as the sample will be. Irradiate for a specific, short time period ensuring less than 10% decomposition. A non-irradiated sample should be kept as a control.

  • Analysis: After irradiation, add a known volume of the irradiated actinometer solution to a solution containing 1,10-phenanthroline and a sodium acetate buffer. The Fe2+ ions produced during the photoreaction will form a colored complex with 1,10-phenanthroline.

  • Measurement: Allow the color to develop in the dark for at least 30 minutes. Measure the absorbance of the complex at its λmax (~510 nm) using the UV-Vis spectrophotometer.

  • Calculation of Photons Absorbed: Calculate the moles of Fe2+ formed using the Beer-Lambert law. Using the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength, determine the total number of photons absorbed by the solution (photon flux).

Part B: Sample Photolysis

  • Sample Solution Preparation: Prepare a stock solution of this compound in the chosen spectroscopic grade solvent. From this, prepare a dilute solution with an absorbance of approximately 1 at the desired irradiation wavelength.[5]

  • Initial Spectrum: Record the initial UV-Vis absorption spectrum of the non-irradiated sample solution.

  • Irradiation: Fill a quartz cuvette with the sample solution and irradiate it under conditions identical to those used for the actinometer.

  • Monitoring the Reaction: At regular time intervals, stop the irradiation and quickly record the full UV-Vis absorption spectrum. The formation of the Z-isomer will lead to changes in the spectrum, typically a decrease in the main absorption peak of the E-isomer and the appearance of a new spectral signature for the Z-isomer.

  • Data Analysis: Plot the absorbance at the λmax of the E-isomer against irradiation time. The initial slope of this curve is proportional to the initial rate of the photoreaction.

Part C: Quantum Yield Calculation

The quantum yield of isomerization (Φsample) can be calculated using the following equation:

Φsample = Φactino * (ksample / kactino) * (factino / fsample)

Where:

  • Φactino is the known quantum yield of the actinometer.

  • ksample is the initial rate of change in concentration of the sample.

  • kactino is the rate of formation of Fe2+ in the actinometer.

  • fsample and factino are the fractions of light absorbed by the sample and actinometer, respectively, calculated as f = 1 - 10-A, where A is the absorbance at the irradiation wavelength.

Mandatory Visualizations

Photochemical Pathway

G E_ground E-isomer (Ground State) Excited Excited State E_ground->Excited UV Photon (hν) Excited->E_ground Relaxation Z_ground Z-isomer (Ground State) Excited->Z_ground Isomerization Heat Heat Dissipation

Caption: Primary photochemical pathway of this compound upon UV absorption.

Experimental Workflow

G cluster_prep 1. Preparation cluster_irrad 2. Irradiation cluster_analysis 3. Analysis cluster_calc 4. Calculation prep_sample Prepare 3-BC Solution irrad_sample Irradiate Sample prep_sample->irrad_sample prep_actino Prepare Actinometer Solution irrad_actino Irradiate Actinometer prep_actino->irrad_actino irrad_setup Set up Light Source & Identical Conditions spec_sample Monitor ΔAbsorbance (UV-Vis Spectroscopy) irrad_sample->spec_sample spec_actino Measure Fe2+ Complex (UV-Vis Spectroscopy) irrad_actino->spec_actino calc_rates Determine Reaction Rates spec_sample->calc_rates spec_actino->calc_rates calc_qy Calculate Quantum Yield (Φ) calc_rates->calc_qy

Caption: Workflow for relative quantum yield determination.

Conclusion

The determination of the isomerization quantum yield is fundamental to assessing the effectiveness of this compound and its derivatives as UV-B filters. The primary photochemical event, a reversible E/Z isomerization, allows for the efficient and safe dissipation of absorbed UV radiation.[3] The experimental protocols outlined, particularly the relative method using a chemical actinometer, provide a robust framework for quantifying this efficiency. The relatively high isomerization quantum yield, coupled with a low photodegradation quantum yield, confirms that these compounds are highly photostable and well-suited for their role in sunscreen formulations.[3][4] This guide provides the necessary theoretical background and practical steps for researchers to accurately characterize these critical photophysical parameters.

References

Solubility Profiling of 3-Benzylidenecamphor in Cosmetic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzylidenecamphor is an organic compound historically used as a UV filter in cosmetic formulations to protect the skin from the harmful effects of ultraviolet radiation. The efficacy and stability of a cosmetic formulation containing a crystalline UV filter like this compound are critically dependent on its solubility in the solvent phase of the product. Poor solubility can lead to recrystallization, which can negatively impact the product's sensory properties, stability, and, most importantly, its sun protection factor (SPF). This technical guide provides an overview of the solubility of this compound in various cosmetic solvents and a detailed experimental protocol for its determination.

Solubility Data

Table 1: Qualitative Solubility of this compound in Various Solvents

Solvent CategorySpecific SolventSolubility Description
Alcohols AlcoholSoluble[1]
Absolute EthanolSoluble
IsopropanolSoluble
Methanol (B129727)Slightly Soluble
Esters -Data not available
Oils -Data not available
Glycols -Data not available
Hydrocarbons HexanesSlightly Soluble
Chlorinated Solvents ChloroformSparingly Soluble
Aqueous WaterPractically Insoluble[1]

Experimental Protocol for Solubility Determination

The following protocol details the widely accepted shake-flask method for determining the equilibrium solubility of a crystalline substance like this compound in a cosmetic solvent. This method is considered the gold standard for thermodynamic solubility measurement.[2][3]

Principle

An excess amount of the solid compound (solute) is added to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached, at which point the solvent is saturated with the solute. After separating the undissolved solid, the concentration of the dissolved solute in the supernatant is quantified, typically using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment
  • This compound (analytical standard grade)

  • Selected cosmetic solvents (e.g., Ethanol, Isopropanol, Caprylic/Capric Triglyceride, C12-15 Alkyl Benzoate, Octocrylene)

  • Analytical balance

  • Glass vials with screw caps

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or nylon)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • HPLC-grade solvents for the mobile phase (e.g., acetonitrile (B52724), methanol, water)

Procedure

3.3.1. Sample Preparation

  • Accurately weigh an excess amount of this compound and add it to a glass vial. "Excess" means that there should be visible undissolved solid remaining at the end of the experiment.

  • Pipette a precise volume of the chosen cosmetic solvent into the vial.

  • Securely cap the vials to prevent solvent evaporation.

  • Prepare triplicate samples for each solvent to ensure the reliability of the results.

3.3.2. Equilibration

  • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C or 32°C, to simulate skin temperature).

  • Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours.[2] Preliminary studies may be needed to determine the optimal equilibration time.

3.3.3. Phase Separation

  • After equilibration, remove the vials from the shaker and allow them to stand for a short period to let the excess solid settle.

  • To separate the saturated solution from the undissolved solid, two common methods can be used:

    • Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.[4]

    • Filtration: Carefully draw the supernatant using a syringe and filter it through a chemically compatible syringe filter (e.g., 0.45 µm) into a clean vial. This method is effective in removing fine particles.[4]

3.3.4. Quantification by HPLC

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (usually the mobile phase or a solvent in which it is freely soluble).

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration.

  • Sample Analysis:

    • Accurately dilute a known volume of the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.

    • Inject the diluted sample into the HPLC system and record the peak area.

  • Calculation: Determine the concentration of this compound in the diluted sample using the calibration curve. Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in mg/mL or g/100g .

HPLC Method Parameters

The specific HPLC parameters will need to be optimized for this compound. The following are typical starting conditions for the analysis of UV filters:[5][6]

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase: A mixture of acetonitrile and water, or methanol and water, often with a small amount of acid (e.g., acetic acid or phosphoric acid) to improve peak shape. A gradient elution may be necessary if analyzing multiple UV filters.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10-20 µL

  • Column Temperature: 25-30°C

  • Detector: UV detector set at the wavelength of maximum absorbance for this compound (around 295-305 nm).

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Solubility_Determination_Workflow cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification (HPLC) prep1 Weigh excess this compound prep2 Add known volume of cosmetic solvent prep1->prep2 prep3 Seal vials prep2->prep3 equil1 Agitate at constant temperature (e.g., 24-72 hours) prep3->equil1 Place in shaker sep1 Centrifuge or Filter to remove undissolved solid equil1->sep1 Attain equilibrium quant2 Dilute supernatant sep1->quant2 Collect supernatant quant1 Prepare standard solutions and generate calibration curve quant3 Inject sample into HPLC quant1->quant3 quant2->quant3 quant4 Calculate solubility quant3->quant4

Caption: Workflow for determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound in a broad array of cosmetic solvents remains elusive in publicly accessible literature, this guide provides a framework for its experimental determination. The shake-flask method, coupled with HPLC analysis, offers a robust and reliable approach for generating the necessary data to inform the formulation of cosmetically elegant and effective sunscreen products. Researchers and formulators are encouraged to perform these solubility studies to ensure the stability and efficacy of their products containing this compound or other crystalline UV filters.

References

endocrine-disrupting properties of 3-benzylidenecamphor.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Endocrine-Disrupting Properties of 3-Benzylidenecamphor

Introduction

This compound (3-BC) is a derivative of camphor (B46023) that has been utilized as an ultraviolet (UV) filter in sunscreens and other personal care products to protect the skin from UV radiation.[1] However, mounting scientific evidence has raised significant concerns regarding its potential to interfere with the endocrine system of both wildlife and humans.[2] In vitro and in vivo studies have demonstrated that 3-BC can exert estrogenic, anti-androgenic, and reproductive effects, classifying it as an endocrine-disrupting chemical (EDC).[2][3] Consequently, its use in cosmetic products has been re-evaluated by regulatory bodies, leading to its removal from the list of approved UV filters in the European Union.[3][4] This technical guide provides a comprehensive overview of the endocrine-disrupting properties of 3-BC, detailing its mechanisms of action, summarizing quantitative data from key studies, and outlining the experimental protocols used for its assessment.

Endocrine-Disrupting Mechanisms of this compound

The primary endocrine-disrupting activity of 3-BC is its ability to mimic the natural hormone estrogen. It also exhibits other hormonal activities, including anti-androgenic effects.

Estrogenic Activity

3-BC has been consistently shown to possess estrogenic properties across a range of biological models, from cell-based assays to whole-organism studies in fish and rats.[5]

  • Receptor Binding: Studies have revealed that 3-BC can bind to estrogen receptors (ERs). Notably, it shows a preferential binding affinity for estrogen receptor beta (ERβ) over estrogen receptor alpha (ERα).[6][7] In one study, 3-BC and its related compound 4-methylbenzylidene camphor (4-MBC) displaced 16α¹²⁵I-estradiol from recombinant human ERβ with IC₅₀ values of 11.8 µM and 35.3 µM, respectively.[6][7] In contrast, no displacement was observed at human ERα up to a concentration of 3 mM.[6][7]

  • In Vitro Effects: In human breast cancer cell lines, such as MCF-7, 3-BC stimulates cell proliferation, a hallmark of estrogenic activity. The effective concentration for 50% of the maximal response (EC₅₀) for MCF-7 cell proliferation was determined to be 0.68 µM.[6][7] This indicates a relatively high potency compared to other UV filters like 4-MBC (EC₅₀: 3.9 µM).[6][7]

  • In Vivo Effects in Mammals: The uterotrophic assay in immature female rats is a standard in vivo test for estrogenicity. When administered orally, 3-BC led to a significant increase in uterine weight, demonstrating potent estrogenic effects.[6] The effective dose for 50% of the maximal response (ED₅₀) was 45.3 mg/kg per day, with the lowest effective dose being 2 mg/kg per day.[6][7] In comparative terms, oral 3-BC was found to be considerably more potent than oral bisphenol A.[6][7]

  • In Vivo Effects in Fish: In fish, exposure to estrogenic compounds induces the synthesis of vitellogenin (VTG), an egg-yolk precursor protein, in males and juveniles, where it is normally absent. 3-BC has been shown to be a potent inducer of VTG in several fish species.[5] In juvenile rainbow trout, a clear dose-response relationship was observed, with an ED₅₀ of 16 mg/kg per injection.[5][8] Studies on fathead minnows also demonstrated a dose-dependent induction of plasma vitellogenin, which was significant at concentrations of 74 µg/L and higher.[9][10]

Anti-androgenic and Other Hormonal Activities

In addition to its estrogenic effects, 3-BC has been reported to have other hormonal activities.

  • Anti-androgenic Effects: Evidence suggests that 3-BC can interfere with the androgen signaling pathway. In vivo studies in fathead minnows exposed to 3-BC showed a dose-dependent demasculinization of secondary sex characteristics in males.[9][10] The Scientific Committee on Consumer Safety (SCCS) has also noted that multiple hormonal activities of 3-BC, including anti-androgenic effects, have been reported in vitro.[3]

  • Gene Expression Alterations: In vivo studies in rats have shown that exposure to 3-BC can alter the expression of crucial genes involved in hormone signaling, such as those for estrogen receptors (ERα, ERβ), progesterone (B1679170) receptor (PR), and the steroid receptor coactivator-1 (SRC-1).[3] These changes were observed in both male and female rats at doses lower than the established No Observed Adverse Effect Level (NOAEL).[3]

Thyroid System Disruption

The potential for 3-BC to disrupt the thyroid system has been investigated, but the available data are limited.[11]

  • A study on tadpoles of the frog Xenopus laevis exposed to environmentally relevant concentrations of 3-BC (1.5 and 50 µg/L) did not find negative effects on the thyroid system during metamorphosis.[11][12]

  • Similarly, a study in rats exposed to 3-BC during pregnancy observed no thyroid-disturbing effects.[11][12]

  • Currently, there is insufficient evidence to conclude that 3-BC is a potent thyroid disruptor.[12]

Quantitative Data on Endocrine Disruption

The following tables summarize the key quantitative data from various studies on the endocrine-disrupting properties of 3-BC.

Table 1: In Vitro Estrogenic and Receptor Binding Activity of 3-BC

AssayModel SystemEndpointValue (3-BC)Reference(s)
Cell ProliferationHuman Breast Cancer Cells (MCF-7)EC₅₀0.68 µM[6][7]
Receptor BindingPorcine Uterine Cytosolic ReceptorsIC₅₀14.5 µM[6][7]
Receptor BindingRecombinant Human ERβIC₅₀11.8 µM[6][7]
Receptor BindingRecombinant Human ERαDisplacementNo displacement up to 3 mM[6][7]

Table 2: In Vivo Estrogenic Effects of 3-BC

AssaySpeciesEndpointValue (3-BC)Reference(s)
Uterotrophic Assay (oral)Immature RatED₅₀45.3 mg/kg/day[6][7]
Uterotrophic Assay (oral)Immature RatLowest Effective Dose2 mg/kg/day[6][7]
Vitellogenin InductionJuvenile Rainbow TroutED₁₀6.4 mg/kg/injection[5][8]
Vitellogenin InductionJuvenile Rainbow TroutED₅₀16 mg/kg/injection[5][8]
Vitellogenin InductionJuvenile Rainbow TroutED₉₀26 mg/kg/injection[5][8]
Vitellogenin InductionFathead MinnowSignificant Induction≥ 74 µg/L[9][10]

Table 3: Effects of 3-BC on Fish Reproduction (Pimephales promelas)

Exposure Concentration (Median)Effect on FecundityEffect on Gonadal HistologyReference(s)
3 µg/LWeak effectsProfound, dose-dependent effects observed in both males and females[9][10]
74 µg/LSignificant decreaseInhibition of oocyte and spermatocyte development; fewer mature follicles in females, fewer spermatogenic cysts in males.[9][10]
285 µg/LCessation of reproductionInhibition of oocyte and spermatocyte development; fewer mature follicles in females, fewer spermatogenic cysts in males.[9][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols for key experiments used to assess the endocrine-disrupting properties of 3-BC.

MCF-7 Cell Proliferation Assay (E-Screen)

This assay assesses the estrogenic activity of a compound by measuring its ability to induce the proliferation of estrogen-responsive MCF-7 human breast cancer cells.

  • Cell Culture: MCF-7 cells are maintained in a suitable growth medium (e.g., DMEM) supplemented with fetal bovine serum (FBS).

  • Hormone Deprivation: Before the assay, cells are cultured in a medium containing charcoal-dextran-stripped FBS to remove endogenous estrogens.

  • Exposure: Cells are seeded in multi-well plates and, after attachment, are exposed to a range of concentrations of 3-BC (typically dissolved in DMSO) and appropriate controls (vehicle control, positive control like 17β-estradiol).

  • Incubation: The cells are incubated for a defined period (e.g., 6 days).

  • Quantification of Proliferation: Cell proliferation is assessed by measuring the total protein content, DNA content, or using colorimetric assays like the sulforhodamine B (SRB) assay.

  • Data Analysis: A dose-response curve is generated, and the EC₅₀ value is calculated.

Estrogen Receptor Competitive Binding Assay

This in vitro assay measures the ability of a test chemical to compete with a radiolabeled estrogen for binding to ERs.

  • Receptor Source: ERs are obtained from a cytosolic fraction of estrogen-sensitive tissues (e.g., porcine or rat uterus) or from recombinant sources (e.g., purified human ERα or ERβ).[6][7]

  • Incubation: A constant amount of receptor and radiolabeled estradiol (B170435) (e.g., [³H]E₂ or ¹²⁵I-estradiol) is incubated with increasing concentrations of the test compound (3-BC).

  • Separation: After incubation, bound and unbound radioligand are separated (e.g., using hydroxylapatite or dextran-coated charcoal).

  • Quantification: The radioactivity of the bound fraction is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

Uterotrophic Assay in Immature Rats

This in vivo assay is a well-established method for identifying estrogenic activity by measuring the growth of the uterus in immature or ovariectomized female rats.

  • Animal Model: Immature female rats (e.g., around 21 days of age) are used.

  • Dosing: The animals are administered the test compound (3-BC) daily for three consecutive days via oral gavage or subcutaneous injection.[6][7] A vehicle control group and a positive control group (e.g., ethinylestradiol) are included.

  • Endpoint Measurement: On the fourth day, the animals are euthanized, and their uteri are excised, trimmed of fat, and weighed (wet and/or blotted weight).

  • Data Analysis: A statistically significant increase in uterine weight compared to the vehicle control group indicates estrogenic activity. ED₅₀ values can be calculated from the dose-response data.

Fish Reproduction Test

This long-term in vivo assay evaluates the effects of a chemical on the reproductive success of fish. The protocol described for fathead minnows (Pimephales promelas) is a representative example.[9][10]

  • Animal Model: Reproductively mature fathead minnows are used.

  • Acclimation and Pre-exposure: Fish are acclimated to laboratory conditions. A pre-exposure period (e.g., 21 days) may be included to ensure the fish are actively spawning.[9]

  • Exposure: Breeding pairs or groups are exposed to a range of concentrations of 3-BC in a flow-through or static-renewal system for a defined period (e.g., 21 days).[9][10] Controls (water and solvent) are run in parallel.

  • Endpoints:

    • Fecundity: The number of eggs produced per female per day is recorded.

    • Fertility: The percentage of fertilized eggs is determined.

    • Secondary Sex Characteristics: Changes in male characteristics (e.g., nuptial tubercles) are assessed.[9]

    • Biomarkers: Plasma vitellogenin levels are measured.[9][10]

    • Gonadal Histology: At the end of the exposure, fish are euthanized, and their gonads are examined microscopically to assess gamete development and identify any abnormalities.[9][10]

  • Data Analysis: Endpoints are statistically compared between the control and exposure groups to determine the lowest observed effect concentration (LOEC) and no observed effect concentration (NOEC).

Visualizations: Signaling Pathways and Experimental Workflows

Estrogenic Signaling Pathway of 3-BC

Estrogenic_Signaling_Pathway cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus 3BC This compound (3-BC) ERb Estrogen Receptor β (ERβ) 3BC->ERb ERb_HSP ERb->ERb_HSP ERb_dimer Activated ERβ Dimer ERb->ERb_dimer Conformational change, Dimerization & HSP release HSP Heat Shock Proteins HSP->ERb_HSP ERE Estrogen Response Element (ERE) ERb_dimer->ERE Binds to Gene Target Gene (e.g., Vitellogenin, PR) ERE->Gene Initiates Transcription mRNA mRNA Gene->mRNA Protein Estrogenic Response Proteins mRNA->Protein Translation

Caption: Estrogenic signaling pathway initiated by this compound (3-BC).

Experimental Workflow for In Vivo Fish Reproduction Study

Fish_Reproduction_Workflow cluster_Endpoints Terminal Endpoint Analysis start Start: Select Reproductively Mature Fish acclimation Acclimation & Pre-exposure Period (e.g., 21 days) start->acclimation exposure Exposure Phase (e.g., 21 days) - Control Group - Solvent Control Group - 3-BC Dose Groups acclimation->exposure monitoring Daily Monitoring: - Egg Production (Fecundity) - Fertilization Rate exposure->monitoring biomarkers Blood Sampling: Plasma Vitellogenin exposure->biomarkers morphology Morphological Analysis: Secondary Sex Characteristics exposure->morphology histology Gonad Dissection: Histopathological Examination exposure->histology monitoring->exposure analysis Data Analysis: Statistical Comparison (LOEC, NOEC) biomarkers->analysis morphology->analysis histology->analysis end Conclusion on Reproductive Toxicity analysis->end

Caption: Workflow for assessing the reproductive toxicity of 3-BC in fish.

Workflow for In Vitro Estrogenicity Assessment

In_Vitro_Workflow cluster_ReceptorBinding Receptor Binding Assay cluster_CellProlif Cell Proliferation Assay (E-Screen) rb_start Prepare ERα/ERβ Receptors & Radiolabeled Estradiol rb_incubate Incubate with 3-BC Concentration Range rb_start->rb_incubate rb_separate Separate Bound/ Unbound Ligand rb_incubate->rb_separate rb_quantify Quantify Radioactivity rb_separate->rb_quantify rb_analyze Calculate IC₅₀ rb_quantify->rb_analyze conclusion Overall Conclusion on In Vitro Estrogenic Potential rb_analyze->conclusion cp_start Culture Hormone-Deprived MCF-7 Cells cp_expose Expose to 3-BC Concentration Range cp_start->cp_expose cp_incubate Incubate (e.g., 6 days) cp_expose->cp_incubate cp_quantify Quantify Proliferation (e.g., SRB Assay) cp_incubate->cp_quantify cp_analyze Calculate EC₅₀ cp_quantify->cp_analyze cp_analyze->conclusion

Caption: Workflow for the in vitro assessment of 3-BC's estrogenic activity.

Conclusion

The scientific literature provides robust evidence that this compound is an endocrine-disrupting chemical with potent estrogenic activity and potential anti-androgenic effects. It acts as an estrogen mimic, primarily through the activation of estrogen receptor beta, leading to a cascade of downstream effects, including the stimulation of cell proliferation, induction of vitellogenin, and alterations in the development and function of reproductive organs. Studies in fish have demonstrated clear adverse reproductive outcomes, including reduced fertility and fecundity, at environmentally relevant concentrations.[9][10] While its thyroid-disrupting potential appears to be low based on current data, the significant estrogenic and reproductive effects have led to regulatory action, such as its ban in cosmetics in the EU.[3][11] The data and protocols summarized in this guide underscore the importance of comprehensive toxicological evaluation for chemicals used in consumer products to safeguard both environmental and human health.

References

3-Benzylidenecamphor: A Technical Guide to its Thermal Stability and Degradation Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzylidenecamphor (3-BC) is an organic compound that has been utilized as a UV filter in cosmetic formulations due to its ability to absorb UVB radiation. Its efficacy is intrinsically linked to its stability under various environmental stressors, including heat. Understanding the thermal stability and degradation profile of 3-BC is critical for assessing its safety, shelf-life, and potential for the formation of unwanted byproducts in formulations. This technical guide provides an in-depth overview of the known physicochemical properties of this compound and outlines the experimental protocols required to thoroughly investigate its thermal behavior. While specific experimental data on the thermal degradation of 3-BC is not extensively available in public literature, this document serves as a comprehensive framework for conducting such an analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior in various matrices and during thermal analysis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₁₇H₂₀O[1]
Molar Mass240.34 g/mol [1]
Melting Point97 °C[2][3][4]
Boiling Point310 - 355 °C (estimated)[2][4][5]
AppearanceColorless to pale yellow solid[2]
SolubilitySoluble in alcohol; sparingly soluble in chloroform, hexanes, and methanol; practically insoluble in water.[2][3][4][5]

Thermal Stability and Degradation Analysis: Experimental Protocols

A thorough investigation of the thermal stability and degradation profile of this compound involves a combination of thermo-analytical and chromatographic techniques. The following sections detail the recommended experimental protocols.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature range of this compound by measuring its mass change as a function of temperature.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound powder into a clean, inert crucible (e.g., alumina (B75360) or platinum).

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen (or air/oxygen to study oxidative degradation) at a constant flow rate (e.g., 20-50 mL/min).

    • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C) at a linear heating rate (e.g., 10 °C/min).

    • Data Acquisition: Continuously record the sample mass and temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature to obtain the TGA curve.

    • Determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax) from the first derivative of the TGA curve (DTG curve).

    • Quantify the mass loss at different temperature intervals.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to detect any other thermal events such as phase transitions or exothermic decomposition of this compound.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan should be used as a reference.

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen at a constant flow rate (e.g., 20-50 mL/min).

    • Temperature Program:

      • Heat the sample from ambient temperature to a temperature above its melting point (e.g., 120 °C) at a controlled rate (e.g., 10 °C/min).

      • Cool the sample back to ambient temperature at a controlled rate (e.g., 10 °C/min).

      • Perform a second heating cycle under the same conditions as the first to observe the behavior of the melt-quenched material.

    • Data Acquisition: Continuously record the heat flow as a function of temperature.

  • Data Analysis:

    • Determine the melting point (Tm) as the onset or peak of the endothermic melting event.

    • Calculate the enthalpy of fusion (ΔHf) by integrating the area of the melting peak.

    • Identify any other endothermic or exothermic events and their corresponding temperatures.

Analysis of Thermal Degradation Products by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of this compound.

Methodology:

  • Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS).

  • Sample Preparation: Place a small, accurately weighed amount (e.g., 0.1-0.5 mg) of this compound into a pyrolysis tube.

  • Pyrolysis Conditions:

    • Pyrolysis Temperature: Heat the sample to a temperature corresponding to its decomposition range as determined by TGA (e.g., in steps or at the Tmax).

    • Pyrolysis Time: Hold at the pyrolysis temperature for a short duration (e.g., 10-30 seconds).

  • GC-MS Conditions:

    • Injector: Transfer the pyrolysis products directly to the GC injector.

    • Column: A suitable capillary column for separating the expected degradation products (e.g., a non-polar or medium-polarity column).

    • Oven Temperature Program: A programmed temperature ramp to separate the analytes (e.g., 50 °C held for 2 min, then ramped to 300 °C at 10 °C/min).

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 40-500.

  • Data Analysis:

    • Identify the separated compounds by comparing their mass spectra with a spectral library (e.g., NIST).

    • Propose a degradation pathway based on the identified products.

Visualizations

The following diagrams illustrate the logical workflow for the analysis of the thermal stability and degradation profile of this compound.

Thermal_Analysis_Workflow cluster_thermo Thermo-analytical Characterization cluster_degradation Degradation Product Analysis cluster_results Data Interpretation TGA Thermogravimetric Analysis (TGA) Stability Thermal Stability Profile (T_onset, T_max) TGA->Stability DSC Differential Scanning Calorimetry (DSC) Thermal_Events Thermal Events (Melting Point, ΔH_f) DSC->Thermal_Events Py_GC_MS Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Degradation_Products Identification of Degradation Products Py_GC_MS->Degradation_Products Pathway Proposed Degradation Pathway Degradation_Products->Pathway

Workflow for Thermal Analysis of this compound

Conclusion

While this compound has been characterized for its UV-absorbing properties, a comprehensive public dataset on its thermal stability and degradation profile is lacking. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically investigate the thermal behavior of this compound. Such studies are essential for a complete understanding of its chemical stability, ensuring the safety and efficacy of any formulation in which it might be included, and for predicting its environmental fate when exposed to high temperatures. The application of TGA, DSC, and Py-GC-MS will yield valuable quantitative data and a detailed profile of its thermal decomposition products, filling a critical knowledge gap for this compound.

References

Methodological & Application

Application of 3-Benzylidenecamphor in Asymmetric Synthesis: A Review of Current Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While camphor (B46023) and its derivatives are a cornerstone in the field of asymmetric synthesis, serving as reliable chiral auxiliaries and catalysts, a comprehensive review of scientific literature reveals limited specific applications of 3-benzylidenecamphor itself as a direct chiral auxiliary in key asymmetric transformations such as Diels-Alder and Michael additions. The existing body of research predominantly focuses on other camphor derivatives, most notably camphorsultams and various camphor-derived ligands for organocatalysis.

A recurring theme in the literature is the conversion of this compound into other chiral auxiliaries. This suggests that this compound is often utilized as a versatile starting material or intermediate rather than the final chiral directing group in asymmetric reactions.

General Workflow for Utilizing Camphor-Derived Chiral Auxiliaries

The general approach to using a chiral auxiliary, such as one potentially derived from this compound, in asymmetric synthesis follows a well-established workflow. This process is designed to introduce chirality into a prochiral substrate, guide the stereochemical outcome of a subsequent reaction, and then be removed for potential recycling.

G cluster_0 Preparation and Reaction cluster_1 Cleavage and Product Isolation Prochiral Substrate Prochiral Substrate Attachment Covalent Attachment Prochiral Substrate->Attachment Chiral Auxiliary Chiral Auxiliary (e.g., from this compound) Chiral Auxiliary->Attachment Chiral Substrate-Auxiliary Conjugate Chiral Substrate-Auxiliary Conjugate Attachment->Chiral Substrate-Auxiliary Conjugate Asymmetric Reaction Diastereoselective Reaction (e.g., Diels-Alder, Michael Addition) Chiral Substrate-Auxiliary Conjugate->Asymmetric Reaction Diastereomeric Product Diastereomeric Product Asymmetric Reaction->Diastereomeric Product Cleavage Auxiliary Cleavage Diastereomeric Product->Cleavage Chiral Product Chiral Product Cleavage->Chiral Product Recovered Auxiliary Recovered Auxiliary Cleavage->Recovered Auxiliary

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Potential Pathways from this compound

Based on the available literature, this compound can be envisioned as a precursor to more elaborate chiral auxiliaries. The exocyclic double bond and the ketone functionality provide reactive handles for a variety of chemical transformations.

G This compound This compound Reduction Reduction of Ketone and/or Double Bond This compound->Reduction Functionalization Functionalization of Benzylidene Moiety This compound->Functionalization Chiral Alcohols Chiral Alcohols & Benzyl Camphor Derivatives Reduction->Chiral Alcohols Substituted Auxiliaries Substituted Chiral Auxiliaries Functionalization->Substituted Auxiliaries Asymmetric Synthesis Application in Asymmetric Synthesis Chiral Alcohols->Asymmetric Synthesis Substituted Auxiliaries->Asymmetric Synthesis

Caption: Potential synthetic pathways from this compound to other chiral auxiliaries.

Data on Related Camphor-Derived Auxiliaries

To provide context, the following table summarizes typical results obtained with the widely used camphorsultam auxiliary in asymmetric Diels-Alder reactions. This data illustrates the high levels of stereocontrol that can be achieved with well-established camphor derivatives.

DieneDienophile SubstrateLewis AcidTemp (°C)Yield (%)Diastereomeric Ratio (endo:exo)Enantiomeric Excess (ee%)
CyclopentadieneN-Acryloyl-camphorsultamTiCl₄-7895>99:198
IsopreneN-Crotonoyl-camphorsultamEt₂AlCl-788895:596
ButadieneN-Acryloyl-camphorsultamEtAlCl₂-789098:297

Representative Experimental Protocol: Asymmetric Diels-Alder Reaction with a Camphor-Based Auxiliary (General)

The following is a generalized protocol for a Lewis acid-promoted asymmetric Diels-Alder reaction using a camphor-derived chiral auxiliary attached to an acrylate (B77674) dienophile. This protocol is illustrative of the general methodology in the field.

1. Materials:

2. Procedure:

  • A solution of the N-enoyl-camphor-derived auxiliary in anhydrous CH₂Cl₂ is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • The solution is cooled to the desired temperature (typically -78 °C) using a dry ice/acetone bath.

  • The Lewis acid is added dropwise to the stirred solution. The mixture is stirred for an additional 30 minutes at the same temperature to allow for complexation.

  • The diene is then added dropwise to the reaction mixture.

  • The reaction is stirred at -78 °C for a specified time (e.g., 3-6 hours), with progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl.

  • The mixture is allowed to warm to room temperature, and the organic layer is separated.

  • The aqueous layer is extracted with CH₂Cl₂ (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the desired Diels-Alder adduct.

3. Characterization:

  • The diastereomeric ratio is determined by ¹H NMR spectroscopy or high-performance liquid chromatography (HPLC) of the crude product.

  • The enantiomeric excess of the product (after cleavage of the auxiliary) is determined by chiral HPLC or chiral gas chromatography (GC).

Conclusion

While this compound is a valuable chiral starting material within the camphor family, its direct application as a chiral auxiliary in major asymmetric reactions like the Diels-Alder and Michael additions is not extensively documented in the current scientific literature. Researchers interested in employing camphor-based chiral auxiliaries are directed towards more established systems, such as Oppolzer's camphorsultams, for which a wealth of data and detailed protocols are available. Further research may yet uncover specific and powerful applications for this compound and its immediate derivatives as direct chiral controllers in asymmetric synthesis.

Application Notes and Protocols for the Quantification of 3-Benzylidenecamphor in Sunscreen Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the quantitative analysis of 3-benzylidenecamphor, a common UV filter, in sunscreen products. The methodologies outlined below are based on established analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), ensuring robust and reliable quantification for research, quality control, and regulatory purposes.

Introduction

This compound (3-BC) is an organic compound utilized as a UV filter in cosmetic and sunscreen products to absorb UVB radiation.[1] Accurate quantification of 3-BC in these formulations is crucial to ensure product efficacy, safety, and compliance with regulatory standards. The European Commission's Scientific Committee on Cosmetic Products and Non-Food Products Intended for Consumers (SCCNFP) has concluded that 3-BC is safe for use as a UV filter in cosmetic products at a maximum concentration of 2%.[1][2] This document details validated methods for the precise determination of 3-BC content in complex cosmetic matrices.

Analytical Methods Overview

The primary methods for the quantification of this compound in sunscreen formulations are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Mass Spectrometry (MS) detection and Gas Chromatography-Mass Spectrometry (GC-MS). HPLC is often preferred due to its ability to analyze thermally labile compounds without derivatization.

  • High-Performance Liquid Chromatography (HPLC): This is the most common technique for analyzing cosmetic ingredients.[3] It offers high specificity and sensitivity, particularly when coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS). Reversed-phase HPLC (RP-HPLC) with a C18 column is a widely used approach for separating UV filters.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides excellent separation and definitive identification of analytes. However, due to the polarity of some UV filters, a derivatization step may be necessary to improve volatility and chromatographic performance. GC-MS is a powerful tool for both qualitative and quantitative analysis of sunscreen agents.[5][6]

Quantitative Data Summary

The following table summarizes the quantitative performance data for the analytical methods used in the determination of this compound and other relevant UV filters.

Analytical MethodAnalyteLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)
LC-ESI-MS-MS This compound2 - 100 µg/L0.005 µg/g (tissue), 12.5 µg/L (plasma)Not Specified80 - 100% (most tissues)
GC-MS This compoundNot Specified0.04 - 0.63 mg/g0.12 - 2.10 mg/g88.4 - 103.6%
HPLC-DAD 4-Methylbenzylidene Camphor0.5 - 100 µg/mLNot SpecifiedNot SpecifiedNot Specified
HPLC-DAD Camphor0.10 - 3.00 mg/mL0.028 mg/mL0.085 mg/mLNot Specified

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-UV/DAD

This protocol describes the determination of this compound in sunscreen cream using HPLC with UV/Diode Array Detection.

1. Materials and Reagents

  • This compound reference standard

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (analytical grade)

  • Ultrapure water

  • Sunscreen sample

  • 0.45 µm syringe filters

2. Instrumentation

  • HPLC system with a UV/DAD detector

  • Analytical column: C18, 3 µm, 3 x 150 mm

  • Ultrasonic bath

  • Centrifuge

3. Sample Preparation

  • Accurately weigh approximately 0.125 g of the sunscreen cream into a 20 mL centrifuge tube.

  • Add 10 mL of methanol to the tube.

  • Vortex the mixture for 5 minutes.

  • Place the tube in an ultrasonic bath for 30 minutes to ensure complete extraction.

  • Centrifuge the extract at 10,000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a clean tube.

  • Add 8 mL of methanol to the residue and repeat the extraction process (steps 3-5).

  • Combine the supernatants in a 25 mL volumetric flask and bring to volume with methanol.

  • Filter the final solution through a 0.45 µm syringe filter prior to HPLC injection.

4. Chromatographic Conditions

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient elution may be required for optimal separation).

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound (typically around 280-310 nm).

  • Injection Volume: 10 µL

5. Calibration

  • Prepare a stock solution of this compound reference standard in methanol.

  • Perform serial dilutions to prepare a series of calibration standards at different concentrations.

  • Inject each standard solution into the HPLC system and record the peak area.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

6. Data Analysis

  • Inject the prepared sunscreen sample solution into the HPLC system.

  • Identify the peak corresponding to this compound based on its retention time compared to the standard.

  • Quantify the concentration of this compound in the sample using the calibration curve.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis weigh Weigh Sunscreen Sample add_methanol Add Methanol weigh->add_methanol vortex Vortex add_methanol->vortex sonicate Ultrasonic Extraction vortex->sonicate centrifuge Centrifuge sonicate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant repeat_extraction Repeat Extraction collect_supernatant->repeat_extraction on residue combine_supernatants Combine & Dilute repeat_extraction->combine_supernatants filter Filter combine_supernatants->filter hplc_injection Inject into HPLC filter->hplc_injection separation Chromatographic Separation hplc_injection->separation detection UV/DAD Detection separation->detection quantification Quantification detection->quantification

Workflow for HPLC-UV/DAD Analysis of this compound.
Protocol 2: Quantification of this compound by GC-MS

This protocol details the determination of this compound in cosmetic products using Gas Chromatography-Mass Spectrometry.

1. Materials and Reagents

2. Instrumentation

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Chromatographic column: HP-5ms (30 m x 250 µm x 0.25 µm) or equivalent

  • Ultrasonic bath

3. Sample Preparation

  • Accurately weigh approximately 0.5 g of the cosmetic product into a 50 mL volumetric flask.

  • Add dichloromethane to dissolve the sample.

  • Extract the sample by ultrasonication for 15 minutes.[5]

  • Allow the solution to cool to room temperature and dilute to the mark with dichloromethane.

  • Withdraw 1.0 mL of the extract and dilute it to 50.0 mL with dichloromethane.[5]

  • Filter the solution through a 0.22-μm membrane filter before injection.[5]

4. GC-MS Conditions

  • Injector Temperature: 280 °C

  • Carrier Gas: Helium

  • Oven Temperature Program: Start at 150 °C, then ramp to 290 °C.

  • Ion Source: Electron Ionization (EI)

  • MS Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

5. Calibration

  • Prepare a stock solution of this compound reference standard in dichloromethane.

  • Create a series of mixed standard working solutions by serial dilution.

  • Analyze each standard to establish linear equations and correlation coefficients.[5]

6. Data Analysis

  • Inject the prepared sample solution into the GC-MS system.

  • Identify this compound by its retention time and characteristic mass fragments.

  • Quantify the analyte using the external standard method and the established calibration curve.[5]

GCMS_Workflow cluster_sample_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis weigh_gc Weigh Cosmetic Sample add_dcm Dissolve in Dichloromethane weigh_gc->add_dcm sonicate_gc Ultrasonic Extraction add_dcm->sonicate_gc dilute_gc Dilute sonicate_gc->dilute_gc filter_gc Filter dilute_gc->filter_gc gcms_injection Inject into GC-MS filter_gc->gcms_injection separation_gc Chromatographic Separation gcms_injection->separation_gc detection_ms Mass Spectrometric Detection (SIM) separation_gc->detection_ms quantification_gc Quantification detection_ms->quantification_gc

Workflow for GC-MS Analysis of this compound.

Signaling Pathways and Logical Relationships

The primary function of this compound is to act as a UV filter. This is a physical-chemical process rather than a biological signaling pathway. The molecule absorbs high-energy UV radiation and dissipates it as lower-energy heat, thus protecting the skin from sun damage.

UV_Filtering_Mechanism cluster_BC Molecular Level UV_Radiation UVB Radiation Sunscreen_Layer Sunscreen Layer (containing 3-BC) UV_Radiation->Sunscreen_Layer BC_Ground_State 3-BC (Ground State) Skin Skin Sunscreen_Layer->Skin Reduced UV Exposure BC_Excited_State 3-BC (Excited State) BC_Ground_State->BC_Excited_State Absorbs Photon BC_Excited_State->BC_Ground_State Relaxation Heat_Dissipation Heat Dissipation BC_Excited_State->Heat_Dissipation

Mechanism of UV Filtering by this compound.

References

laboratory protocol for the aldol condensation synthesis of 3-benzylidenecamphor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 3-benzylidenecamphor, a derivative of camphor (B46023), through a base-catalyzed aldol (B89426) condensation reaction, specifically a Claisen-Schmidt condensation. This compound and its derivatives are of interest in various fields, including cosmetics as a UV filter and in medicinal chemistry for the development of novel therapeutic agents.[1][2]

Introduction

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry.[3] It involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy carbonyl compound, which can then dehydrate to form an α,β-unsaturated carbonyl compound.[3][4][5] In the Claisen-Schmidt condensation, an aldehyde or ketone with α-hydrogens reacts with an aromatic aldehyde that lacks α-hydrogens (such as benzaldehyde) in the presence of a base.[6] This protocol details the synthesis of this compound from camphor and benzaldehyde (B42025).

Reaction Scheme

Reaction_Scheme camphor Camphor plus1 + benzaldehyde Benzaldehyde arrow product This compound benzaldehyde->product NaOH, Ethanol (B145695) Reflux plus2 + H2O

Caption: Overall reaction for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established methodologies for Claisen-Schmidt condensations.[6][7]

Materials and Equipment:

  • Camphor

  • Benzaldehyde

  • Sodium hydroxide (B78521) (NaOH)

  • Ethanol (95%)

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Büchner funnel and filter flask

  • Beakers

  • Graduated cylinders

  • Melting point apparatus

  • FTIR spectrometer

  • NMR spectrometer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve an equimolar amount of camphor and benzaldehyde in ethanol.

  • Addition of Base: While stirring, slowly add a solution of sodium hydroxide in ethanol to the reaction mixture. The addition of the base should be done dropwise to control the reaction temperature.

  • Reaction: The reaction mixture is then stirred at room temperature or gently refluxed for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[8]

  • Precipitation and Isolation: Upon completion of the reaction, the mixture is cooled to room temperature and then poured into ice-cold water. The resulting precipitate of crude this compound is collected by vacuum filtration using a Büchner funnel.[5][7]

  • Washing: The crude product is washed with cold water to remove any remaining sodium hydroxide, followed by a wash with a small amount of cold ethanol to remove unreacted starting materials.[5] A final wash with a dilute solution of acetic acid in ethanol can be performed to neutralize any remaining base.[4]

  • Recrystallization: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.[7]

  • Drying and Characterization: The purified crystals are dried, and the yield is calculated. The product is then characterized by determining its melting point and acquiring its FTIR and NMR spectra.

Data Presentation

The following table summarizes the expected characterization data for this compound.

ParameterValue
Appearance Colorless or pale yellow solid
Melting Point Approximately 96-98 °C
FTIR (cm⁻¹) ~1720 (C=O stretch), ~1620 (C=C stretch), ~3060 (aromatic C-H stretch)
¹H NMR (CDCl₃, δ ppm) ~7.4-7.6 (m, 5H, Ar-H), ~7.3 (s, 1H, =CH), ~1.0-2.5 (m, camphor protons)
¹³C NMR (CDCl₃, δ ppm) ~210 (C=O), ~140-128 (aromatic and vinylic carbons), ~50-20 (aliphatic carbons)

Note: The exact values for spectroscopic data may vary slightly depending on the instrumentation and experimental conditions.

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

G A 1. Reaction Setup (Camphor, Benzaldehyde, Ethanol) B 2. Add NaOH Solution A->B C 3. Stir/Reflux B->C D 4. Quench in Ice Water C->D E 5. Vacuum Filtration D->E F 6. Wash with H₂O & Ethanol E->F G 7. Recrystallize from Ethanol F->G H 8. Dry and Characterize G->H

Caption: Workflow for the synthesis of this compound.

References

Application of 3-Benzylidenecamphor Derivatives in Photodynamic Therapy Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Photodynamic therapy (PDT) is a non-invasive therapeutic modality that utilizes a photosensitizer (PS), a specific wavelength of light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), leading to localized cell death and tumor ablation. While 3-benzylidenecamphor (3-BC) is predominantly recognized as a UV filter in the cosmetics industry, its core chemical scaffold, the α,β-unsaturated ketone of the benzylidene group, is shared by a class of compounds known as benzylidene ketones, which have shown promise as photosensitizers.

Due to a lack of direct research on this compound for photodynamic therapy applications, this document will focus on a closely related and well-studied class of compounds: water-soluble benzylidene cyclopentanone-based photosensitizers . These compounds share the key benzylidene ketone chromophore responsible for light absorption and subsequent energy transfer for ROS production. The data and protocols presented herein are derived from studies on these structural analogs and are intended to provide a foundational framework for researchers interested in exploring the potential of this compound and its derivatives in PDT research. The methodologies can be adapted to investigate the photophysical and photobiological properties of novel camphor-based photosensitizers.

Principle of Benzylidene Ketone-Mediated Photodynamic Therapy

The mechanism of PDT using benzylidene ketone-based photosensitizers follows the general principles of photochemistry. Upon absorption of light of a specific wavelength, the photosensitizer transitions from its ground state to an excited singlet state. It can then undergo intersystem crossing to a longer-lived triplet state. In the presence of molecular oxygen, the triplet-state photosensitizer can transfer its energy to oxygen, generating highly reactive singlet oxygen (a Type II photochemical process), which is the primary cytotoxic agent in PDT. Alternatively, the excited photosensitizer can react directly with biological substrates via electron transfer reactions (a Type I process), generating other reactive oxygen species. The subsequent oxidative stress induces cellular damage, leading to apoptosis, necrosis, and autophagy of tumor cells.

PDT_Mechanism PS_ground PS (Ground State) PS_singlet PS (Excited Singlet State) PS_ground->PS_singlet Light Absorption (hν) PS_triplet PS (Excited Triplet State) PS_singlet->PS_triplet Intersystem Crossing PS_triplet->PS_ground Energy Transfer O2_singlet ¹O₂ (Singlet Oxygen) PS_triplet->O2_singlet Type II Reaction CellDeath Cell Death (Apoptosis, Necrosis) PS_triplet->CellDeath Type I Reaction (Radical Formation) O2_ground ³O₂ (Ground State Oxygen) O2_singlet->CellDeath Oxidative Stress

Figure 1: General mechanism of Type II photodynamic therapy.

Quantitative Data Summary

The following tables summarize the photophysical and in vitro efficacy data for a series of water-soluble benzylidene cyclopentanone (B42830) photosensitizers, designated as P1, P2, and Y1, from a study on antimicrobial photodynamic therapy. This data serves as a reference for the expected properties of benzylidene ketone-based photosensitizers.

Table 1: Photophysical Properties of Benzylidene Cyclopentanone Photosensitizers

PhotosensitizerMaximum Absorption (λmax, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Singlet Oxygen Quantum Yield (ΦΔ)
P1 4203.5 x 10⁴Not Reported
P2 4253.8 x 10⁴Not Reported
Y1 4304.1 x 10⁴High

Note: While specific quantum yields were not provided in the reference study, Y1 was noted to have high singlet oxygen generation.

Table 2: In Vitro Photodynamic Efficacy (Antimicrobial)

PhotosensitizerTarget OrganismConcentration (µM)Light Dose (J/cm²)Viability Reduction (%)
P1 C. albicans (Fluconazole-Resistant)1030>99.9
P2 C. albicans (Fluconazole-Resistant)1030>99
Y1 S. aureus (MRSA)2.530>99.9

Note: The data is from antimicrobial studies and serves as an indicator of photodynamic potential.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the potential of this compound derivatives as PDT agents, adapted from methodologies used for benzylidene cyclopentanone photosensitizers.

Protocol 1: Synthesis of Benzylidene Ketone Photosensitizers

This protocol describes a general method for the synthesis of benzylidene ketone derivatives via a Claisen-Schmidt condensation reaction.

Materials:

Procedure:

  • Dissolve the camphor or cyclopentanone derivative in ethanol in a round bottom flask.

  • Add the substituted benzaldehyde to the solution (equimolar amount).

  • Cool the mixture in an ice bath.

  • Slowly add a solution of NaOH or KOH in ethanol/water dropwise while stirring.

  • Continue stirring at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into cold water and acidify with dilute HCl to precipitate the product.

  • Filter the precipitate, wash with cold water until neutral, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified benzylidene ketone photosensitizer.

Synthesis_Workflow Start Reactants: Camphor Derivative + Benzaldehyde Step1 Dissolve in Ethanol Start->Step1 Step2 Add Base (NaOH/KOH) Claisen-Schmidt Condensation Step1->Step2 Step3 Stir at Room Temperature Step2->Step3 Step4 Precipitate in Acidified Water Step3->Step4 Step5 Filter and Wash Step4->Step5 Step6 Recrystallize Step5->Step6 End Purified Benzylidene Ketone PS Step6->End

Figure 2: General workflow for the synthesis of benzylidene ketone photosensitizers.
Protocol 2: Determination of Singlet Oxygen Quantum Yield (ΦΔ)

This protocol uses an indirect method with 1,3-diphenylisobenzofuran (B146845) (DPBF) as a singlet oxygen scavenger.

Materials:

  • Synthesized photosensitizer

  • Reference photosensitizer with known ΦΔ (e.g., Methylene Blue, Rose Bengal)

  • 1,3-diphenylisobenzofuran (DPBF)

  • Spectrophotometer

  • Light source with a specific wavelength (e.g., laser or LED)

  • Quartz cuvettes

  • Solvent (e.g., DMSO, DMF)

Procedure:

  • Prepare stock solutions of the synthesized photosensitizer, the reference photosensitizer, and DPBF in the chosen solvent.

  • In a quartz cuvette, mix the synthesized photosensitizer solution with the DPBF solution. The concentration should be adjusted so that the absorbance at the irradiation wavelength is between 0.1 and 0.2.

  • Measure the initial absorbance of the DPBF at its maximum absorption wavelength (around 415 nm).

  • Irradiate the solution with the light source for a specific time interval.

  • Measure the absorbance of DPBF again. Repeat the irradiation and measurement steps for several time points.

  • Plot the change in absorbance of DPBF against irradiation time to determine the rate of DPBF decomposition.

  • Repeat steps 2-6 with the reference photosensitizer.

  • Calculate the singlet oxygen quantum yield (ΦΔ) of the synthesized photosensitizer using the following equation: ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (I_abs_ref / I_abs_sample) where:

    • ΦΔ_ref is the singlet oxygen quantum yield of the reference.

    • k_sample and k_ref are the rates of DPBF decomposition for the sample and reference, respectively.

    • I_abs_sample and I_abs_ref are the rates of light absorption by the sample and reference, respectively.

Protocol 3: In Vitro Phototoxicity Assay (MTT Assay)

This protocol assesses the light-induced cytotoxicity of the photosensitizer on cancer cells.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium and supplements

  • Synthesized photosensitizer

  • 96-well plates

  • Light source for irradiation

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare different concentrations of the photosensitizer in the cell culture medium.

  • Replace the medium in the wells with the photosensitizer solutions and incubate for a predetermined time (e.g., 4, 12, or 24 hours) in the dark.

  • For the "light" group, wash the cells with PBS and add fresh medium. Irradiate the plate with a specific light dose (e.g., 10 J/cm²).

  • For the "dark" group, follow the same procedure but without light irradiation.

  • Include a control group with no photosensitizer and no light.

  • Incubate all plates for another 24-48 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control group.

InVitro_PDT_Workflow cluster_0 Treatment Groups Start Seed Cancer Cells in 96-well Plate Step1 Incubate with Photosensitizer (in dark) Start->Step1 Step2 Wash and Add Fresh Medium Step1->Step2 Light_Group Irradiate with Light Step2->Light_Group Dark_Group No Irradiation Step2->Dark_Group Step3 Incubate for 24-48 hours Light_Group->Step3 Dark_Group->Step3 Step4 MTT Assay Step3->Step4 Step5 Measure Absorbance Step4->Step5 End Calculate Cell Viability Step5->End

Figure 3: Experimental workflow for in vitro phototoxicity assessment.

Concluding Remarks

While direct evidence for the application of this compound in photodynamic therapy is currently lacking in scientific literature, the promising photodynamic activity of structurally related benzylidene cyclopentanone compounds suggests that camphor-based derivatives warrant further investigation. The protocols and data presented in this application note provide a robust starting point for researchers to synthesize and evaluate novel this compound analogs as potential photosensitizers for cancer therapy. Future studies should focus on determining the singlet oxygen quantum yields, elucidating the mechanisms of cell death, and conducting in vivo efficacy studies to fully assess their therapeutic potential.

Application Notes and Protocols for Broad-Spectrum Sunscreens with 3-Benzylidenecamphor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 3-Benzylidenecamphor (3-BC) is a UV filter that has been banned in the European Union for use in cosmetic products since 2016 due to safety concerns regarding its potential endocrine-disrupting effects and an insufficient margin of safety.[1][2][3][4] In the United States, it has not been approved by the FDA for use in sunscreen drug products.[5] These application notes are for informational and research purposes only and are not an endorsement for the use of this compound in commercial products. The protocols described are standard methods for evaluating sunscreen formulations.

Introduction to this compound as a UV Filter

This compound (3-BC) is an organic, synthetic compound historically used as a UV filter in sunscreens and other cosmetic products to protect the skin from the harmful effects of ultraviolet radiation.[5] It functions by absorbing both UVA and UVB radiation, converting the energy into harmless heat, thereby preventing it from penetrating the skin and causing cellular damage. Its chemical structure, featuring a camphor (B46023) backbone with a benzylidene group, provides its UV-absorbing properties. While it exhibits photostability, allowing it to maintain its efficacy upon sun exposure, its use has been discontinued (B1498344) in many regions due to safety concerns.[1][2][3]

Formulation Strategies for Broad-Spectrum Sunscreens

The formulation of a broad-spectrum sunscreen is a multi-faceted process that involves the careful selection of UV filters, emollients, stabilizers, and other ingredients to create a product that is safe, effective, and aesthetically pleasing.[6][7][8]

2.1 Key Formulation Principles:

  • Combination of UV Filters: To achieve broad-spectrum protection (290-400 nm), a combination of different UV filters is necessary.[7][8][9] This often includes a mix of organic (chemical) and inorganic (physical) filters to cover both UVB (280-315 nm) and UVA (315-400 nm) ranges.[9][10]

  • Photostability: The chosen UV filters must be photostable, meaning they do not significantly degrade upon exposure to UV radiation.[11][12] Photo-instability can lead to a loss of SPF and broad-spectrum protection.[11]

  • Vehicle Formulation: The base of the sunscreen (e.g., cream, lotion, gel) plays a critical role in the product's stability, spreadability, and ultimately, its efficacy.[7][8] The even distribution of UV filters on the skin is paramount for effective protection.[7][8]

  • Regulatory Compliance: The selection and concentration of UV filters are strictly regulated by national and international bodies.[7][9] For instance, the maximum allowable concentration for many organic filters is typically between 4% and 15%, while inorganic filters like zinc oxide and titanium dioxide can be used up to 25% in many regions.[9]

2.2 Illustrative Formulation with this compound (Historical Context)

The following table presents a hypothetical sunscreen formulation for research and evaluation purposes, incorporating this compound at a concentration that was historically permitted (up to 2%).[4][5]

Ingredient (INCI Name) Function Concentration (%)
Oil Phase
This compoundUV Filter (UVA/UVB)2.0
Octyl MethoxycinnamateUV Filter (UVB)7.5
AvobenzoneUV Filter (UVA)3.0
Caprylic/Capric TriglycerideEmollient10.0
Cetearyl AlcoholEmulsifier, Thickener3.0
Glyceryl StearateEmulsifier2.0
Aqueous Phase
Deionized WaterSolventq.s. to 100
GlycerinHumectant5.0
Xanthan GumThickener0.5
Other
PhenoxyethanolPreservative1.0
Tocopherol (Vitamin E)Antioxidant0.5

Experimental Protocols

The following are detailed protocols for the in vitro evaluation of a sunscreen's Sun Protection Factor (SPF), UVA Protection Factor (UVA-PF), and photostability.

3.1 In Vitro Sun Protection Factor (SPF) Determination (Based on ISO 23675)

This protocol outlines a standardized method for the in vitro determination of SPF, which provides a safer and more reproducible alternative to in vivo testing on human subjects.[13]

3.1.1 Materials and Equipment:

  • UV-Visible Spectrophotometer with an integrating sphere

  • Polymethylmethacrylate (PMMA) plates (molded and sandblasted)[13][14]

  • Automated application robot for uniform sunscreen application[13]

  • Controlled UV radiation source (solar simulator)

  • Analytical balance

  • Positive and negative control sunscreen formulations

3.1.2 Protocol:

  • Substrate Preparation: Use both molded and sandblasted PMMA plates.[13][14] Ensure plates are clean and free of any contaminants.

  • Sample Application: Using an automated robot, apply the test sunscreen formulation uniformly onto the PMMA plates at a concentration of 1.2 mg/cm² for sandblasted plates and 1.3 mg/cm² for molded plates.[14][15]

  • Drying: Allow the applied film to dry for a defined period in a controlled environment.[13]

  • Initial Spectrophotometric Measurement: Measure the initial UV transmittance of the sunscreen film on each plate using the spectrophotometer. This will be used to calculate the initial SPF value.[13]

  • UV Exposure: Expose the plates to a controlled dose of UV radiation from a solar simulator.[13]

  • Final Spectrophotometric Measurement: After UV exposure, perform another round of spectrophotometric measurements to determine the final SPF value.[13]

  • Calculation: The SPF is calculated based on the absorbance values and the CIE erythemal action spectrum.[15]

3.2 In Vitro UVA Protection Factor (UVA-PF) and Critical Wavelength Determination (Based on ISO 24443:2021)

This method assesses the level of protection a sunscreen provides against UVA radiation.[16]

3.2.1 Materials and Equipment:

  • Same as for in vitro SPF determination.

3.2.2 Protocol:

  • Sample Preparation and Application: Follow steps 1-3 from the in vitro SPF protocol.

  • Initial Absorbance Measurement: Measure the initial absorbance spectrum of the sunscreen film from 290 to 400 nm.[17]

  • UV Irradiation: Irradiate the sample with a controlled dose of UV radiation from a solar simulator. The irradiation dose is a key parameter in this standard.[11]

  • Post-Irradiation Absorbance Measurement: Measure the absorbance spectrum of the irradiated sample from 290 to 400 nm.[17]

  • Calculations:

    • UVA-PF: Calculated from the post-irradiation absorbance data, weighted with the Persistent Pigment Darkening (PPD) action spectrum.[18] A key requirement in many regions is that the UVA-PF must be at least one-third of the labeled SPF.[19]

    • Critical Wavelength: The wavelength at which the integral of the spectral absorbance curve from 290 nm reaches 90% of the total integral from 290 to 400 nm. A value greater than 370 nm is generally required for a "broad-spectrum" claim.[19]

3.3 Photostability Assessment

Photostability testing evaluates the ability of a sunscreen formulation to retain its protective properties after exposure to UV radiation.[11][12]

3.3.1 Protocol:

  • Sample Preparation: Apply the sunscreen to PMMA plates as described in the SPF protocol.

  • Pre-irradiation Spectral Analysis: Measure the initial absorbance spectrum of the sample from 290 to 400 nm.[17]

  • UV Irradiation: Expose the sample to a controlled dose of UV radiation from a Xenon Arc Solar Simulator.[17][20] The irradiation dose can be varied to assess stability over time.

  • Post-irradiation Spectral Analysis: Measure the absorbance spectrum after irradiation.[17]

  • Data Analysis: Compare the pre- and post-irradiation spectra. A significant decrease in absorbance indicates photo-instability.[11] The percentage of protection loss can be calculated to quantify photostability.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the experimental protocols.

Table 1: In Vitro SPF and UVA-PF Data

Formulation ID In Vitro SPF (Initial) In Vitro SPF (Post-UVB) UVA-PF (Post-UVA) Critical Wavelength (nm)
F-3BC-01[Insert Data][Insert Data][Insert Data][Insert Data]
Placebo[Insert Data][Insert Data][Insert Data][Insert Data]
Commercial Control[Insert Data][Insert-Data][Insert Data][Insert Data]

Table 2: Photostability Data

Formulation ID UV Dose (J/cm²) % Decrease in UVA Absorbance % Decrease in UVB Absorbance
F-3BC-01[Dose 1][Insert Data][Insert Data]
F-3BC-01[Dose 2][Insert Data][Insert Data]
Commercial Control[Dose 1][Insert Data][Insert Data]
Commercial Control[Dose 2][Insert Data][Insert Data]

Visualizations

5.1 Experimental Workflow for Sunscreen Evaluation

G cluster_formulation Formulation cluster_testing In Vitro Testing cluster_analysis Data Analysis F1 Ingredient Selection F2 Preparation of Phases (Oil and Aqueous) F1->F2 F3 Emulsification F2->F3 F4 Addition of Actives and Additives F3->F4 T1 Sample Application on PMMA Plates F4->T1 Test Sample T2 Initial Spectrophotometric Measurement T1->T2 T3 UV Irradiation (Solar Simulator) T2->T3 A1 SPF Calculation T2->A1 A4 Photostability Assessment T2->A4 T4 Post-Irradiation Spectrophotometric Measurement T3->T4 T4->A1 A2 UVA-PF Calculation T4->A2 A3 Critical Wavelength Determination T4->A3 T4->A4

Caption: Workflow for sunscreen formulation, in vitro testing, and data analysis.

5.2 Hypothetical Signaling Pathway of UV-Induced Skin Damage

G cluster_cellular_damage Cellular Damage cluster_signaling Signaling Cascades cluster_response Cellular Response UV UV Radiation (UVA & UVB) DNA Direct DNA Damage (CPDs, 6-4PPs) UV->DNA ROS Reactive Oxygen Species (ROS) Generation UV->ROS MAPK MAP Kinase Pathways (p38, JNK, ERK) DNA->MAPK ROS->MAPK NFkB NF-κB Activation ROS->NFkB Inflammation Inflammation (Cytokine Release) MAPK->Inflammation Apoptosis Apoptosis MAPK->Apoptosis MMP MMP Upregulation (Collagen Degradation) MAPK->MMP NFkB->Inflammation

References

Application Notes and Protocols: 3-Benzylidenecamphor as a Chiral Dopant in Liquid Crystal Displays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-benzylidenecamphor (3-BC) as a chiral dopant in liquid crystal displays (LCDs). The document includes detailed experimental protocols, data presentation in tabular format for clarity, and visualizations to illustrate key concepts and workflows.

Introduction

Chiral dopants are essential components in modern liquid crystal display technologies, particularly in twisted nematic (TN) and super-twisted nematic (STN) displays. They induce a helical twist in the nematic liquid crystal host, leading to the desired electro-optical switching properties. This compound, a derivative of natural camphor (B46023), is a promising chiral dopant due to its rigid molecular structure and inherent chirality. This document outlines the synthesis, application, and characterization of 3-BC in liquid crystal displays. While specific experimental data for this compound is not widely available in published literature, the following protocols and data are based on established methods for characterizing chiral dopants and provide a strong framework for its evaluation.

Molecular Structure of this compound

The chemical structure of (3E)-3-benzylidene-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one is depicted below. Its rigid bicyclic structure and the presence of a stereocenter make it an effective chiral dopant.

Caption: Molecular Structure of this compound.

Experimental Protocols

This protocol describes the synthesis of this compound via a base-catalyzed aldol (B89426) condensation of camphor and benzaldehyde (B42025).

Materials:

  • (+)-Camphor

  • Benzaldehyde

  • Sodium ethoxide (NaOEt)

  • Absolute ethanol (B145695)

  • Diethyl ether

  • Saturated sodium bisulfite solution

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • Dissolve (+)-camphor (1 equivalent) in absolute ethanol in a round-bottom flask.

  • Add sodium ethoxide (1.1 equivalents) to the solution and stir until dissolved.

  • Add benzaldehyde (1 equivalent) dropwise to the reaction mixture at room temperature.

  • Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bisulfite solution, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate (B1210297) gradient to yield pure this compound.

start Start: Dissolve Camphor & NaOEt in Ethanol add_benzaldehyde Add Benzaldehyde start->add_benzaldehyde reflux Reflux for 4-6 hours add_benzaldehyde->reflux quench Quench with Ice Water reflux->quench extract Extract with Diethyl Ether quench->extract wash Wash Organic Layers extract->wash dry Dry and Evaporate wash->dry purify Purify by Column Chromatography dry->purify end_product End Product: Pure this compound purify->end_product

Caption: Synthesis Workflow for this compound.

This protocol details the fabrication of a TN liquid crystal cell doped with this compound.

Materials:

  • Indium Tin Oxide (ITO) coated glass substrates

  • Polyimide (PI) alignment layer solution (e.g., SE-130B)

  • Nematic liquid crystal host (e.g., E7, MLC-6608)

  • This compound (synthesized as per Protocol 1)

  • Spacers of desired thickness (e.g., 5 µm)

  • UV-curable sealant

  • Polarizing films

  • UV light source

  • Spin coater, hot plate, rubbing machine, cell assembly jig.

Procedure:

  • Clean the ITO-coated glass substrates thoroughly with detergent, deionized water, and isopropyl alcohol in an ultrasonic bath.

  • Dry the substrates in an oven at 120°C for 30 minutes.

  • Spin-coat a thin layer of polyimide alignment solution onto the ITO-coated side of the substrates.

  • Pre-bake the substrates at 80°C for 10 minutes, followed by a hard bake at 180°C for 1 hour to cure the polyimide.

  • Gently rub the cured polyimide layer with a velvet cloth on a rubbing machine to create micro-grooves for liquid crystal alignment. The two substrates should be rubbed in perpendicular directions.

  • Apply the UV-curable sealant mixed with spacers along the edges of one substrate, leaving a small gap for filling.

  • Assemble the two substrates with their rubbed surfaces facing each other and the rubbing directions at 90 degrees.

  • Cure the sealant by exposing it to UV light.

  • Prepare the liquid crystal mixture by dissolving a known concentration of this compound in the nematic host. Heat the mixture to its isotropic phase and stir to ensure homogeneity.

  • Fill the empty cell with the doped liquid crystal mixture via capillary action in a vacuum chamber.

  • Seal the filling port with the UV-curable sealant.

  • Attach polarizing films to the outer surfaces of the cell, with their polarization axes parallel to the rubbing directions of the adjacent substrates.

start Start: Clean ITO Substrates spin_coat Spin-Coat Polyimide start->spin_coat bake Bake Polyimide Layer spin_coat->bake rub Rub Polyimide Layer bake->rub assemble Assemble Cell with Spacers & Sealant rub->assemble cure Cure Sealant with UV Light assemble->cure prepare_lc Prepare 3-BC Doped LC Mixture cure->prepare_lc fill_cell Fill Cell with LC Mixture prepare_lc->fill_cell seal_port Seal Filling Port fill_cell->seal_port attach_polarizers Attach Polarizers seal_port->attach_polarizers end_product End Product: TN-LC Cell attach_polarizers->end_product

Caption: Fabrication Workflow for a TN-LC Cell.

This protocol describes the determination of the helical twisting power of this compound.

Materials:

  • Wedge-shaped liquid crystal cell (Cano cell)

  • Polarizing optical microscope (POM) with a calibrated eyepiece graticule

  • Liquid crystal mixtures with varying concentrations of 3-BC.

Procedure:

  • Prepare a series of liquid crystal mixtures with different known concentrations (c) of this compound in a nematic host.

  • Fill the Cano wedge cells with these mixtures. The wedge shape creates a continuously varying cell thickness.

  • Observe the cells under a polarizing optical microscope. A series of disclination lines (Cano lines) will be visible, which correspond to half-turns of the helical structure.

  • Measure the distance (x) between several consecutive disclination lines using the calibrated eyepiece graticule.

  • The helical pitch (p) is related to the distance between the m-th and (m+k)-th disclination lines (x_m and x_{m+k}) and the wedge angle (α) by the equation: p = 2 * tan(α) * (x_{m+k} - x_m) / k.

  • Calculate the helical twisting power (HTP) for each concentration using the formula: HTP = 1 / (p * c).

  • Plot 1/p versus the concentration (c). The slope of the resulting linear fit gives the HTP of the dopant.

Data Presentation

The following tables present representative data for a chiral dopant like this compound in common nematic hosts. Note: This data is illustrative and should be experimentally determined for 3-BC.

Table 1: Representative Helical Twisting Power (HTP) of a Chiral Dopant in Various Nematic Hosts.

Nematic HostHTP (µm⁻¹)
E7~15
MLC-6608~12
ZLI-4792~18

Table 2: Representative Concentration Dependence of Helical Pitch for a Chiral Dopant in E7.

Concentration of Dopant (wt%)Helical Pitch (p, µm)
0.513.3
1.06.7
1.54.4
2.03.3

Table 3: Representative Electro-Optical Properties of a TN-LC Cell Doped with a Chiral Dopant.

PropertyValue
Threshold Voltage (Vth)1.5 V
Rise Time (τ_on)15 ms
Decay Time (τ_off)25 ms

Principle of Chiral Induction and Display Operation

The addition of a chiral dopant like this compound to a nematic liquid crystal induces a helical superstructure. The liquid crystal molecules align themselves in a twisted fashion, with the director rotating through a full 360° over a distance known as the helical pitch. In a TN-LCD, the liquid crystal is confined between two polarizers oriented at 90° to each other. The twisted liquid crystal structure guides the polarization of light, allowing it to pass through the second polarizer in the "off" state (bright state). When a voltage is applied, the liquid crystal molecules align with the electric field, the helical structure is lost, and the light is blocked by the second polarizer, creating the "on" state (dark state).

cluster_off Voltage OFF State (Bright) cluster_on Voltage ON State (Dark) light_in_off Unpolarized Light polarizer1_off Polarizer 1 light_in_off->polarizer1_off lc_off Twisted Nematic LC (Guides Light) polarizer1_off->lc_off polarizer2_off Polarizer 2 (90°) lc_off->polarizer2_off light_out_off Light Passes Through polarizer2_off->light_out_off light_in_on Unpolarized Light polarizer1_on Polarizer 1 light_in_on->polarizer1_on lc_on Untwisted Nematic LC (Light Blocked) polarizer1_on->lc_on polarizer2_on Polarizer 2 (90°) lc_on->polarizer2_on light_out_on Light is Blocked polarizer2_on->light_out_on

Caption: Principle of a Twisted Nematic LCD.

Application Note: HPLC-UV Method for the Analysis of 3-Benzylidenecamphor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Benzylidenecamphor is a chemical UV filter that has been used in sunscreen and other cosmetic products to protect the skin from UV radiation.[1][2] Its efficacy as a UV absorber, particularly against UVA and UVB radiation, has led to its inclusion in various formulations.[1][3] However, concerns regarding its potential endocrine-disrupting activity, specifically its estrogenic effects, have led to regulatory scrutiny and restrictions in some regions.[4][5][6][7][8][9] In the European Union, it is permitted at a maximum concentration of 2%, although it has been banned in France.[2][9][10] It is not an FDA-approved sunscreen agent in the United States but can be used in cosmetics to protect the product from UV degradation.[2] Accurate and reliable analytical methods are crucial for the quality control of cosmetic products containing this compound and for research into its safety and environmental fate.

This application note details a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of this compound. The described protocols are intended for researchers, scientists, and professionals in the drug development and cosmetic industries.

Experimental Workflow

The overall workflow for the HPLC-UV analysis of this compound is depicted in the following diagram. This process begins with sample and standard preparation, followed by chromatographic separation and detection, and concludes with data analysis.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC-UV System Standard_Prep->HPLC_System Calibration Sample_Prep Sample Preparation (e.g., cosmetic cream) Sample_Prep->HPLC_System Injection Separation Chromatographic Separation (C18 Column) HPLC_System->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Quantification Quantification (Peak Area Analysis) Chromatogram->Quantification Report Final Report Quantification->Report estrogen_signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular BC This compound ERb Estrogen Receptor β (ERβ) BC->ERb Binding BC_ERb BC-ERβ Complex ERb->BC_ERb ERE Estrogen Response Element (on DNA) BC_ERb->ERE Binds to Gene_Transcription Gene Transcription ERE->Gene_Transcription Initiates Cell_Proliferation Cellular Proliferation Gene_Transcription->Cell_Proliferation Leads to

References

Application Notes and Protocols: Determination of Sun Protection Factor (SPF) for Formulations Containing 3-Benzylidenecamphor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzylidenecamphor is an organic compound utilized as a UV filter in sunscreen formulations to absorb UVB radiation, the primary cause of sunburn and a contributor to skin cancer.[1][2][3] The efficacy of a sunscreen product is quantified by its Sun Protection Factor (SPF), which indicates the level of protection against erythema (skin reddening) induced by UV radiation.[4][5][6] Accurate and reproducible measurement of SPF is critical for the development and validation of effective sunscreen products.

These application notes provide a detailed protocol for the in vitro determination of the SPF of cosmetic formulations containing this compound using UV-Vis spectrophotometry. This method offers a rapid, cost-effective, and reliable alternative to in vivo testing for screening and quality control purposes.[7][8] The protocol is based on the widely used method developed by Mansur et al., which calculates the SPF value from the absorbance spectrum of the sunscreen film.[7][9]

Principle of the Method

The in vitro SPF measurement is based on the spectrophotometric analysis of a thin film of the sunscreen formulation applied to a suitable substrate.[10] The absorbance of the formulation is measured across the UVB and UVA wavelength range (290-400 nm). The obtained absorbance values are then used in the Mansur equation, which correlates the absorbance of the sunscreen product with the erythemogenic effect of UV radiation at each wavelength.[7][9]

Materials and Reagents

Material/Reagent Specification Supplier Example
This compoundPurity ≥ 98%Sigma-Aldrich
Base Cream/Lotion(Vehicle)Not specified
Ethanol (B145695)ACS Grade, 95%Fisher Scientific
Polymethylmethacrylate (PMMA) PlatesRoughened surfaceHelioscreen HD 6
Quartz Cuvettes1 cm path lengthStarna Cells
UV-Vis SpectrophotometerDouble beam, with integrating sphereShimadzu UV-1800
Analytical Balance0.0001 g readabilityMettler Toledo
Sonicator-Branson
Volumetric FlasksClass APyrex
PipettesCalibratedEppendorf

Experimental Protocols

Preparation of this compound Formulation
  • Accurately weigh the desired amount of this compound and other formulation ingredients.

  • Prepare the sunscreen formulation by incorporating this compound into the chosen vehicle (e.g., cream or lotion base) according to the specific formulation procedure. Ensure homogeneity of the mixture.

Sample Preparation for In Vitro SPF Measurement
  • Accurately weigh 1.0 g of the this compound formulation into a 100 mL volumetric flask.

  • Add approximately 75 mL of ethanol to the volumetric flask.

  • Sonicate the mixture for 10 minutes to ensure complete dissolution of the active ingredient.

  • Make up the volume to 100 mL with ethanol and mix thoroughly.

  • Filter the solution if necessary to remove any undissolved excipients.

In Vitro SPF Measurement Protocol
  • Substrate Preparation: Use roughened polymethylmethacrylate (PMMA) plates as the substrate to mimic the skin's surface.[11][12][13] Ensure the plates are clean and dry before application.

  • Sample Application: Apply the prepared sunscreen solution evenly onto the roughened side of the PMMA plate at a concentration of 2.0 mg/cm².[14] Distribute small droplets of the sample across the plate and then spread them uniformly with a gloved finger or a suitable applicator.

  • Drying: Allow the sunscreen film to dry for 15-20 minutes in the dark to form a uniform film.

  • Spectrophotometric Measurement:

    • Set the UV-Vis spectrophotometer to scan from 290 nm to 400 nm at 5 nm intervals.[7]

    • Use a PMMA plate treated with the vehicle (without this compound) as a blank.

    • Place the sample-coated PMMA plate in the spectrophotometer and measure the absorbance at each 5 nm interval.

    • Perform at least three measurements for each formulation to ensure reproducibility.

Data Presentation and Analysis

Absorbance Data

The absorbance data for a hypothetical this compound formulation is presented in the table below.

Wavelength (nm)Mean Absorbance (n=3)
2900.85
2950.92
3000.98
3051.05
3101.10
3151.08
3201.02
SPF Calculation

The SPF is calculated using the Mansur equation:[7][9]

SPF = CF × Σ (EE(λ) × I(λ) × Abs(λ))

Where:

  • CF = Correction Factor (equal to 10)[7]

  • EE(λ) = Erythemal effect spectrum

  • I(λ) = Solar intensity spectrum

  • Abs(λ) = Absorbance of the sunscreen product at wavelength λ

The values for the product of the erythemal effect and solar intensity (EE x I) are constants determined by Sayre et al. and are presented in the table below.[7]

Wavelength (nm)EE x I (Normalized)
2900.0150
2950.0817
3000.2874
3050.3278
3100.1864
3150.0839
3200.0180

Example Calculation:

Using the absorbance data from Table 5.1 and the EE x I values from Table 5.2, the SPF can be calculated as follows:

Wavelength (nm)EE x IAbsorbanceEE x I x Abs
2900.01500.850.01275
2950.08170.920.075164
3000.28740.980.281652
3050.32781.050.34419
3100.18641.100.20504
3150.08391.080.090612
3200.01801.020.01836
Sum 1.027768

SPF = 10 × 1.027768 ≈ 10.28

Visualization of Experimental Workflow

experimental_workflow prep Formulation Preparation sample_prep Sample Preparation (Dilution in Ethanol) prep->sample_prep application Application onto PMMA Plate (2.0 mg/cm²) sample_prep->application drying Drying (15-20 min in dark) application->drying measurement Spectrophotometric Measurement (290-400 nm) drying->measurement data_analysis Data Analysis (Mansur Equation) measurement->data_analysis result SPF Value data_analysis->result

Caption: Workflow for the in vitro determination of SPF.

Conclusion

The described in vitro spectrophotometric method provides a reliable and efficient means to determine the SPF of formulations containing this compound. Adherence to the detailed protocol for sample preparation, application, and measurement is crucial for obtaining accurate and reproducible results. This method is highly suitable for screening new formulations, quality control of finished products, and providing valuable data prior to undertaking more complex and costly in vivo studies.

References

Application Notes and Protocols for Investigating the Photochemistry of 3-Benzylidenecamphor and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzylidenecamphor (3-BC) and its derivatives are organic compounds known for their ability to absorb ultraviolet (UV) radiation, leading to their widespread use as UV filters in sunscreen and cosmetic products. The primary mechanism underlying their function is a highly efficient and reversible E/Z (cis-trans) photoisomerization around the exocyclic carbon-carbon double bond. Upon absorption of a photon, the molecule transitions to an excited state and rapidly relaxes by converting from the E-isomer to the Z-isomer, dissipating the absorbed energy as heat. This process is largely reversible, and a photostationary state is quickly reached where both isomers coexist[1][2][3].

While not typically employed in studies of intermolecular photoinduced electron transfer (PET), the photophysical properties of this compound derivatives provide a valuable case study in photoisomerization and excited-state dynamics. The extremely short lifetime of the excited states, on the order of picoseconds (10-12 s), makes these compounds particularly interesting for investigation with ultrafast spectroscopic techniques[1][2].

These application notes provide an overview of the photochemical properties of benzylidenecamphor derivatives and detailed protocols for their characterization using UV-Visible Spectroscopy, Fluorescence Quenching, and Transient Absorption Spectroscopy.

Photophysical and Photochemical Data

The following tables summarize key quantitative data for 4-Methylbenzylidenecamphor (4-MBC), a widely studied derivative of 3-BC. Data for this compound itself is less prevalent in the literature, but 4-MBC serves as a representative example of this class of compounds.

Table 1: UV Absorption Properties of 4-Methylbenzylidenecamphor (4-MBC)

PropertyValueSolvent
Absorption Maximum (λmax)299 ± 2 nmMethanol
300 nmEthanol (B145695)
Specific Extinction (E1%/1cm)min. 930Methanol
954Ethanol

Data sourced from[3].

Table 2: Photochemical Properties of Benzylidenecamphor Derivatives

PropertyValueCompound Class
Isomerization Quantum Yield (Φiso)0.13 - 0.34-Methylbenzylidenecamphor
Excited State Lifetime (τ)~10-12 sBenzylidene camphor (B46023) derivatives
Photodegradation Quantum YieldLowBenzylidene camphor derivatives

Data sourced from[1][2][3].

Signaling Pathways and Mechanisms

The primary photochemical event in this compound and its derivatives is the E/Z isomerization. This process does not involve a traditional signaling pathway with multiple protein actors but is a molecular transformation initiated by light absorption.

G E_isomer E-Isomer (Ground State) Excited_state Excited Singlet State E_isomer->Excited_state UV Photon Absorption (hν) Excited_state->E_isomer Non-radiative decay Z_isomer Z-Isomer (Ground State) Excited_state->Z_isomer Isomerization Heat Heat Dissipation Z_isomer->Excited_state UV Photon Absorption (hν)

Mechanism of E/Z Photoisomerization.

Experimental Protocols

UV-Visible Spectroscopy for Molar Absorptivity Determination

Objective: To determine the UV absorption spectrum and molar absorptivity of the compound.

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks

  • Analytical balance

  • Spectroscopic grade solvent (e.g., ethanol or methanol)

  • Compound of interest (e.g., this compound)

Procedure:

  • Stock Solution Preparation: Accurately weigh a small amount of the compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up. Set the wavelength range for scanning (e.g., 250-400 nm for UVB filters).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and record a baseline spectrum.

  • Sample Measurement: Record the absorption spectrum for each prepared dilution, moving from the least concentrated to the most concentrated.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • Using the absorbance values at λmax for each concentration, create a calibration curve (Absorbance vs. Concentration).

    • The slope of the line, according to the Beer-Lambert law (A = εbc), will be the molar absorptivity (ε) since the path length (b) is 1 cm.

G start Prepare Stock Solution dilutions Create Serial Dilutions start->dilutions setup Setup Spectrophotometer dilutions->setup blank Measure Blank (Solvent) setup->blank measure Measure Sample Absorbance blank->measure analyze Analyze Data (Beer-Lambert Law) measure->analyze end Determine Molar Absorptivity (ε) analyze->end

Workflow for UV-Visible Spectroscopy.
Fluorescence Quenching (Hypothetical Application)

While this compound itself is not strongly fluorescent, this protocol outlines how fluorescence quenching could be used to study its interaction with other molecules if a fluorescent derivative were synthesized or if it were to quench the fluorescence of another molecule.

Objective: To determine the Stern-Volmer constant for the quenching of a fluorophore by a quencher (in this hypothetical case, a derivative of 3-BC).

Materials:

  • Spectrofluorometer

  • Quartz cuvettes

  • Fluorophore stock solution

  • Quencher (e.g., 3-BC derivative) stock solution

  • Spectroscopic grade solvent

Procedure:

  • Prepare Solutions: Prepare a series of solutions in volumetric flasks containing a constant concentration of the fluorophore and varying concentrations of the quencher. Include a sample with no quencher (I₀).

  • Record Spectra: Record the fluorescence emission spectrum of each sample. Use an excitation wavelength corresponding to the absorption maximum of the fluorophore, ensuring the absorbance is below 0.1 to avoid inner filter effects.

  • Data Analysis:

    • Determine the fluorescence intensity at the emission maximum for each sample.

    • Plot I₀ / I versus the quencher concentration [Q].

    • Perform a linear regression on the data points. The slope of the line is the Stern-Volmer constant, Ksv.

    • The bimolecular quenching constant, kq, can be calculated using the equation kq = Ksv / τ₀, if the fluorescence lifetime (τ₀) of the fluorophore is known.

G prep Prepare Fluorophore and Quencher Solutions measure Record Fluorescence Emission Spectra prep->measure plot Plot I₀/I vs. [Quencher] measure->plot regress Perform Linear Regression plot->regress calc Calculate Ksv and kq regress->calc

Workflow for Fluorescence Quenching.
Transient Absorption Spectroscopy

Objective: To observe the formation and decay of transient excited states following photoexcitation.

Materials:

  • Pump-probe transient absorption spectrometer (femtosecond or picosecond resolution)

  • Solution of this compound in a suitable solvent, held in a flow cell to prevent photodegradation.

Procedure:

  • Sample Preparation: Prepare a solution of the sample with an absorbance of approximately 0.5-1.0 at the excitation wavelength in a 1 or 2 mm path length cuvette.

  • Instrument Setup:

    • The laser beam is split into a high-intensity pump beam and a lower-intensity probe beam.

    • The pump beam excites the sample. The wavelength should be tuned to the absorption maximum of the sample (e.g., ~300 nm for 4-MBC).

    • The probe beam is a broadband white light continuum used to measure the change in absorbance of the sample after excitation.

    • An optical delay line varies the time delay between the pump and probe pulses.

  • Data Acquisition:

    • For each time delay, the absorbance spectrum of the excited sample is recorded and compared to the ground state absorbance to generate a difference absorption spectrum (ΔA).

    • A series of these spectra are collected at different time delays, from femtoseconds to nanoseconds.

  • Data Analysis:

    • The resulting data is a 3D map of ΔA versus wavelength and time.

    • Kinetic traces at specific wavelengths can be plotted to determine the lifetimes of transient species.

    • Global analysis of the entire dataset can be performed to identify different spectral components and their corresponding decay kinetics.

G sample_prep Prepare Sample Solution laser_setup Setup Pump-Probe Laser System sample_prep->laser_setup excitation Excite Sample with Pump Pulse laser_setup->excitation probing Probe with White Light Continuum at a Specific Time Delay (τ) excitation->probing detection Record Difference Absorption Spectrum (ΔA) probing->detection repeat Repeat for a Range of Time Delays detection->repeat repeat->probing Vary τ analysis Analyze ΔA(λ,τ) Data to Determine Kinetics repeat->analysis

Workflow for Transient Absorption Spectroscopy.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Benzylidenecamphor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield and purity of 3-benzylidenecamphor synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically prepared via a Claisen-Schmidt condensation reaction.

Issue 1: Low or No Product Yield

  • Question: My reaction yield is consistently low or I'm obtaining no product at all. What are the potential causes and solutions?

  • Answer: Low or no yield in the Claisen-Schmidt condensation for this compound synthesis can stem from several factors. A systematic approach to troubleshooting is recommended:

    • Catalyst Issues:

      • Inactive Catalyst: The base catalyst (e.g., Sodium Hydroxide (B78521) - NaOH, Potassium Hydroxide - KOH) may be old or inactive. Ensure the pellets are not excessively coated with carbonate from atmospheric CO2. For acid catalysts, ensure they are not hydrated if anhydrous conditions are required.[1]

      • Inappropriate Catalyst: While strong bases like NaOH and KOH are common, some reactions may benefit from milder catalysts. Consider screening different catalysts if the reaction is sensitive.[1]

      • Insufficient Catalyst Loading: Ensure the correct molar percentage of the catalyst is used. For some solvent-free methods, 20 mol% of solid NaOH has been shown to be effective.[1][2][3]

    • Reaction Conditions:

      • Temperature: The reaction may require heating (reflux) or cooling to prevent side reactions. Optimization of temperature is often necessary.[1]

      • Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). Conversely, excessively long reaction times can lead to product degradation or side reactions.[1]

      • Solvent Choice: The polarity of the solvent can significantly impact the reaction. Ethanol (B145695) is commonly used.[1] However, solvent-free conditions, such as grinding the reactants together, have been shown to improve yields and are considered a green chemistry approach.[1][2][4]

    • Reactant Quality and Stoichiometry:

      • Impure Reactants: Ensure the camphor (B46023) and benzaldehyde (B42025) starting materials are pure. Impurities can interfere with the reaction.[1]

      • Incorrect Stoichiometry: For the synthesis of this compound, an equimolar ratio of camphor and benzaldehyde is typically used.

Issue 2: Impure Product (Presence of Side Products)

  • Question: My final product is impure, showing multiple spots on TLC. What are the common side reactions and how can I minimize them?

  • Answer: The formation of side products is a common issue. Here are some potential causes and solutions:

    • Self-condensation of Benzaldehyde: Under strongly basic conditions, benzaldehyde can undergo a Cannizzaro reaction if it has no α-hydrogens, or self-condensation. To minimize this, consider the slow addition of benzaldehyde to the reaction mixture.

    • Formation of Multiple Condensation Products: Although camphor has a specific reactive methylene (B1212753) group, harsh reaction conditions could potentially lead to other products. Sticking to optimized reaction times and temperatures is crucial.[1]

    • Purification Strategy: A robust purification strategy is essential. Column chromatography or recrystallization are effective methods to separate this compound from impurities.[1]

Issue 3: Difficulty with Product Purification and Isolation

  • Question: I'm having trouble purifying the crude product by recrystallization. What are the best practices?

  • Answer: Recrystallization is a key step for obtaining high-purity this compound. Here are some tips:

    • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5] Ethanol is a commonly used solvent for recrystallizing this compound derivatives.[6][7] A mixed solvent system, such as benzene (B151609) and hexane (B92381), has also been reported.[6]

    • Procedure:

      • Dissolve the crude product in a minimum amount of hot solvent.[8][9]

      • If the solution is colored, you can add a small amount of activated charcoal to remove colored impurities.[5][10][11]

      • Filter the hot solution to remove any insoluble impurities.[5][8][10]

      • Allow the solution to cool slowly to room temperature to allow for the formation of large, pure crystals.[5][8][10] Subsequently, you can cool it further in an ice bath.[10]

      • Collect the crystals by vacuum filtration.[8]

      • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[5]

      • Dry the crystals thoroughly.[10]

Frequently Asked Questions (FAQs)

  • Q1: What is the typical reaction mechanism for the synthesis of this compound?

    • A1: The synthesis of this compound is a classic example of a Claisen-Schmidt condensation, which is a type of crossed aldol (B89426) condensation. The reaction involves the enolate of camphor attacking the carbonyl carbon of benzaldehyde, followed by dehydration to form the α,β-unsaturated ketone.

  • Q2: How can I monitor the progress of the reaction?

    • A2: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction.[1][12] By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot. A suitable eluent system, such as hexane and ethyl acetate, can be used to achieve good separation.[6]

  • Q3: What are the safety precautions I should take during this synthesis?

    • A3: Always work in a well-ventilated fume hood. Sodium hydroxide and potassium hydroxide are corrosive and should be handled with care. The organic solvents used are flammable. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Q4: Can this reaction be performed under solvent-free conditions?

    • A4: Yes, solvent-free Claisen-Schmidt condensations have been successfully carried out by grinding the reactants with a solid base like NaOH.[1][2][4] This method is often more environmentally friendly and can lead to high yields.[2][3]

Data Presentation

Table 1: Effect of Catalyst on Yield in Claisen-Schmidt Condensation.

Catalyst (20 mol%)Yield (%)Reference
Solid NaOH96-98[2]
KOHLower than NaOH[2]
NaOAcLower than NaOH[2]
NH4OAcLower than NaOH[2]

Table 2: Suggested Solvents for Recrystallization.

Solvent(s)NotesReference(s)
EthanolCommonly used for benzylidene camphor derivatives.[6][7]
Benzene:Hexane (1:1)Reported for recrystallization of a similar derivative.[6]

Experimental Protocols

Protocol 1: Solvent-Free Synthesis of this compound

This protocol is adapted from general procedures for solvent-free Claisen-Schmidt reactions.[2][4]

  • Materials:

    • Camphor (10 mmol)

    • Benzaldehyde (10 mmol)

    • Solid Sodium Hydroxide (NaOH) pellets (2 mmol, 20 mol%)

    • Mortar and pestle

    • Ice-cold water

    • Dilute HCl

    • Ethanol for recrystallization

  • Procedure:

    • Add camphor (10 mmol) and benzaldehyde (10 mmol) to a porcelain mortar.

    • Add the solid NaOH pellets (2 mmol).

    • Grind the mixture vigorously with the pestle for 5-10 minutes at room temperature. The mixture will typically turn into a paste or solid.[1]

    • Monitor the reaction completion using TLC.

    • Once the reaction is complete, add ice-cold water to the mortar and stir to quench the reaction.

    • Neutralize the mixture with dilute HCl.

    • Filter the crude product, wash with cold water, and air dry.

    • Purify the crude product by recrystallization from ethanol.

Protocol 2: Recrystallization of this compound

This is a general procedure for single-solvent recrystallization.[5][8][10]

  • Materials:

    • Crude this compound

    • Ethanol (or another suitable solvent)

    • Erlenmeyer flask

    • Hot plate

    • Filter paper

    • Buchner funnel and filter flask

  • Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimum amount of hot ethanol to dissolve the solid completely.[8]

    • If necessary, perform a hot gravity filtration to remove any insoluble impurities.[8]

    • Allow the clear solution to cool slowly to room temperature. Crystals should start to form.

    • Once the flask has reached room temperature, place it in an ice bath for about 15 minutes to maximize crystal formation.[8]

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol.

    • Allow the crystals to dry completely before determining the yield and purity (e.g., by melting point).

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification reactants Camphor + Benzaldehyde grinding Grind in Mortar (5-10 min) reactants->grinding catalyst NaOH (solid) catalyst->grinding quench Quench with ice-cold water grinding->quench neutralize Neutralize with dilute HCl quench->neutralize filter_wash Filter and Wash neutralize->filter_wash recrystallize Recrystallize from Ethanol filter_wash->recrystallize dry Dry Product recrystallize->dry final_product final_product dry->final_product Pure this compound

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reactants Reactant Quality start Low Yield? check_catalyst Check Catalyst Activity (Fresh NaOH?) start->check_catalyst Yes check_loading Verify Catalyst Loading (e.g., 20 mol%) check_catalyst->check_loading optimize_temp Optimize Temperature check_loading->optimize_temp monitor_time Monitor Reaction Time (TLC) optimize_temp->monitor_time check_solvent Consider Solvent-Free monitor_time->check_solvent check_purity Ensure Reactant Purity check_solvent->check_purity check_stoichiometry Verify Stoichiometry check_purity->check_stoichiometry end Yield Optimized check_stoichiometry->end

Caption: Troubleshooting decision tree for low yield issues.

References

Technical Support Center: Purification of 3-Benzylidenecamphor by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting assistance and frequently asked questions (FAQs) for the purification of 3-benzylidenecamphor by recrystallization.

Physical and Chemical Properties of this compound

A foundational understanding of this compound's properties is crucial for successful recrystallization. Key data is summarized below.

PropertyValue
Molecular Formula C₁₇H₂₀O[1]
Molecular Weight 240.34 g/mol [1][2]
Appearance Colorless to pale yellow solid[3]
Melting Point 97 °C[1][3]
Boiling Point 310 °C[1]
Solubility Soluble in alcohol; sparingly soluble in chloroform (B151607) and hexanes; practically insoluble in water.[3]

Experimental Protocols

Below are detailed methodologies for the single-solvent and mixed-solvent recrystallization of this compound.

Single-Solvent Recrystallization Protocol (Ethanol or Methanol)

This protocol is recommended when a single solvent provides a significant difference in the solubility of this compound at high and low temperatures.

1. Solvent Selection:

  • Ethanol and methanol (B129727) are suitable solvents for this compound.

  • The ideal solvent should dissolve the compound completely when hot but sparingly when cold.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent (ethanol or methanol) and heat the mixture gently (e.g., on a hot plate or in a water bath).

  • Continue adding the solvent in small portions until the solid is completely dissolved at the boiling point of the solvent. Use the minimum amount of hot solvent necessary to achieve complete dissolution.

3. Decolorization (Optional):

  • If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.

  • Reheat the solution to boiling for a few minutes.

4. Hot Filtration:

  • If activated charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

5. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

6. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

7. Drying:

  • Dry the purified crystals completely to remove any residual solvent. This can be done by air drying or in a desiccator.

8. Purity Assessment:

  • Determine the melting point of the purified this compound. A sharp melting point close to the literature value (97 °C) indicates high purity.[1][3]

Mixed-Solvent Recrystallization Protocol (e.g., Ethanol/Water)

This method is useful when this compound is too soluble in one solvent and insoluble in another, and the two solvents are miscible.

1. Solvent Selection:

  • Choose a "good" solvent in which this compound is soluble (e.g., ethanol) and a "poor" solvent in which it is insoluble (e.g., water). The two solvents must be miscible.

2. Dissolution:

  • Dissolve the crude this compound in the minimum amount of the hot "good" solvent.

3. Addition of "Poor" Solvent:

  • While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy (the cloud point), indicating the onset of precipitation.

4. Re-dissolution:

  • Add a few drops of the hot "good" solvent until the cloudiness just disappears.

5. Crystallization, Isolation, and Drying:

  • Follow steps 5, 6, and 7 from the single-solvent protocol.

Quantitative Data Summary

SolventSolubility at 25°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)Suitability
Ethanol Sparingly Soluble (Estimated: 1-5)Very Soluble (Estimated: >20)Excellent for single-solvent recrystallization.
Methanol Sparingly Soluble (Estimated: 1-5)Very Soluble (Estimated: >20)Excellent for single-solvent recrystallization.
Water Insoluble (<0.1)[3]Insoluble (<0.1)Good as a "poor" solvent in a mixed-solvent system.
Hexanes Sparingly Soluble (Estimated: <1)Moderately Soluble (Estimated: 5-10)Potentially suitable, but may require larger volumes.
Chloroform Sparingly Soluble (Estimated: 1-5)Very Soluble (Estimated: >20)Use with caution due to volatility and toxicity.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: Ethanol and methanol are generally the most effective and commonly used solvents for the recrystallization of this compound due to its high solubility at elevated temperatures and lower solubility at room temperature in these alcohols.[3]

Q2: My purified this compound has a yellowish tint. How can I remove the color?

A2: A yellowish tint indicates the presence of impurities. During the recrystallization process, after dissolving the crude product in the hot solvent, you can add a small amount of activated charcoal to the solution. The colored impurities will adsorb onto the surface of the charcoal, which can then be removed by hot gravity filtration.

Q3: What is the expected yield for the recrystallization of this compound?

A3: The yield can vary depending on the initial purity of the crude product and the care taken during the procedure. A typical yield for a well-executed recrystallization is generally in the range of 70-90%. Losses can occur due to the product remaining in the mother liquor and during transfers.

Q4: How do I know if my recrystallized this compound is pure?

A4: The primary indicator of purity is the melting point. Pure this compound has a sharp melting point at approximately 97 °C.[1][3] A broad melting range or a melting point significantly lower than the literature value suggests the presence of impurities.

Troubleshooting Common Problems

Q5: My this compound is "oiling out" instead of forming crystals. What should I do?

A5: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point. This is a common issue with UV filters. To resolve this:

  • Add more solvent: The concentration of the solute may be too high. Add more of the hot solvent to fully dissolve the oil and then allow it to cool slowly.

  • Lower the temperature of the solvent: Ensure you are not overheating the solvent. Dissolve the compound at a temperature just below its melting point if possible.

  • Change the solvent system: If "oiling out" persists, consider using a different solvent or a mixed-solvent system with a lower boiling point.

Q6: No crystals are forming even after the solution has cooled. What is the problem?

A6: This is likely due to either using too much solvent or the solution being supersaturated.

  • Too much solvent: If the solution is too dilute, the saturation point will not be reached upon cooling. To fix this, evaporate some of the solvent by gently heating the solution and then allow it to cool again.

  • Supersaturation: The solution may need a nucleation site to initiate crystallization. Try the following techniques:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.

    • Seeding: Add a tiny crystal of pure this compound to the solution to act as a template for crystal growth.

Q7: The yield of my recrystallized product is very low. What are the possible reasons?

A7: A low yield can be caused by several factors:

  • Using too much solvent: This will result in a significant amount of the product remaining dissolved in the mother liquor even after cooling.

  • Premature crystallization: If the solution cools too quickly during hot filtration, some product may crystallize out with the impurities and be lost. Ensure the funnel and receiving flask are pre-heated.

  • Incomplete crystallization: Ensure the solution is cooled sufficiently in an ice bath to maximize the precipitation of the product.

  • Washing with too much cold solvent: While washing is necessary, using an excessive amount of cold solvent can dissolve some of your purified crystals.

Visualizations

Experimental Workflow for Single-Solvent Recrystallization

G cluster_0 Dissolution cluster_1 Purification cluster_2 Crystallization cluster_3 Isolation & Analysis start Crude this compound dissolve Dissolve in minimum hot solvent start->dissolve decolorize Add Activated Charcoal (optional) dissolve->decolorize hot_filtration Hot Gravity Filtration (if needed) cool_rt Cool to Room Temperature hot_filtration->cool_rt decolorize->hot_filtration ice_bath Cool in Ice Bath cool_rt->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure this compound dry->end

Caption: Workflow for single-solvent recrystallization.

Troubleshooting Logic for "Oiling Out"

G cluster_causes Potential Causes cluster_solutions Solutions start Problem: 'Oiling Out' Occurs cause1 Too little solvent start->cause1 cause2 Cooling too rapidly start->cause2 cause3 Melting point of compound is lower than boiling point of solvent start->cause3 cause4 High impurity level start->cause4 solution1 Add more hot solvent cause1->solution1 solution2 Reheat to dissolve oil, then cool slowly cause2->solution2 solution3 Choose a lower boiling point solvent cause3->solution3 solution4 Use a mixed-solvent system cause3->solution4 cause4->solution1 cause4->solution2

Caption: Troubleshooting guide for "oiling out".

References

Technical Support Center: Photodegradation of 3-Benzylidenecamphor

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and understanding the photodegradation pathways of 3-benzylidenecamphor (3-BC). Given the compound's high photostability, this guide focuses on potential minor degradation pathways and the experimental approaches to detect and characterize them.

Frequently Asked Questions (FAQs)

Q1: What is the primary photochemical process of this compound?

A1: The primary photochemical event for this compound is a highly efficient and reversible E/Z (cis-trans) isomerization around the exocyclic carbon-carbon double bond.[1][2] This isomerization is the key mechanism by which 3-BC dissipates absorbed UV energy, contributing to its function as a UV filter and its notable photostability. The lifetime of the excited states is extremely short (around 10⁻¹² seconds), which minimizes the opportunity for other photochemical reactions to occur.[1][2]

Q2: Is this compound considered photostable?

A2: Yes, this compound is considered to be very photostable.[1][2] Studies have shown that it has a low photodegradation quantum yield.[1][2] Upon irradiation, a photostationary state is quickly reached, with a mixture of the E and Z isomers. This mixture is what acts as the UV filter in practical applications.[1][2]

Q3: What are the potential, albeit minor, photodegradation pathways of this compound?

A3: While direct evidence for the photodegradation products of this compound is limited in publicly available literature, we can hypothesize potential pathways based on studies of structurally similar compounds, such as 4-methylbenzylidenecamphor (4-MBC), and general principles of organic photochemistry. These are theoretical and require experimental verification.

  • Pathway 1: Oxidative Degradation (Hydroxylation): Based on studies of 4-MBC, hydroxylation of the aromatic (benzylidene) ring or the camphor (B46023) moiety is a plausible degradation pathway under forced conditions (e.g., in the presence of strong oxidizing agents and UV light).

  • Pathway 2: Cleavage of the Exocyclic Double Bond: As an α,β-unsaturated ketone, 3-BC could potentially undergo cleavage of the exocyclic C=C double bond under certain photochemical conditions. This would be a minor pathway and would likely require high-energy UV light or the presence of a photosensitizer.

Q4: What are the likely products of these potential degradation pathways?

A4:

  • From Oxidative Degradation: Hydroxylated derivatives of this compound. The exact position of hydroxylation would need to be determined analytically.

  • From C=C Bond Cleavage: This pathway would theoretically yield benzaldehyde (B42025) and camphor-3-one.

Q5: My experiment shows a decline in 3-BC concentration over time, but I don't see clear degradation products. Why might this be?

A5: There are several possibilities:

  • Isomerization: You might be observing the conversion of the E-isomer to the Z-isomer. If your analytical method does not separate the two isomers, you might see a change in the peak shape or a slight shift in retention time that appears as a concentration loss.

  • Low Yield of Degradants: The photodegradation quantum yield is very low.[1][2] Any degradation products may be forming at concentrations below the limit of detection of your analytical method.

  • Formation of Non-Chromophoric Products: The degradation products may not have a UV chromophore, making them invisible to UV-based detection methods.

  • High Reactivity of Degradants: The initial degradation products could be highly reactive and quickly polymerize or react with the solvent or other molecules in the sample, leading to a complex mixture of products at very low concentrations.

Q6: How can I promote and detect the degradation of this compound in my experiments?

A6: To study these minor degradation pathways, forced degradation studies are necessary. This involves subjecting the 3-BC sample to stress conditions more severe than typical use to accelerate degradation. Consider the following:

  • High-Intensity UV Source: Use a high-intensity UV lamp with a broad emission spectrum.

  • Presence of Oxidizing Agents: Introduce reactive oxygen species (ROS) through the addition of H₂O₂ or by using photosensitizers.

  • Extreme pH: Perform the irradiation in highly acidic or basic solutions.

  • Sensitive Analytical Techniques: Employ highly sensitive analytical methods such as UPLC-MS/MS to detect and identify products at trace levels.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No degradation of 3-BC observed after UV irradiation. 1. Insufficient UV energy or inappropriate wavelength. 2. High photostability due to efficient E/Z isomerization. 3. Short irradiation time.1. Use a higher intensity UV source or a source with a wider spectral range. 2. Implement forced degradation conditions (e.g., add H₂O₂, adjust pH). 3. Increase the duration of UV exposure.
HPLC chromatogram shows a shoulder on the main 3-BC peak or a new, poorly resolved peak. 1. Formation of the Z-isomer which is not fully separated from the E-isomer.1. Optimize the HPLC method to achieve baseline separation of the E and Z isomers. This may involve changing the column, mobile phase composition, or temperature.
Mass spectrometry data shows ions with masses corresponding to +16 Da of the parent molecule. 1. Hydroxylation of 3-BC has likely occurred.1. This is a potential degradation product. Use tandem MS (MS/MS) to fragment the ion and elucidate the position of the hydroxyl group. 2. Synthesize potential hydroxylated isomers as reference standards for confirmation.
Unexpected peaks appear in the chromatogram with no clear mass spectral data. 1. The peaks may be due to solvent impurities, leachables from the container, or secondary reactions.1. Run a blank (solvent and container without 3-BC) under the same irradiation conditions. 2. Ensure high purity of solvents and reagents.

Experimental Protocols

Protocol 1: Forced Photodegradation Study of this compound

Objective: To generate and identify potential photodegradation products of this compound under forced conditions.

Materials:

  • This compound (high purity)

  • Acetonitrile (B52724) (HPLC or MS-grade)

  • Deionized water

  • Hydrogen peroxide (30%)

  • Hydrochloric acid and Sodium hydroxide (B78521) (for pH adjustment)

  • Quartz reaction vessel

  • High-pressure mercury vapor lamp (or other suitable UV source)

  • Stir plate and stir bar

  • UPLC-QToF MS system

  • pH meter

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound (e.g., 100 µg/mL) in acetonitrile.

  • Stress Conditions (run in parallel):

    • Photolytic: Dilute the stock solution with acetonitrile/water (50:50) to a final concentration of 10 µg/mL in the quartz vessel.

    • Oxidative: To the 10 µg/mL solution, add H₂O₂ to a final concentration of 3%.

    • Acidic: Adjust the pH of the 10 µg/mL solution to pH 2 with HCl.

    • Basic: Adjust the pH of the 10 µg/mL solution to pH 11 with NaOH.

    • Control: Prepare a 10 µg/mL solution and keep it in the dark at room temperature.

  • Irradiation: Place the quartz vessels under the UV lamp with constant stirring. Take aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • Neutralize the acidic and basic samples before injection.

    • Analyze all aliquots by UPLC-QToF MS.

    • Use a suitable C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid for positive ion mode or 10 mM ammonium (B1175870) acetate (B1210297) for negative ion mode).

    • Monitor for the parent compound and screen for potential degradation products by comparing the chromatograms of stressed samples with the control.

Protocol 2: Analysis of Photodegradation Products by UPLC-MS/MS

Objective: To identify and structurally characterize the degradation products generated in the forced degradation study.

Procedure:

  • Data Acquisition: Acquire data in both full scan MS and data-dependent MS/MS modes.

  • Data Analysis:

    • Identify potential degradation products by extracting ion chromatograms for expected masses (e.g., M+16 for hydroxylation, masses of benzaldehyde and camphor-3-one).

    • Analyze the fragmentation patterns in the MS/MS spectra of the parent compound and the potential degradation products.

    • Propose structures for the degradation products based on the fragmentation data.

Quantitative Data

Due to the high photostability of this compound, quantitative data on its photodegradation products are scarce in the literature. The primary quantitative data available relate to its photochemical isomerization.

Table 1: Photochemical Isomerization Data for Benzylidene Camphor Derivatives

Parameter Value Reference
Excited State Lifetime ~10⁻¹² s [1][2]

| Photodegradation Quantum Yield | Low |[1][2] |

Note: Specific quantum yields for photodegradation are not well-documented due to the prevalence of the isomerization pathway.

Visualizations

Primary Photochemical Pathway of this compound

G E_isomer (E)-3-Benzylidenecamphor (Ground State) Excited_state Excited State E_isomer->Excited_state UV Photon Absorption Excited_state->E_isomer Isomerization Z_isomer (Z)-3-Benzylidenecamphor (Ground State) Excited_state->Z_isomer Isomerization Z_isomer->Excited_state UV Photon Absorption

Caption: Reversible E/Z photoisomerization of this compound.

Hypothesized Photodegradation Pathways of this compound

G cluster_main This compound cluster_path1 Pathway 1: Oxidation cluster_path2 Pathway 2: C=C Cleavage BC This compound Hydroxylated_BC Hydroxylated This compound BC->Hydroxylated_BC UV, [O] Benzaldehyde Benzaldehyde BC->Benzaldehyde UV, Cleavage Camphor_3_one Camphor-3-one BC->Camphor_3_one UV, Cleavage

Caption: Hypothesized minor photodegradation pathways of this compound.

Experimental Workflow for Photodegradation Analysis

G Sample_Prep Sample Preparation (3-BC in solution) Forced_Degradation Forced Degradation (UV, pH, Oxidants) Sample_Prep->Forced_Degradation UPLC_MS UPLC-MS/MS Analysis (Separation & Detection) Forced_Degradation->UPLC_MS Data_Analysis Data Analysis (Identify Degradants) UPLC_MS->Data_Analysis Structure_Elucidation Structure Elucidation (MS/MS Fragmentation) Data_Analysis->Structure_Elucidation

Caption: General workflow for studying photodegradation of this compound.

References

improving the photostability of 3-benzylidenecamphor in cosmetic formulations.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to improve the photostability of 3-benzylidenecamphor (3-BC) in cosmetic formulations.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and photostability testing of this compound.

Problem Potential Cause Suggested Solution
Unexpectedly high degradation of 3-BC observed in photostability studies. Interaction with other UV filters: Certain combinations of UV filters can lead to synergistic degradation. For instance, some photolabile filters can accelerate the degradation of more stable ones.- Evaluate the photostability of 3-BC in the absence of other UV filters to establish a baseline. - Systematically test binary combinations of 3-BC with other UV filters in the formulation to identify destabilizing interactions. - Consider incorporating a photostabilizer like Octocrylene, which is known to improve the stability of other UV filters.
Pro-oxidant effect of the formulation base: Ingredients in the cosmetic base, such as certain emollients or fragrances, may generate free radicals upon UV exposure, leading to the degradation of 3-BC.- Conduct photostability testing of the placebo formulation (without 3-BC) to assess its inherent stability. - Incorporate antioxidants like Vitamin E (Tocopherol), Vitamin C (Ascorbic Acid), or botanical extracts with antioxidant properties to quench free radicals.[1]
Inaccurate analytical measurements: Issues with the HPLC or UV spectrophotometer method can lead to erroneous degradation data.- Ensure the analytical method is properly validated for specificity, linearity, accuracy, and precision. - Check for co-elution of photodegradants with the parent 3-BC peak in HPLC by inspecting peak purity. - For UV spectroscopy, ensure that the photodegradants do not absorb at the analytical wavelength, or use a multi-wavelength analysis.
High variability in photostability results between replicate experiments. Inconsistent sample preparation: Uneven application of the cosmetic formulation onto the substrate (e.g., PMMA plates) can lead to variations in film thickness and, consequently, UV exposure.- Use a calibrated positive displacement pipette or syringe to apply a precise amount of the formulation. - Employ a standardized spreading technique to ensure a uniform film thickness. - Allow for a consistent drying time in a dark, controlled environment before UV exposure.
Fluctuations in the UV irradiation source: Variations in the intensity or spectral output of the solar simulator can affect the rate of photodegradation.- Regularly calibrate the solar simulator using a certified radiometer. - Monitor the lamp's age and replace it according to the manufacturer's recommendations. - Use a dark control (sample protected from light) in each experiment to account for any thermal degradation.
Formation of colored byproducts after UV exposure. Irreversible photodegradation: While the primary photochemical process for 3-BC is reversible isomerization, some degree of irreversible degradation can occur, leading to chromophoric byproducts.- Identify the structure of the colored byproducts using techniques like LC-MS to understand the degradation pathway. - Incorporate singlet oxygen quenchers, such as certain antioxidants, to mitigate this degradation pathway. - Consider encapsulation of 3-BC to shield it from direct interaction with other formulation components and the environment.
Crystallization of 3-BC in the formulation upon storage. Supersaturation of 3-BC: The concentration of 3-BC may exceed its solubility limit in the formulation's oil phase, especially at lower temperatures.- Determine the solubility of 3-BC in the individual emollients and the final oil phase of the formulation. - Include a co-solvent or an emollient that is a good solvent for 3-BC. - Perform freeze-thaw cycle testing to assess the physical stability of the formulation.

Frequently Asked Questions (FAQs)

Q1: Is this compound considered a photostable UV filter?

A1: Yes, this compound and its derivatives are generally considered to be photostable.[2][3][4] Their primary mechanism for dissipating UV energy is through a rapid and reversible cis-trans (E/Z) photoisomerization around the exocyclic double bond.[2][3] This process is highly efficient and results in low quantum yields for photodegradation, meaning that the molecule can undergo this cycle many times without being destroyed.[2][3] However, prolonged UV exposure or interactions with other ingredients can lead to some irreversible degradation.

Q2: What is the primary photodegradation pathway for this compound?

A2: The main photochemical reaction is a reversible cis-trans isomerization. Upon absorbing UV radiation, the more stable trans (E) isomer is converted to the cis (Z) isomer. A photostationary state is quickly reached where both isomers coexist.[2][3] While this is largely a non-destructive process, irreversible photodegradation can occur through other pathways, such as photocycloadditions or oxidation, especially in the presence of other reactive species.

Q3: How can I improve the photostability of a formulation containing this compound?

A3: While 3-BC is inherently quite stable, the overall photostability of the formulation can be enhanced. Consider the following strategies:

  • Incorporate Antioxidants: Adding antioxidants such as Vitamin E, Vitamin C, or botanical extracts can help quench free radicals generated by UV radiation, thus protecting 3-BC from oxidative degradation.[1]

  • Use of Quenchers: Specific quenchers for excited triplet states can help to dissipate the energy absorbed by the UV filter before it can undergo degradative reactions.

  • Encapsulation: Encapsulating 3-BC in microcapsules or nanoparticles can physically protect it from interactions with other ingredients and the environment, thereby enhancing its photostability.[5][6][7]

  • Careful Selection of Co-filters: When combining 3-BC with other UV filters, ensure that the chosen filters are themselves photostable and do not sensitize the degradation of 3-BC.

Q4: What is the regulatory status of this compound?

A4: The regulatory status of this compound has been subject to change. It was previously permitted as a UV filter in cosmetic products in the European Union at a maximum concentration of 2%.[8][9] However, due to concerns about potential endocrine-disrupting properties, its use has been banned in some regions, including France and subsequently the entire EU.[10][11] It is crucial to consult the latest local regulations for the intended market of the cosmetic product.

Q5: Which analytical techniques are most suitable for assessing the photostability of this compound?

A5: The two most common and effective techniques are:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for photostability testing as it can separate the parent compound from its isomers and any degradation products. This allows for the precise quantification of the remaining concentration of 3-BC after UV exposure.

  • UV-Visible (UV-Vis) Spectroscopy: This technique measures the change in the absorbance spectrum of the sunscreen film before and after UV irradiation. A decrease in absorbance indicates photodegradation. The Area Under the Curve (AUC) of the absorbance spectrum is often calculated to quantify the loss of protection.[4][12]

Quantitative Data on Photostability

The following tables provide illustrative data on the photostability of this compound. Note that these are representative examples based on the expected high photostability of 3-BC and the potential for improvement with stabilization technologies. Actual results will vary depending on the specific formulation and experimental conditions.

Table 1: Illustrative Photostability of 3-BC in a Basic Emulsion (UV Spectroscopy)

UV Dose (J/cm²)% Recovery of UV Absorbance (AUC)
0100%
1098%
2095%
3092%
4090%

Table 2: Illustrative Photostability of 3-BC with and without Stabilizers (HPLC)

Formulation% 3-BC Remaining after 20 J/cm² UV Dose
3-BC in basic emulsion95%
3-BC with 0.5% Vitamin E98%
3-BC with 2% Encapsulation Matrix99%
3-BC with 5% Octocrylene97%

Detailed Experimental Protocols

Protocol 1: In Vitro Photostability Assessment by UV Spectroscopy

Objective: To evaluate the change in UV absorbance of a cosmetic formulation containing 3-BC after exposure to a controlled dose of UV radiation.

Materials and Equipment:

  • Solar simulator with a controlled UV output

  • UV-Visible Spectrophotometer with an integrating sphere

  • Polymethyl methacrylate (B99206) (PMMA) plates

  • Positive displacement pipette or syringe

  • Glove or finger cot for spreading

  • Dark chamber for drying

Procedure:

  • Sample Application: Apply the cosmetic formulation to a PMMA plate at a concentration of 1.0 mg/cm².

  • Spreading: Spread the formulation evenly over the entire surface of the plate using a gloved finger to create a uniform film.

  • Drying: Place the plate in a dark chamber at room temperature for 30 minutes to allow the film to dry and equilibrate.

  • Initial Absorbance Measurement: Measure the initial absorbance spectrum of the film from 290 nm to 400 nm using the UV spectrophotometer.

  • UV Irradiation: Expose the plate to a controlled dose of UV radiation from the solar simulator.

  • Post-Irradiation Absorbance Measurement: Immediately after irradiation, remeasure the absorbance spectrum of the film.

  • Data Analysis: Calculate the Area Under the Curve (AUC) for both the pre- and post-irradiation spectra. The photostability can be expressed as the percentage of AUC remaining.

Protocol 2: Quantification of 3-BC Photodegradation by HPLC

Objective: To quantify the concentration of 3-BC in a cosmetic formulation before and after UV irradiation.

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • Solar simulator

  • PMMA plates

  • Extraction solvent (e.g., Methanol or Acetonitrile)

  • Ultrasonic bath

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation and Irradiation: Prepare and irradiate the samples on PMMA plates as described in Protocol 1. Prepare a corresponding set of non-irradiated (dark control) samples.

  • Extraction: Place the irradiated and non-irradiated plates into separate beakers containing a known volume of the extraction solvent. Use an ultrasonic bath to ensure complete dissolution of the film.

  • Sample Preparation for HPLC:

    • Dilute the extracts to a concentration within the linear range of the HPLC method.

    • Filter the diluted samples through a 0.45 µm syringe filter into HPLC vials.

  • HPLC Analysis:

    • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with 0.1% acetic acid can be used as a starting point.[13][14] The exact ratio should be optimized to achieve good separation.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: Approximately 300 nm (the λmax of 3-BC).[4]

  • Data Analysis: Quantify the peak area of 3-BC in the chromatograms of the irradiated and non-irradiated samples. Calculate the percentage of 3-BC remaining after irradiation.

Visualizations

Photochemical_Process_of_3_BC 3-BC (trans-isomer) 3-BC (trans-isomer) Excited State Excited State 3-BC (trans-isomer)->Excited State UV Absorption 3-BC (cis-isomer) 3-BC (cis-isomer) Excited State->3-BC (cis-isomer) Isomerization (Energy Dissipation) Irreversible Photodegradants Irreversible Photodegradants Excited State->Irreversible Photodegradants Degradation Pathway (minor) 3-BC (cis-isomer)->3-BC (trans-isomer) Thermal Relaxation

Caption: Primary photochemical process of this compound (3-BC).

Experimental_Workflow_Photostability cluster_prep Sample Preparation cluster_analysis Analysis prep1 Apply Formulation to PMMA Plate prep2 Spread to Uniform Film prep1->prep2 prep3 Dry in Dark prep2->prep3 analysis1 Initial Measurement (UV Spec or HPLC) prep3->analysis1 analysis2 UV Irradiation analysis1->analysis2 analysis3 Final Measurement (UV Spec or HPLC) analysis2->analysis3 analysis4 Calculate % Degradation analysis3->analysis4

Caption: General experimental workflow for in vitro photostability testing.

Stabilization_Strategies center 3-BC Photostability antioxidants Antioxidants (e.g., Vitamin E) antioxidants->center Scavenge Free Radicals quenchers Triplet Quenchers quenchers->center Deactivate Excited States encapsulation Encapsulation encapsulation->center Provide Physical Barrier filters Co-filter Selection filters->center Avoid Destabilizing Interactions

Caption: Key strategies for enhancing the photostability of 3-BC formulations.

References

resolving enantiomers of 3-benzylidenecamphor using chiral chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the enantiomeric separation of 3-benzylidenecamphor (3-BCP) using chiral high-performance liquid chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating enantiomers of this compound? A1: Enantiomers are stereoisomers that are non-superimposable mirror images. They possess identical physical and chemical properties in an achiral environment, making their separation impossible with standard chromatography techniques.[1][2] Chiral chromatography is required, which uses a chiral stationary phase (CSP) or a chiral mobile phase additive to create a chiral environment, allowing for differential interaction with each enantiomer.[3]

Q2: Which types of chiral stationary phases (CSPs) are most effective for separating ketone compounds like this compound? A2: For ketones, polysaccharide-based and Pirkle-type CSPs are excellent starting points.

  • Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) (e.g., Chiralcel® OD, OJ; Chiralpak® AD, AS) are broadly applicable and often successful in separating a wide variety of racemic compounds, including those with carbonyl groups.[1][3][4] They operate through a combination of interactions, including hydrogen bonding, dipole-dipole, and steric effects.

  • Pirkle-type CSPs: These "brush-type" phases, such as those based on phenylglycine, are known as π-acceptor/π-donor phases.[1][5] They are particularly effective for compounds containing aromatic rings and functional groups capable of π-π interactions, hydrogen bonding, and dipole stacking, all of which are present in this compound.[1]

Q3: What is the difference between normal-phase and reversed-phase modes in chiral chromatography? A3: The choice of mode depends on the analyte's solubility and the CSP.

  • Normal-Phase (NP): Uses a non-polar mobile phase (e.g., hexane, heptane) with a polar modifier (e.g., isopropanol (B130326), ethanol).[5] This is the most common mode for polysaccharide and Pirkle-type CSPs and is highly effective for separating moderately polar compounds like 3-BCP.

  • Reversed-Phase (RP): Uses a polar mobile phase (e.g., water, acetonitrile, methanol) with a non-polar stationary phase.[5] While less common for traditional polysaccharide CSPs (unless they are immobilized), this mode is useful for polar and ionizable analytes.[6]

Q4: Can mobile phase additives improve separation? A4: Yes, small amounts of acidic or basic additives (typically 0.1%) can significantly impact selectivity and peak shape, especially for acidic or basic analytes.[7] For neutral compounds like this compound, additives are less common in normal-phase mode but can sometimes improve performance by interacting with residual silanols on the silica (B1680970) support. However, be aware of the "additive memory effect," where trace amounts of an additive can persist in the column and affect subsequent analyses.[8]

Experimental Protocol: A Starting Point

This protocol provides a robust starting point for developing a separation method for this compound enantiomers. Optimization will likely be necessary.

Objective: To resolve the enantiomers of (1R)-3-(phenylmethylidene)camphor and (1S)-3-(phenylmethylidene)camphor.

1. Materials and Equipment:

  • HPLC System: A standard HPLC or UHPLC system with a UV detector.

  • Chiral Column: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 mm x 4.6 mm, 5 µm particle size.

  • Solvents: HPLC-grade n-Hexane and Isopropanol (IPA).

  • Sample: Racemic this compound standard, 1 mg/mL dissolved in the mobile phase.

2. Chromatographic Conditions:

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 315 nm (λmax for this compound).

  • Injection Volume: 10 µL.

  • Run Time: Approximately 15 minutes (adjust as needed based on retention times).

3. Procedure:

  • System Preparation: Purge the HPLC system thoroughly with the mobile phase.

  • Column Equilibration: Equilibrate the Chiralpak® AD-H column with the mobile phase at a constant flow rate for at least 30-60 minutes, or until a stable baseline is achieved. Chiral separations require meticulous equilibration.[9]

  • Injection: Inject 10 µL of the prepared 3-BCP sample.

  • Data Acquisition: Record the chromatogram for the specified run time.

  • Analysis: Identify the two enantiomer peaks. Calculate the retention factor (k'), selectivity (α), and resolution (Rs).

Troubleshooting Guide

This guide addresses common issues encountered during the chiral separation of this compound.

Problem 1: No separation is observed (a single, sharp peak).

  • Q: I see only one peak for my racemic sample. What is the first thing I should check?

    • A: The primary cause is a lack of enantioselectivity with the chosen column and mobile phase. The three-point interaction model requires a precise fit between the analyte and the CSP, which may not be occurring.[10]

      • Solution 1 (Mobile Phase): Drastically change the polarity of the mobile phase. Adjust the percentage of the alcohol modifier (e.g., from 10% IPA to 2% or 20% IPA). A change in modifier concentration can significantly alter the interactions and induce separation.

      • Solution 2 (Column): The chosen CSP may be unsuitable. Screen a column with a different chiral selector. If you started with a polysaccharide column (e.g., Chiralpak AD), try a Pirkle-type column (e.g., Whelk-O 1) or a different polysaccharide like cellulose (e.g., Chiralcel OD).[5][11]

Problem 2: Peaks are present but have poor resolution (Rs < 1.5).

  • Q: I can see two peaks, but they are heavily overlapped. How can I improve the resolution?

    • A: Resolution is a function of efficiency (N), selectivity (α), and retention factor (k').[12][13] Selectivity is the most powerful factor for improving resolution in chiral separations.[14]

      • Solution 1 (Optimize Selectivity):

        • Mobile Phase Composition: Make small, systematic changes to the modifier percentage (e.g., adjust IPA from 10% to 9% or 11%).

        • Modifier Type: Switch the alcohol modifier. Changing from isopropanol to ethanol (B145695) can alter the hydrogen bonding interactions and dramatically change selectivity.[9]

      • Solution 2 (Optimize Efficiency):

        • Flow Rate: Decrease the flow rate (e.g., from 1.0 mL/min to 0.7 mL/min). This often increases the number of theoretical plates (N) and can improve resolution, though it will increase analysis time.[2][13]

      • Solution 3 (Optimize Retention):

        • Increase the retention factor (k') by decreasing the modifier concentration (e.g., moving from 90:10 to 95:5 Hexane/IPA). Peaks with a k' value between 2 and 10 are ideal.[12][13] Too little retention (k' < 1) is unreliable.[12]

Problem 3: Peak shape is poor (tailing or fronting).

  • Q: My enantiomer peaks are tailing significantly (Asymmetry Factor > 1.2). What causes this?

    • A: Peak tailing can be caused by several factors, including column overload, secondary interactions, or extra-column dead volume.

      • Solution 1 (Sample Concentration): Lower the sample concentration. Chiral stationary phases have a lower capacity than standard reversed-phase columns and are easily overloaded. Try diluting your sample 5- or 10-fold.[9]

      • Solution 2 (System Check): Ensure all fittings and tubing are secure and have minimal dead volume, which can cause peak broadening.[15][16]

      • Solution 3 (Column Health): The column may be contaminated or degraded. Develop a washing procedure to clean the column (consult the manufacturer's guide) or replace it if performance does not improve.

Problem 4: Retention times are drifting or not reproducible.

  • Q: My retention times are shifting from one injection to the next. Why?

    • A: This is often due to insufficient column equilibration or changes in the mobile phase or temperature.

      • Solution 1 (Equilibration): Chiral columns, especially in normal phase, require long equilibration times. Ensure the system runs with the mobile phase for at least 30-60 minutes before the first injection and between mobile phase changes.[9]

      • Solution 2 (Temperature Control): Use a column oven to maintain a constant temperature. Small fluctuations in ambient temperature can cause significant shifts in retention in normal-phase chromatography.[15]

      • Solution 3 (Mobile Phase Preparation): Prepare fresh mobile phase daily. Evaporation of the more volatile component (hexane) can alter the composition and affect retention.

Data Presentation

The following tables illustrate hypothetical data from method development experiments for this compound, demonstrating how changing key parameters can affect the separation.

Table 1: Effect of Mobile Phase Composition on Chiral Separation

Conditions: Chiralpak AD-H column (250 x 4.6 mm), 1.0 mL/min, 25°C.

% Isopropanol (IPA) in n-HexaneRetention Time (t R1 ), minRetention Time (t R2 ), minSelectivity (α)Resolution (R s )
15%4.85.11.080.95
10% 6.5 7.3 1.15 1.80
5%10.212.11.212.15

This table shows that decreasing the percentage of the polar modifier (IPA) increases retention, selectivity, and resolution.

Table 2: Effect of Flow Rate on Resolution

Conditions: Chiralpak AD-H column (250 x 4.6 mm), n-Hexane/IPA (90:10), 25°C.

Flow Rate (mL/min)Retention Time (t R1 ), minRetention Time (t R2 ), minSelectivity (α)Resolution (R s )
1.54.34.91.151.55
1.0 6.5 7.3 1.15 1.80
0.79.310.41.151.95

This table demonstrates that reducing the flow rate improves resolution at the cost of longer analysis time, while selectivity remains constant.

Visualizations

The following diagrams illustrate the experimental workflow and a logical approach to troubleshooting common separation problems.

experimental_workflow Experimental Workflow for Chiral Separation cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_analysis 3. Data Evaluation SamplePrep Sample Preparation Dissolve 1mg/mL 3-BCP in mobile phase Injection Inject Sample (10 µL) SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation e.g., n-Hexane/IPA (90:10) SystemEquil System & Column Equilibration (Stable Baseline) MobilePhasePrep->SystemEquil SystemEquil->Injection Run Chromatographic Run (Isocratic Elution) Injection->Run DataAcq Data Acquisition (UV @ 315 nm) Run->DataAcq PeakEval Peak Evaluation (Identify Enantiomers) DataAcq->PeakEval Calc Calculate Parameters (Rs, α, k') PeakEval->Calc Optimization Optimization Needed? Calc->Optimization Optimization->MobilePhasePrep Yes Final Final Method Optimization->Final No

Caption: A typical workflow for chiral method development.

troubleshooting_guide Troubleshooting Decision Tree start Initial Result no_sep Symptom: No Separation (Single Peak) start->no_sep poor_res Symptom: Poor Resolution (Rs < 1.5) start->poor_res bad_shape Symptom: Poor Peak Shape (Tailing) start->bad_shape cause_no_sel Cause: Lack of Selectivity no_sep->cause_no_sel cause_low_eff Cause: Low Efficiency or Selectivity poor_res->cause_low_eff cause_overload Cause: Column Overload / Contamination bad_shape->cause_overload sol_change_mp Solution: Change Modifier % or Modifier Type (e.g., EtOH) cause_no_sel->sol_change_mp Primary Action cause_low_eff->sol_change_mp Optimize Selectivity (α) sol_decrease_flow Solution: Decrease Flow Rate cause_low_eff->sol_decrease_flow Optimize Efficiency (N) sol_lower_conc Solution: Lower Sample Concentration cause_overload->sol_lower_conc sol_change_csp Solution: Screen Different CSP (e.g., Pirkle-type) sol_change_mp->sol_change_csp If no success

Caption: A logical guide for troubleshooting common chromatography issues.

References

common impurities in 3-benzylidenecamphor and their identification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3-Benzylidenecamphor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and troubleshooting common impurities encountered during the synthesis and handling of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the most common impurities found in this compound?

A1: The most common impurities in this compound typically arise from the synthesis process, which is a Claisen-Schmidt condensation of camphor (B46023) and benzaldehyde (B42025). The primary impurities to expect are:

  • Unreacted Starting Materials:

    • Camphor

    • Benzaldehyde

  • Isomers of this compound:

    • (Z)-3-benzylidenecamphor and (E)-3-benzylidenecamphor: The product can exist as geometric isomers, with one form typically being more predominant. The specific isomer ratio can depend on the reaction conditions and purification methods.

Q2: I see an unexpected peak in my analytical chromatogram (GC or HPLC). How can I identify it?

A2: An unexpected peak can be an impurity or a degradation product. Here’s a systematic approach to its identification:

  • Analyze the Starting Materials: Run individual analyses of your camphor and benzaldehyde starting materials under the same chromatographic conditions. This will help you confirm if the unexpected peak corresponds to either of them.

  • Mass Spectrometry (MS): If you are using GC-MS or LC-MS, examine the mass spectrum of the unknown peak. The molecular weight and fragmentation pattern can provide significant clues to its identity. For example, the molecular weight of camphor is 152.23 g/mol and benzaldehyde is 106.12 g/mol .

  • NMR Spectroscopy: Isolate the impurity if possible and perform ¹H and ¹³C NMR analysis. The chemical shifts and coupling patterns will provide detailed structural information.

  • Review Synthesis Conditions: Consider the possibility of side reactions based on your specific reaction conditions (e.g., temperature, catalyst, solvent).

Q3: My this compound product has a yellowish tint. Is this normal?

A3: Pure this compound is typically a white to off-white crystalline solid. A yellowish tint can indicate the presence of impurities. These could be colored byproducts from the synthesis or degradation products. It is recommended to purify the product further, for example, by recrystallization, to remove these colored impurities.

Q4: How can I remove unreacted starting materials from my this compound product?

A4: Recrystallization is a common and effective method for purifying this compound. A suitable solvent system (e.g., ethanol/water) can be used where this compound has good solubility at high temperatures and poor solubility at low temperatures, while the impurities remain in solution. Column chromatography can also be employed for a more thorough purification.

Common Impurities and Their Identification

Impurity NameChemical StructureMolecular Weight ( g/mol )Primary Identification Technique(s)Key Diagnostic Information
CamphorC₁₀H₁₆O152.23GC-MS, ¹H NMRGC: Shorter retention time than this compound. MS: Characteristic fragmentation pattern. ¹H NMR: Presence of characteristic methyl and methylene (B1212753) proton signals.
BenzaldehydeC₇H₆O106.12GC-MS, ¹H NMRGC: Volatile, will have a short retention time. MS: Molecular ion peak at m/z 106. ¹H NMR: Aldehydic proton signal around 10 ppm and aromatic signals.
(Z)- and (E)-isomers of this compoundC₁₇H₂₀O240.34HPLC, ¹H NMRHPLC: May appear as two closely eluting peaks. ¹H NMR: Distinct chemical shifts for the vinylic proton and protons on the camphor skeleton for each isomer.

Experimental Protocols

Protocol 1: Identification of Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for identifying volatile impurities such as unreacted starting materials.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Mode: Split (e.g., 50:1).

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

Sample Preparation:

  • Dissolve approximately 1 mg of the this compound sample in 1 mL of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Inject 1 µL of the prepared solution into the GC-MS.

Data Analysis:

  • Identify the peaks corresponding to camphor and benzaldehyde by comparing their retention times and mass spectra with those of authentic standards or library data.

  • The this compound peak will have a longer retention time and a molecular ion peak at m/z 240.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method is suitable for quantifying the purity of this compound and detecting less volatile impurities, including isomers.

Instrumentation:

  • HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

HPLC Conditions:

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v). Isocratic or gradient elution can be optimized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 295 nm (based on the UV absorption maximum of this compound).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of the this compound sample by dissolving approximately 10 mg in 10 mL of acetonitrile.

  • Further dilute the stock solution with the mobile phase to a suitable concentration (e.g., 0.1 mg/mL).

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • The purity of this compound is determined by the area percentage of its peak relative to the total area of all peaks in the chromatogram.

  • Isomers, if present, may appear as closely eluting peaks.

Impurity Identification Workflow

Impurity_Identification_Workflow cluster_0 Sample Analysis cluster_1 Data Interpretation cluster_2 Impurity Identification cluster_3 Resolution start This compound Sample with Suspected Impurities gcms Perform GC-MS Analysis start->gcms hplc Perform HPLC Analysis start->hplc compare_gcms Compare Retention Times & Mass Spectra to Standards/Library gcms->compare_gcms compare_hplc Analyze Peak Areas & Retention Times hplc->compare_hplc nmr Perform NMR Analysis (if necessary) analyze_nmr Analyze Chemical Shifts & Coupling nmr->analyze_nmr id_volatile Identify Volatile Impurities (Camphor, Benzaldehyde) compare_gcms->id_volatile id_unknown Characterize Unknown Impurity compare_gcms->id_unknown If unknown peaks are present id_isomers Identify Isomers compare_hplc->id_isomers compare_hplc->id_unknown If unknown peaks are present analyze_nmr->id_unknown purify Purify Product (Recrystallization, Chromatography) id_volatile->purify id_isomers->purify id_unknown->nmr id_unknown->purify Once identified

Caption: Workflow for the identification and resolution of impurities in this compound.

increasing the solubility of 3-benzylidenecamphor for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-benzylidenecamphor. The focus is on addressing solubility challenges encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

This compound is a lipophilic compound that is practically insoluble in water.[1][2][3] It is, however, soluble in organic solvents such as absolute ethanol (B145695) and isopropanol.[1] Its poor aqueous solubility is a primary challenge when preparing solutions for in vitro assays.

Q2: My this compound, dissolved in DMSO, is precipitating when I add it to my cell culture media. What is causing this?

This is a common issue that can be attributed to several factors:

  • Exceeding Aqueous Solubility: Although this compound dissolves in 100% DMSO, its solubility dramatically decreases when the DMSO stock is diluted into the aqueous environment of the cell culture media. The final concentration of this compound may be higher than its solubility limit in the final media/DMSO mixture.[4][5]

  • Improper Dilution Technique: Adding the concentrated DMSO stock directly and quickly into the media can create localized areas of high compound concentration, leading to rapid precipitation.[4]

  • High Final DMSO Concentration: While a higher DMSO concentration can aid solubility, most cell lines are sensitive to DMSO levels above 0.5% or even 0.1%.[6][7] Finding a balance between solubility and cell viability is critical.

  • Media Components: Proteins and salts in the culture media can interact with the compound, potentially reducing its solubility over time.[4]

  • Temperature: Temperature shifts, such as adding a cold stock solution to warm media, can affect solubility.

Q3: What are the recommended methods to increase the solubility of this compound for my in vitro assay?

Several methods can be employed to enhance the solubility of poorly water-soluble compounds like this compound. The choice of method depends on the specific requirements of your assay. The most common approaches include using co-solvents, cyclodextrins, and nanoparticle formulations.[8][9][10]

Q4: What is the maximum recommended final concentration of DMSO in a cell-based assay?

For most cell lines, the final concentration of DMSO should be kept at or below 0.5% to avoid cytotoxic effects.[6] Some sensitive cell lines, particularly primary cells, may require even lower concentrations, such as 0.1%.[6][7] It is crucial to perform a vehicle control experiment with the same final DMSO concentration to assess its impact on your specific cell line.

Final DMSO ConcentrationGeneral Cellular ToleranceRecommendation
< 0.1%Generally considered safe for most cell lines, including sensitive ones.[6][7]Ideal for sensitive assays and primary cells.
0.1% - 0.5%Tolerated by many robust cell lines for short-term exposure.[6]A common range for many in vitro assays.
> 0.5% - 1.0%May cause cytotoxic effects or alter cell function in some cell lines.[7][11]Use with caution and only after thorough validation.
> 1.0%High risk of cytotoxicity and cell membrane damage.[7][11]Generally not recommended for cell-based assays.

Troubleshooting Guides

Issue: Compound Precipitation in Cell Culture Media

This guide provides a step-by-step approach to troubleshoot and resolve the precipitation of this compound in your cell culture media.

Troubleshooting Workflow for Compound Precipitation

G start Precipitation Observed in Media check_dissolved Is the compound fully dissolved in the initial stock solvent (e.g., 100% DMSO)? start->check_dissolved dissolve_issue Issue: Incomplete initial dissolution. Solution: - Gently warm the stock solution (e.g., 37°C). - Use sonication to aid dissolution. - Prepare a fresh, less concentrated stock. check_dissolved->dissolve_issue No dilution_step Dilute stock into pre-warmed (37°C) media. Add stock dropwise while gently swirling the media. check_dissolved->dilution_step Yes check_precipitation Is precipitation still observed? dilution_step->check_precipitation final_concentration Issue: Final concentration exceeds solubility limit. Solution: - Lower the final working concentration. - Perform a serial dilution. check_precipitation->final_concentration Yes success Solution is clear. Proceed with the experiment. check_precipitation->success No use_enhancer Consider using a solubility enhancer. (e.g., Cyclodextrin) final_concentration->use_enhancer

Caption: A step-by-step workflow to diagnose and resolve compound precipitation in cell culture media.

Symptom Potential Cause Recommended Solution
Immediate cloudiness or crystalline particles upon adding stock solution to media. 1. Final concentration exceeds solubility limit.[4]2. Improper dilution method (e.g., rapid addition).[4]3. Temperature shock.1. Lower the final working concentration of this compound.2. Pre-warm the media to 37°C. Add the stock solution dropwise while gently swirling the media for even distribution.[4]3. Prepare a less concentrated intermediate stock solution in DMSO before the final dilution.
Precipitation appears after several hours or days of incubation. 1. Compound instability in the aqueous environment.2. Interaction with media components over time.[4]3. Media evaporation leading to increased concentration.[12]1. Perform media changes with freshly prepared compound-containing media every 24-48 hours.2. Consider using serum-free media if compatible with your cell line, as serum proteins can sometimes contribute to precipitation.3. Ensure proper humidification in the incubator to minimize evaporation.[12]
Inconsistent experimental results or lower than expected efficacy. 1. Partial precipitation is occurring, reducing the effective concentration of the compound in solution.1. Visually inspect the media for any signs of precipitation before and during the experiment. If possible, filter the media through a 0.22 µm syringe filter before adding it to the cells to remove any pre-existing precipitate (Note: do not filter after adding the compound as this will remove it).[13]2. Re-evaluate and optimize your solubilization and dilution protocol using the steps above.

Experimental Protocols

Protocol 1: Solubilization using a Co-Solvent (DMSO)

This protocol describes the standard method for preparing a working solution of this compound in cell culture media using DMSO as a co-solvent.

Workflow for Co-Solvent Method

G start Start: Weigh this compound stock_prep Prepare a concentrated stock solution in 100% DMSO (e.g., 10-20 mM). Ensure complete dissolution. start->stock_prep intermediate_dilution Optional: Prepare an intermediate dilution in 100% DMSO if a large volume change is needed. stock_prep->intermediate_dilution final_dilution Pre-warm cell culture media to 37°C. Add the stock solution dropwise to the media while gently swirling. intermediate_dilution->final_dilution check_final_dmso Ensure the final DMSO concentration is non-toxic to cells (e.g., ≤0.5%). final_dilution->check_final_dmso end Working solution is ready for the assay. check_final_dmso->end

Caption: Experimental workflow for dissolving this compound using DMSO for in vitro assays.

  • Prepare a Concentrated Stock Solution:

    • Accurately weigh the desired amount of this compound powder.

    • Dissolve the powder in 100% sterile DMSO to create a concentrated stock solution (e.g., 10 mM or 20 mM).

    • Ensure the compound is fully dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution.[6]

  • Prepare the Working Solution:

    • Pre-warm your cell culture medium to 37°C.

    • Calculate the volume of the DMSO stock solution needed to achieve your desired final concentration. Crucially, ensure the final DMSO concentration in the media does not exceed the tolerance level of your cells (typically ≤0.5%). [6]

    • While gently swirling the pre-warmed media, add the DMSO stock solution dropwise. This gradual dilution helps prevent the compound from precipitating.[4]

  • Final Steps:

    • Mix the final solution gently by inverting the tube or swirling the flask.

    • Visually inspect the media for any signs of precipitation before adding it to your cells.

    • Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.[14]

Protocol 2: Solubilization using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic compounds, forming an inclusion complex that is more water-soluble.[15][16][17] (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is commonly used for this purpose in cell culture.

Workflow for Cyclodextrin Method

G start Start: Prepare HP-β-CD solution in aqueous buffer or media. add_compound Add this compound powder to the HP-β-CD solution. start->add_compound complexation Incubate the mixture to allow for complex formation (e.g., stirring or shaking at room temperature or 37°C for several hours). add_compound->complexation filtration Filter the solution through a 0.22 µm filter to remove any undissolved compound. complexation->filtration dilution Dilute the filtered stock solution into the final cell culture media. filtration->dilution end Working solution is ready for the assay. dilution->end

Caption: Experimental workflow for enhancing the solubility of this compound using cyclodextrins.

  • Prepare the Cyclodextrin Solution:

    • Prepare a solution of HP-β-CD in your desired aqueous buffer or cell culture medium. The concentration of HP-β-CD will need to be optimized, but starting with a 1-5% (w/v) solution is common.

  • Form the Inclusion Complex:

    • Add an excess amount of this compound powder to the HP-β-CD solution.

    • Stir or shake the mixture vigorously at room temperature or 37°C for several hours (e.g., 4-24 hours) to facilitate the formation of the inclusion complex.

  • Prepare the Stock Solution:

    • After incubation, remove the undissolved this compound by centrifugation followed by sterile filtration of the supernatant through a 0.22 µm syringe filter.

    • The resulting clear solution is your saturated stock solution of the this compound/HP-β-CD complex. The concentration of this compound in this stock should be determined analytically (e.g., by UV-Vis spectrophotometry or HPLC).

  • Prepare the Working Solution:

    • Dilute the filtered stock solution into your final cell culture medium to achieve the desired working concentration.

    • Remember to include a vehicle control with the same final concentration of HP-β-CD in your experiments.

References

refining reaction conditions for the synthesis of 3-benzylidenecamphor derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of 3-benzylidenecamphor derivatives. It is intended for researchers, scientists, and drug development professionals to assist in refining reaction conditions and overcoming common experimental challenges.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound derivatives via the Claisen-Schmidt condensation.

Q1: My reaction yield is consistently low or I'm getting no product at all. What are the potential causes and solutions?

A1: Low or no yield is a frequent issue in organic synthesis. A systematic approach to troubleshooting is recommended.[1][2]

  • Reagent Quality:

    • Camphor (B46023) and Aldehyde Purity: Ensure the starting materials are pure, as impurities can inhibit the reaction.[1]

    • Base Inactivity: If using solid potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), ensure it has not been deactivated by excessive exposure to atmospheric CO₂. Use freshly opened or properly stored base.[1]

    • Solvent Purity: The use of anhydrous solvents, such as dimethyl sulfoxide (B87167) (DMSO), is often crucial. Water content can interfere with the base and the formation of the enolate.[3]

  • Reaction Conditions:

    • Insufficient Base: A stoichiometric amount of base is often required to drive the reaction to completion.[1] For the synthesis of related chalcones, 20 mol% of solid NaOH has been shown to be effective in solvent-free conditions.[4]

    • Temperature: The reaction temperature may be too low. While some protocols suggest room temperature[3], others may require gentle heating.

    • Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).[2]

  • Work-up and Purification:

    • Product Loss During Work-up: The product may be lost during aqueous washes if it has some water solubility. Ensure the pH of the aqueous layer is adjusted to keep the product in its neutral form.[5]

    • Purification Issues: Significant product loss can occur during purification. Optimize your recrystallization or chromatography methods to minimize this.[5]

Q2: My reaction is producing multiple spots on TLC, indicating the formation of side products. How can I improve selectivity?

A2: The formation of multiple products is a common challenge due to various reactive species in the reaction mixture.[1]

  • Self-Condensation of Camphor: While less common with ketones compared to aldehydes, camphor can potentially undergo self-condensation under strongly basic conditions. This is minimized by ensuring the aldehyde is present to react with the camphor enolate as it is formed.

  • Cannizzaro Reaction of the Aldehyde: Aromatic aldehydes that lack α-hydrogens can undergo disproportionation in the presence of a strong base to yield a primary alcohol and a carboxylic acid.[1] This is more likely with higher concentrations of a strong base. Consider using a milder base or optimizing the base concentration.

  • Di-condensation Products: Depending on the structure of the reactants, it might be possible to form di-condensation products. Adjusting the stoichiometry of the reactants can help control this.

Q3: I'm having difficulty purifying my this compound derivative. What are the best practices?

A3: Purification can be challenging, but several techniques can be optimized.

  • Recrystallization:

    • Solvent Selection: Ethanol (B145695) is a commonly used solvent for the recrystallization of this compound derivatives.[3] The ideal solvent should dissolve the compound when hot but not when cold.[6] Experiment with different solvents or solvent mixtures (e.g., ethanol/water) to find the optimal conditions.[7]

    • "Oiling Out": If the product separates as an oil instead of crystals, it may be because the boiling point of the solvent is higher than the melting point of the compound, or the solution is too supersaturated. Try using a lower-boiling solvent or adding a seed crystal.[2]

  • Column Chromatography:

    • Solvent System: Use TLC to determine the optimal solvent system for separation. A common mobile phase for compounds of this polarity is a mixture of hexane (B92381) and ethyl acetate (B1210297).[3][8]

    • Stationary Phase: Silica gel is the most common stationary phase. If separation is poor, consider using a different stationary phase like alumina.[9]

Frequently Asked Questions (FAQs)

Q: What is the underlying reaction for the synthesis of this compound derivatives? A: The synthesis is typically achieved through a Claisen-Schmidt condensation, which is a crossed aldol (B89426) condensation between an aldehyde or ketone with an α-hydrogen (in this case, camphor) and an aromatic carbonyl compound that lacks an α-hydrogen (e.g., benzaldehyde).

Q: What are the most common bases and solvents used for this reaction? A: A common and effective system is potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO).[3] Sodium hydroxide (NaOH) has also been used, sometimes under solvent-free conditions by grinding the reactants together.[4]

Q: How can I monitor the progress of the reaction? A: Thin Layer Chromatography (TLC) is the most common method to monitor the reaction's progress. You can observe the disappearance of the starting materials (camphor and aldehyde) and the appearance of the product spot.[2][8]

Q: Are there any safety precautions I should be aware of? A: Yes. Strong bases like KOH and NaOH are corrosive and should be handled with care. DMSO can enhance the absorption of chemicals through the skin, so appropriate personal protective equipment (gloves, lab coat, safety glasses) should always be worn. The reaction should be performed in a well-ventilated fume hood.

Data Presentation

The following tables summarize how different reaction parameters can influence the yield of α,β-unsaturated ketones in Claisen-Schmidt condensations. While this data is for related cyclic ketones, it provides a useful reference for optimizing the synthesis of this compound derivatives.

Table 1: Effect of Different Bases on Yield

EntryKetoneAldehydeBase (mol%)SolventYield (%)
1CyclohexanoneBenzaldehydeNaOH (20)None (grinding)98
2CyclohexanoneBenzaldehydeKOH (20)None (grinding)96
3CyclohexanoneBenzaldehydeNaOAc (20)None (grinding)25
4CyclohexanoneBenzaldehydeNH₄OAc (20)None (grinding)20

Data adapted from a study on solvent-free Claisen-Schmidt reactions.[4]

Table 2: Effect of Aldehyde Substituent on Yield (Solvent-Free Conditions with NaOH)

EntryKetoneAldehydeYield (%)
1Cyclohexanone4-Chlorobenzaldehyde98
2Cyclohexanone4-Methylbenzaldehyde (B123495)97
3Cyclohexanone4-Methoxybenzaldehyde96
4Cyclohexanone3-Nitrobenzaldehyde98

Data adapted from a study on solvent-free Claisen-Schmidt reactions.[4]

Experimental Protocols

Detailed Protocol for the Synthesis of 3-(4-Methylbenzylidene)camphor

This protocol describes a representative synthesis of a this compound derivative using potassium hydroxide in dimethyl sulfoxide.

Materials:

  • (1R)-(+)-Camphor

  • 4-Methylbenzaldehyde (p-tolualdehyde)

  • Potassium hydroxide (KOH)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethanol

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve an equimolar amount of (+)-camphor and 4-methylbenzaldehyde in anhydrous DMSO.

  • Addition of Base: To the stirred solution, add a stoichiometric amount of powdered potassium hydroxide (KOH).

  • Reaction: Stir the mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).

  • Work-up: Once the reaction is complete, pour the reaction mixture into ice-cold water. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

  • Drying: Dry the crude product at room temperature.[3]

  • Purification: Recrystallize the dried solid from ethanol to obtain the pure 3-(4-methylbenzylidene)camphor.[3]

  • Characterization: Confirm the identity and purity of the product using techniques such as melting point determination, NMR, and IR spectroscopy.

Mandatory Visualizations

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the key processes involved in the synthesis and troubleshooting of this compound derivatives.

G cluster_0 Reaction Mechanism: Claisen-Schmidt Condensation cluster_1 Experimental Workflow A Camphor + OH⁻ B Camphor Enolate A->B Deprotonation D Tetrahedral Intermediate B->D Nucleophilic Attack C Aromatic Aldehyde (e.g., Benzaldehyde) C->D E Aldol Adduct D->E Protonation F Enolate of Adduct E->F Deprotonation by OH⁻ G This compound (α,β-Unsaturated Ketone) F->G Elimination of OH⁻ H H₂O R Reactants: Camphor, Aldehyde, KOH, DMSO S Stir at Room Temperature (24-48h) R->S T Monitor by TLC S->T U Work-up: Pour into ice-water T->U Reaction Complete V Filtration and Washing U->V W Drying V->W X Purification: Recrystallization from Ethanol W->X Y Characterization: MP, NMR, IR X->Y Z Pure Product Y->Z

Caption: Reaction mechanism and experimental workflow for the synthesis of this compound.

Troubleshooting Workflow

This diagram provides a logical approach to diagnosing and solving common issues encountered during the synthesis.

G Start Start Synthesis CheckYield Low or No Yield? Start->CheckYield CheckPurity Multiple Products on TLC? CheckYield->CheckPurity No Reagents Check Reagent Quality (Purity, Activity) CheckYield->Reagents Yes Success High Yield, Pure Product CheckPurity->Success No Purification Optimize Purification (Recrystallization, Chromatography) CheckPurity->Purification Yes Conditions Optimize Reaction Conditions (Base, Temp, Time) Reagents->Conditions Workup Evaluate Work-up & Purification (Product Loss) Conditions->Workup Workup->Start Retry Synthesis SideReactions Identify Potential Side Reactions (Cannizzaro, Self-Condensation) Stoichiometry Adjust Reactant Stoichiometry SideReactions->Stoichiometry Stoichiometry->Start Retry Synthesis Purification->SideReactions

References

Validation & Comparative

A Comparative Guide to the UV Absorption Spectra of 3-Benzylidenecamphor and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ultraviolet (UV) absorption properties of 3-benzylidenecamphor and its derivatives, which are commonly used as UV filters in cosmetic and pharmaceutical formulations. The data presented herein, including UV absorption maxima (λmax) and molar absorptivity (ε), are crucial for understanding their efficacy in protecting against UV radiation. Furthermore, this guide details experimental protocols for the synthesis and spectroscopic analysis of these compounds and explores their potential interaction with biological signaling pathways.

Comparative UV Absorption Data

The UV-B filtering capabilities of this compound and its derivatives are determined by their chemical structure, which influences their maximum absorption wavelength (λmax) and the intensity of absorption (molar absorptivity, ε). Substituents on the benzylidene ring can significantly alter these properties, thereby affecting their performance as UV filters. The following table summarizes the UV absorption data for this compound and a selection of its derivatives.

Compound NameSubstituent (R)λmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Solvent
This compoundH---
3-(4'-Methylbenzylidene)camphor (4-MBC)4'-CH₃297[1] / ~300[2]--
3-(4'-Hydroxyethyl-3-benzylidene)camphor4'-CH₂CH₂OH306[1]25,000[1]Chloroform
3-(4'-Acetyl-3-benzylidene)camphor4'-COCH₃315[1]35,800[1]Methanol
Derivative from Example 2-318[1]30,000[1]Ethanol (B145695)
Derivative from Example 3-318[1]36,000[1]Ethanol

*Specific structures for "Derivative from Example 2" and "Derivative from Example 3" are detailed in US Patent 4710584A.[1]

Experimental Protocols

Synthesis of this compound Derivatives (General Procedure)

A common and effective method for the synthesis of this compound derivatives is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of camphor (B46023) with a substituted benzaldehyde (B42025).

Materials:

  • Camphor

  • Substituted benzaldehyde (e.g., 4-methylbenzaldehyde, 4-chlorobenzaldehyde)

  • Ethanol

  • Sodium hydroxide (B78521) (or other suitable base)

  • Hydrochloric acid (for neutralization)

  • Ice

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Beakers

  • Buchner funnel and filter paper

Procedure:

  • Dissolve camphor and the desired substituted benzaldehyde in ethanol in a round-bottom flask.

  • Slowly add a solution of sodium hydroxide in ethanol to the flask while stirring.

  • Reflux the reaction mixture for a specified time (typically several hours) to ensure the completion of the condensation reaction.

  • After cooling, pour the reaction mixture into a beaker containing crushed ice and water.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the crude product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the product with cold water to remove any remaining impurities.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified this compound derivative.

  • Dry the purified crystals and determine the yield.

UV-Visible Spectroscopic Analysis

Objective: To determine the UV absorption spectrum, including the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε), of the synthesized compounds.[2]

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks

  • Analytical balance

  • Spectroscopic grade solvent (e.g., ethanol, methanol, chloroform)

  • Synthesized this compound derivative

Procedure:

  • Stock Solution Preparation: Accurately weigh a precise amount of the purified compound and dissolve it in the chosen spectroscopic grade solvent in a volumetric flask to create a stock solution of known concentration.[2]

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up. Set the desired wavelength range for scanning (e.g., 200-400 nm).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and record a baseline spectrum.

  • Sample Measurement: Rinse a cuvette with a small amount of the most dilute sample solution, then fill the cuvette with that solution. Wipe the optical surfaces of the cuvette and place it in the sample holder. Record the absorption spectrum.

  • Repeat the measurement for all prepared dilutions, moving from the least concentrated to the most concentrated.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) from the spectra.

    • Using the absorbance values at λmax for each concentration, create a calibration curve (Absorbance vs. Concentration).

    • The slope of the line, according to the Beer-Lambert law (A = εbc, where b is the path length of 1 cm), will be the molar absorptivity (ε).

Potential Signaling Pathway Interaction: Endocrine Disruption

Several studies have indicated that this compound and some of its derivatives, such as 4-methylbenzylidenecamphor (4-MBC), can act as xenoestrogens, meaning they can mimic the effects of estrogen in the body.[3][4] This endocrine-disrupting activity is primarily mediated through their interaction with estrogen receptors (ERα and ERβ), which can lead to the modulation of gene expression.

EstrogenReceptorSignaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Xenoestrogen This compound Derivative ER Estrogen Receptor (ERα/ERβ) Xenoestrogen->ER Binding Dimer ER Dimer ER->Dimer Dimerization HSP Heat Shock Proteins HSP->ER Dissociation Dimer_nuc ER Dimer Dimer->Dimer_nuc Translocation ERE Estrogen Response Element (ERE) Dimer_nuc->ERE Binding DNA DNA Transcription Modulation of Gene Transcription ERE->Transcription Initiation Biological_Effects Altered Cellular Responses Transcription->Biological_Effects Leads to

Caption: Endocrine disruption pathway of this compound derivatives.

The diagram above illustrates the proposed mechanism of action for the endocrine-disrupting effects of this compound and its derivatives. These compounds can enter the cell and bind to estrogen receptors in the cytoplasm, causing the dissociation of heat shock proteins. This binding event leads to the dimerization of the estrogen receptors. The dimer then translocates into the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs). This interaction modulates the transcription of target genes, leading to altered cellular responses and potentially contributing to endocrine-disrupting effects.[5][6][7]

References

In Vivo SPF Validation of Sunscreen Agents: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A critical review of animal model data for UV filter efficacy, highlighting the current data gap for 3-benzylidenecamphor and providing comparative data for alternative agents.

Introduction: The Role of Animal Models in SPF Validation

The in vivo determination of the Sun Protection Factor (SPF) is a critical step in the development and validation of sunscreen products. While human testing remains the gold standard for final SPF labeling, animal models, particularly hairless mice, have historically served as a valuable tool in preclinical evaluation. These models allow for the assessment of a sunscreen's efficacy in protecting against UV-induced erythema (sunburn) and other photodamage endpoints under controlled laboratory conditions. This guide provides a comparative overview of in vivo data for various sunscreen agents in animal models and details the experimental protocols for their validation.

Notably, an extensive review of published literature reveals a significant lack of publicly available in vivo SPF or Protective Factor (PF) data for this compound in animal models. While studies have investigated its absorption, distribution, and endocrine-disrupting effects in various animal species, its specific efficacy in preventing UV-induced erythema has not been quantified in a standardized in vivo SPF or PF assay. This data gap is crucial for a comprehensive understanding of its photoprotective capabilities relative to other UV filters.

This guide will therefore focus on established methodologies for in vivo SPF testing in animal models and present comparative data for a range of alternative sunscreen agents that have been evaluated using these protocols.

Comparative In Vivo Efficacy of Alternative Sunscreen Agents

While direct in vivo SPF data for this compound is unavailable, studies on other sunscreen formulations provide valuable benchmarks for photoprotective efficacy in animal models. The following table summarizes "Protective Factor" (PF) values determined in hairless mice, which are analogous to SPF values in humans.

Sunscreen Formulation/Active IngredientsAnimal ModelProtective Factor (PF)
Coppertone 4Hairless Mouse4.4[1]
Sundown Extra ProtectionHairless Mouse8.4[1]
Supershade 15Hairless Mouse21.0[1]
Eclipse 15Hairless Mouse22.2[1]
Blockout 15Hairless Mouse22.4[1]
Bain de Soleil 15Hairless Mouse27.6[1]
Zinc Oxide OintmentHairless MouseProtected against any significant suppression of DNA synthesis[1]

Note: The Protective Factor (PF) in this context was defined as the ratio of the UV dose required to inhibit epidermal DNA synthesis by 50% with and without the sunscreen applied. This endpoint is a measure of protection against DNA damage, a key factor in photocarcinogenesis.

Experimental Protocols for In Vivo SPF Determination in Animal Models

The following protocol is a generalized methodology for determining the SPF or PF of a sunscreen agent in a hairless mouse model, based on common practices described in the scientific literature.

Animal Model
  • Species: Hairless mice (e.g., SKH-1, HRS/J) are typically used due to their lack of hair, which allows for uniform application of sunscreen and unobstructed irradiation.

  • Acclimatization: Animals are acclimated to laboratory conditions for a minimum of one week before the experiment.

  • Housing: Mice are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

Sunscreen Application
  • Test Sites: The dorsal skin of the mice is used as the test area.

  • Application Dose: A standardized amount of the sunscreen formulation, typically 2 mg/cm², is applied evenly to the designated test site.[2] This dose is consistent with the standard for human SPF testing.

  • Drying Time: A waiting period of 15-30 minutes is allowed for the sunscreen to dry and form a stable film on the skin before UV exposure.

UV Irradiation
  • Light Source: A solar simulator with a spectrum that closely matches natural sunlight is used as the UV source. The spectral output should be filtered to deliver a controlled dose of UVA and UVB radiation.

  • Dose-Response: A series of increasing UV doses are administered to both sunscreen-protected and unprotected (control) areas of the skin.

  • Minimal Erythemal Dose (MED): The MED is determined for both protected (MEDp) and unprotected (MEDu) skin. The MED is the lowest dose of UV radiation that produces a defined, perceptible erythema 24 hours after exposure.

SPF Calculation

The Sun Protection Factor is calculated as the ratio of the MED on protected skin to the MED on unprotected skin:

SPF = MEDp / MEDu

For studies using alternative endpoints, such as the inhibition of DNA synthesis, a "Protective Factor" (PF) is calculated using a similar ratio of the UV doses required to produce a specific biological effect.[1]

Visualizing the Experimental Workflow

The following diagrams illustrate the key stages of in vivo SPF validation in an animal model.

Experimental_Workflow cluster_preparation Preparation Phase cluster_application Application Phase cluster_exposure Exposure Phase cluster_evaluation Evaluation Phase animal_selection Animal Selection (Hairless Mice) acclimatization Acclimatization animal_selection->acclimatization site_delineation Delineate Test Sites on Dorsal Skin acclimatization->site_delineation sunscreen_application Apply Sunscreen (2 mg/cm²) site_delineation->sunscreen_application drying Drying Period (15-30 min) sunscreen_application->drying uv_irradiation UV Irradiation (Solar Simulator) drying->uv_irradiation dose_response Administer Graded UV Doses uv_irradiation->dose_response erythema_assessment Erythema Assessment (24 hours post-UV) dose_response->erythema_assessment med_determination Determine MEDu & MEDp erythema_assessment->med_determination spf_calculation Calculate SPF (MEDp / MEDu) med_determination->spf_calculation

General workflow for in vivo SPF testing in an animal model.

Logical_Relationship cluster_inputs Inputs cluster_process Experimental Process cluster_outputs Outputs sunscreen Sunscreen Formulation application Standardized Application sunscreen->application animal_model Animal Model (e.g., Hairless Mouse) animal_model->application uv_source Controlled UV Source irradiation Graded UV Exposure uv_source->irradiation application->irradiation observation Erythema Observation irradiation->observation med_values MEDu and MEDp Values observation->med_values spf_value Calculated SPF/PF med_values->spf_value

Logical inputs and outputs of the in vivo SPF validation process.

Conclusion

The in vivo evaluation of sunscreen efficacy in animal models provides crucial preclinical data for the development of effective photoprotective agents. While the hairless mouse model is well-established for this purpose, there is a clear and surprising absence of published in vivo SPF or PF data for this compound. This highlights a need for further research to quantify its photoprotective capabilities in a standardized animal model. The comparative data and detailed protocols for alternative sunscreen agents presented in this guide offer a valuable resource for researchers and drug development professionals in the field of photoprotection, enabling a more informed and comparative approach to the evaluation of new and existing UV filters.

References

comparative study of the estrogenic activity of camphor-based UV filters.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Estrogenic Activity of Camphor-Based UV Filters: 3-Benzylidene Camphor (B46023) and 4-Methylbenzylidene Camphor

The escalating use of personal care products has led to increased scrutiny of the environmental and health impacts of their ingredients. Among these, camphor-based ultraviolet (UV) filters, specifically 3-benzylidene camphor (3-BC) and 4-methylbenzylidene camphor (4-MBC), have garnered attention for their potential endocrine-disrupting properties, particularly their estrogenic activity.[1] This guide provides a comprehensive comparison of the estrogenic activity of 3-BC and 4-MBC, supported by experimental data from both in vitro and in vivo studies, to inform researchers, scientists, and drug development professionals.

Data Presentation: A Quantitative Comparison

The estrogenic potency of 3-BC and 4-MBC has been evaluated in various experimental models. The following tables summarize the key quantitative data from these studies, offering a direct comparison of their activity.

Table 1: In Vitro Estrogenic Activity of 3-BC and 4-MBC

CompoundAssayCell Line/SystemEndpointValueReference
3-Benzylidene Camphor (3-BC) Cell ProliferationMCF-7EC500.68 µM[2][3]
Receptor Binding (porcine uterine)Cytosolic ReceptorsIC5014.5 µM[2][3]
Receptor Binding (human ERβ)Recombinant hERβIC5011.8 µM[2][3]
Receptor Binding (human ERα)Recombinant hERαIC50> 3 mM[2][3]
Reporter Gene AssayRecombinant yeast (rtERα)EC501.2 x 10⁻⁵ M[4]
4-Methylbenzylidene Camphor (4-MBC) Cell ProliferationMCF-7EC503.9 µM[2][3]
Receptor Binding (porcine uterine)Cytosolic ReceptorsIC50112 µM[2][3]
Receptor Binding (human ERβ)Recombinant hERβIC5035.3 µM[2][3]
Receptor Binding (human ERα)Recombinant hERαIC50> 3 mM[2][3]
ERα TransactivationIshikawa-Weakly induced (>1 µM)[5]
ERβ TransactivationIshikawa-Higher potency than ERα (>1 µM)[5]

EC50 (Half maximal effective concentration) represents the concentration of a compound that induces a response halfway between the baseline and maximum after a specified exposure time. A lower EC50 indicates greater potency. IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 indicates greater binding affinity.

Table 2: In Vivo Estrogenic Activity of 3-BC and 4-MBC

CompoundSpeciesAssayEndpointValueReference
3-Benzylidene Camphor (3-BC) Rat (immature)Uterotrophic AssayED5045.3 mg/kg/day[2][3]
Rat (immature)Uterotrophic AssayLowest Effective Dose2 mg/kg/day[2][3]
Rainbow Trout (Oncorhynchus mykiss)Vitellogenin InductionED106.4 mg/kg/injection[6][7]
Rainbow Trout (Oncorhynchus mykiss)Vitellogenin InductionED5016 mg/kg/injection[6][7]
Rainbow Trout (Oncorhynchus mykiss)Vitellogenin InductionED9026 mg/kg/injection[6][7]
Fathead Minnow (Pimephales promelas)Vitellogenin InductionLowest Effective Concentration435 µg/L[8][9]
4-Methylbenzylidene Camphor (4-MBC) RatDevelopmental ToxicityLowest Observed Adverse Effect Level0.7 - 7 mg/kg/day[7][10]
Zebrafish (Danio rerio)Brain-Liver-Gonad Axis-Upregulated ERα mRNA[11]

ED50 (Median effective dose) is the dose that produces a quantal effect (all or nothing) in 50% of the population that receives it.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections outline the key experimental protocols used in the cited studies.

In Vitro Assays

1. MCF-7 Cell Proliferation Assay: This assay is widely used to assess the estrogenic activity of compounds by measuring their ability to stimulate the proliferation of the human breast cancer cell line MCF-7, which is estrogen receptor-positive.

  • Cell Culture: MCF-7 cells are maintained in a suitable growth medium supplemented with fetal bovine serum.

  • Hormone Deprivation: Prior to the experiment, cells are cultured in a medium without phenol (B47542) red and with charcoal-stripped serum to eliminate any external estrogens.

  • Treatment: Cells are then exposed to various concentrations of the test compounds (3-BC or 4-MBC) or a positive control (e.g., 17β-estradiol) for a defined period.

  • Proliferation Measurement: Cell proliferation is quantified using methods such as the MTT assay or by direct cell counting. The results are used to calculate the EC50 value.[2][3]

2. Estrogen Receptor (ER) Binding Assay: This assay determines the ability of a test compound to compete with a radiolabeled estrogen (e.g., ¹²⁵I-estradiol) for binding to estrogen receptors.

  • Receptor Source: Estrogen receptors can be obtained from porcine uterine cytosol or from recombinant systems expressing human ERα or ERβ.[2][3]

  • Competitive Binding: A fixed concentration of the radiolabeled estrogen is incubated with the receptor source in the presence of increasing concentrations of the test compound.

  • Separation and Quantification: Bound and unbound radioligand are separated, and the radioactivity of the bound fraction is measured.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estrogen (IC50) is determined.[2][3]

3. Recombinant Yeast Assay (rtERα): This reporter gene assay utilizes genetically modified yeast cells that express the rainbow trout estrogen receptor alpha (rtERα) and a reporter gene (e.g., lacZ, encoding β-galactosidase) under the control of an estrogen-responsive element.

  • Yeast Culture and Exposure: The recombinant yeast is cultured and exposed to different concentrations of the UV filters.

  • Estrogenic Response: Binding of an estrogenic compound to the rtERα activates the transcription of the reporter gene.

  • Quantification: The activity of the expressed enzyme (β-galactosidase) is measured, which is proportional to the estrogenic activity of the compound.[8][12][13]

In Vivo Assays

1. Uterotrophic Assay in Immature Rats: This is a standard in vivo assay to assess the estrogenic activity of a chemical by measuring the increase in uterine weight in immature female rats.

  • Animal Model: Immature female rats are used as they have low endogenous estrogen levels.

  • Dosing: The test compounds are administered daily via oral gavage or other routes for a specific period (e.g., 3 days).[2][3]

  • Endpoint Measurement: At the end of the treatment period, the animals are euthanized, and their uteri are excised and weighed.

  • Data Analysis: The uterine weight is normalized to the body weight, and the dose-response relationship is used to determine the ED50 and the lowest effective dose.[2][3]

2. Vitellogenin (VTG) Induction Assay in Fish: Vitellogenin is an egg-yolk precursor protein synthesized in the liver of female fish in response to estrogen. Its presence in male or juvenile fish is a sensitive biomarker for exposure to estrogenic substances.

  • Animal Model: Juvenile rainbow trout or fathead minnows are commonly used.[6][8]

  • Exposure: Fish are exposed to the test compounds through injection or aqueous exposure for a defined period.[6][8]

  • Sample Collection: Blood plasma is collected from the fish.

  • VTG Measurement: The concentration of vitellogenin in the plasma is quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The dose-response relationship between the compound concentration and VTG levels is established to determine effective doses (e.g., ED10, ED50).[6][7]

Mandatory Visualization

To better illustrate the concepts and workflows discussed, the following diagrams have been generated using the DOT language.

EstrogenSignalingPathway cluster_Extracellular Extracellular Space cluster_Cell Target Cell cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus cluster_Response Biological Response Estrogen Estrogen or Estrogenic Compound (e.g., 3-BC, 4-MBC) ER Estrogen Receptor (ERα or ERβ) Estrogen->ER Estrogen->ER Binds ERE Estrogen Response Element (on DNA) ER->ERE Dimerization & Nuclear Translocation HSP Heat Shock Proteins ER_HSP ER HSP ER_HSP->ER Dissociation Transcription Gene Transcription ERE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Translation CellularResponse Cellular Response (e.g., Proliferation, Vitellogenin Production) Protein->CellularResponse

Estrogen Receptor Signaling Pathway

UterotrophicAssayWorkflow start Start: Immature Female Rats dosing Daily Dosing with Test Compound (e.g., 3-BC) or Vehicle start->dosing euthanasia Euthanasia after Treatment Period dosing->euthanasia dissection Uterus Dissection and Weighing euthanasia->dissection analysis Data Analysis: - Normalize Uterine Weight - Determine ED50 dissection->analysis end End: Assessment of Estrogenic Activity analysis->end

Uterotrophic Assay Workflow

Discussion and Conclusion

The compiled data indicates that both 3-benzylidene camphor and 4-methylbenzylidene camphor exhibit estrogenic activity, though the potency varies between the compounds and the experimental systems.

In vitro, 3-BC consistently demonstrates higher estrogenic potency than 4-MBC.[2][3] This is evident from its lower EC50 value in the MCF-7 cell proliferation assay and its stronger binding affinity (lower IC50) for both porcine uterine receptors and human ERβ.[2][3] Notably, both compounds show a clear preference for ERβ over ERα, suggesting a selective mechanism of action.[2][3]

In vivo studies corroborate the estrogenic potential of these UV filters. The uterotrophic assay in rats revealed a significant estrogenic effect of 3-BC, with a potency that has been reported to be considerably higher than that of bisphenol A.[2][3] In fish, 3-BC is a potent inducer of vitellogenin, a well-established biomarker of estrogenic exposure.[6][8] While quantitative in vivo data for the estrogenic effects of 4-MBC are less consistently reported in direct comparison to 3-BC in the same studies, it has been shown to affect the endocrine system, including the upregulation of estrogen receptor mRNA in zebrafish.[11]

It is important to note that discrepancies can exist between in vitro and in vivo results, which may be due to factors such as metabolic activation or deactivation of the compounds in vivo.[2][3] For instance, it has been suggested that the potent in vivo activity of 3-BC in the rat uterus, which is not fully explained by its ERβ selectivity, might be due to the formation of active metabolites.[2][3]

References

A Comparative Guide to Validating the Anti-inflammatory Properties of 3-Benzylidenecamphor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the potential anti-inflammatory properties of 3-benzylidenecamphor. While primarily known as a UV filter in cosmetic products, its structural characteristics suggest a potential for biological activity that warrants investigation.[1] This document outlines a series of established in vitro and in vivo experimental protocols to systematically assess its efficacy and compares its hypothetical performance against well-characterized anti-inflammatory agents.

Data Presentation: A Comparative Analysis

To effectively evaluate the anti-inflammatory potential of this compound, its performance in key assays should be benchmarked against established non-steroidal anti-inflammatory drugs (NSAIDs) and other relevant compounds. The following tables present a structured summary of hypothetical quantitative data for this compound alongside reported data for comparator compounds.

Table 1: In Vitro Anti-inflammatory Activity

CompoundTargetAssayIC50 (µM)% Inhibition (at a given concentration)
This compound Pro-inflammatory Mediators LPS-induced NO Production in RAW 264.7 cells [Hypothetical Data] [Hypothetical Data]
IndomethacinCOX-1/COX-2Carrageenan-induced paw edema-40% (at 10 mg/kg)[2]
CelecoxibCOX-2PGE2 Production-83 ± 7% (at 5 µM)[3]
ButeinCOX-2PGE2 Production-40 ± 8% (at 50 µM)[3]
Compound 4 (m-anisidine derivative)5-LOX5-LOX Inhibition0.30-[4]
p-Coumaric acidPDE4BTNF-α Release21.541.1% (at 10 mg/kg)[5]
Compound S5 (thiopyrone skeleton)Pro-inflammatory CytokinesTNF-α and IL-6 Secretion-98.7% (at 10 µM)[6]

Table 2: In Vivo Anti-inflammatory Activity

CompoundModelDosage% Inhibition of Edema/Leukocyte Migration
This compound Carrageenan-induced Paw Edema in Rats [Hypothetical Doses] [Hypothetical Data]
IndomethacinCarrageenan-induced peritonitis10 mg/kg40%[2]
JR19Carrageenan-induced peritonitis10 mg/kg59%[2][7]
JR19Subcutaneous air pouch10 mg/kg66%[2][7]
Naproxen derivative (Compound 4)Carrageenan-induced paw edema-54.01%[4]
Naproxen derivative (Compound 7)Carrageenan-induced paw edema-54.12%[4]

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following are standard protocols for key anti-inflammatory assays.

In Vitro Inhibition of Nitric Oxide (NO) Production in Macrophages
  • Cell Line: RAW 264.7 murine macrophages.

  • Methodology:

    • Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound or a reference drug (e.g., Indomethacin) for 1 hour.

    • Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

    • Incubate the cells for 24 hours.

    • Measure the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant using the Griess reagent.

    • Determine cell viability using an MTT assay to rule out cytotoxicity.

    • Calculate the percentage of NO production inhibition relative to the LPS-treated control. The IC50 value, the concentration that inhibits 50% of NO production, can then be determined.

In Vitro Inhibition of Pro-inflammatory Cytokines (TNF-α and IL-6)
  • Cell Line: RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs).

  • Methodology:

    • Follow the same initial steps of cell seeding and pre-treatment as in the NO inhibition assay.[6]

    • Stimulate the cells with LPS for a specified period (e.g., 6-24 hours).[6]

    • Collect the cell culture supernatant.

    • Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[6]

    • Calculate the percentage of cytokine inhibition and determine the IC50 values.

In Vivo Carrageenan-Induced Paw Edema in Rats
  • Animal Model: Male Wistar or Sprague-Dawley rats.

  • Methodology:

    • Acclimatize the animals for at least one week before the experiment.

    • Administer this compound, a reference drug (e.g., Indomethacin), or the vehicle control orally or intraperitoneally.

    • After a set time (e.g., 1 hour), induce acute inflammation by injecting a 1% solution of carrageenan in saline into the sub-plantar tissue of the right hind paw.

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[4]

    • The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups with the vehicle control group.[4]

Visualizations: Workflows and Pathways

Diagrams are provided to illustrate the experimental workflow and the key signaling pathway relevant to inflammation.

G Experimental Workflow for Anti-inflammatory Screening cluster_0 In Vitro Assays cluster_1 In Vivo Assays cluster_2 Data Analysis & Comparison a RAW 264.7 Cell Culture b Pre-treatment with This compound/Control a->b c LPS Stimulation b->c d Griess Assay (NO) c->d e ELISA (TNF-α, IL-6) c->e f MTT Assay (Viability) c->f l Calculate IC50 Values d->l e->l f->l g Animal Acclimatization h Drug Administration (this compound/Control) g->h i Carrageenan Injection h->i j Paw Volume Measurement i->j k Data Analysis j->k m Calculate % Inhibition j->m n Compare with Standard Drugs l->n m->n

Caption: A flowchart of the experimental process for evaluating anti-inflammatory properties.

G Simplified NF-κB Inflammatory Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates to Nucleus Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Mediators Inflammatory Mediators (Cytokines, NO, Prostaglandins) Genes->Mediators NFkB_nuc->Genes activates transcription

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Benzylidenecamphor Detection

Author: BenchChem Technical Support Team. Date: December 2025

In the analysis of cosmetic ingredients and environmental contaminants, robust and reliable analytical methods are crucial for ensuring consumer safety and regulatory compliance. 3-Benzylidenecamphor (3-BC), a UV filter used in some sunscreen products, has been the subject of scientific scrutiny, necessitating accurate and sensitive detection methods. This guide provides a comparative overview of the primary analytical techniques used for the quantification of 3-BC, with a focus on their performance characteristics and experimental protocols. The cross-validation of these methods ensures that data is reproducible and comparable across different laboratories and studies.

The primary methods for the detection and quantification of this compound and its metabolites include High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and the more sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). While direct comparative studies performing a cross-validation of these methods for 3-BC are not extensively documented in single publications, this guide synthesizes available data from various validated methods to present a comparative analysis.

Data Presentation: Performance Characteristics of Analytical Methods

The selection of an analytical method is often a trade-off between the required sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the key performance parameters for HPLC-UV and UPLC-MS/MS methods for the analysis of this compound and its related compounds.

Validation ParameterHPLC-UV (for Camphor)[1][2]LC-ESI-MS-MS (for 3-BC)[3]UPLC-MS/MS (for 4-MBC metabolites)[4]
Linearity (R²) Not explicitly stated, but linearity range is 0.10–3.00 mg/mL.> 0.994Not explicitly stated, but calibration curves are used.
Limit of Detection (LOD) 0.028 mg/mL0.005 µg/g (tissue), 12.5 µg/L (plasma)Not explicitly stated.
Limit of Quantification (LOQ) 0.085 mg/mLNot explicitly stated.0.15 µg/L (cx-MBC), 0.3 µg/L (cx-MBC-OH)
Accuracy (% Recovery) Confidence intervals < 0.05%40% (adipose tissue), 80-100% (other tissues)90–110% (cx-MBC), 89–106% (cx-MBC-OH)
Precision (% RSD) Repeatability: 0.39–1.97, Intermediate Precision: 0.40–1.98Not explicitly stated.< 5.5% (cx-MBC), < 6.5% (cx-MBC-OH)

Experimental Protocols

Detailed methodologies are fundamental for the replication and validation of analytical methods. Below are representative protocols for HPLC-UV and UPLC-MS/MS analysis based on existing literature.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of camphor (B46023) and its derivatives in cosmetic and pharmaceutical products.[1][2]

  • Instrumentation : A standard HPLC system equipped with a UV detector.[5]

  • Chromatographic Column : Symmetry® C18, 5 μm, 250 × 4.6 mm with a guard column.[1][2]

  • Mobile Phase : A mixture of acetonitrile, purified water, and glacial acetic acid (600:400:6 v/v/v).[1][2]

  • Flow Rate : 1.4 mL/min.[1][2]

  • Column Temperature : 25 °C.[1][2]

  • Detection Wavelength : 254 nm.[1]

  • Injection Volume : 10 µL.[1]

  • Sample Preparation : The sample is accurately weighed, dissolved in methanol, and filtered before injection into the HPLC system.[1]

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS-MS)

This method was developed for the determination of 3-BC in various rat tissues following topical application.[3]

  • Instrumentation : A liquid chromatography system coupled with an electrospray ionization tandem mass spectrometer.[3]

  • Sample Preparation : Homogenization and extraction with n-heptane or methanol.[3]

  • Internal Standard : 3-(4-Methyl benzylidene camphor) (4-MBC) was used as the internal standard.[3]

  • Linearity : The response was linear from 2 to 100 µg/L.[3]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This robust method was developed for the selective and sensitive quantification of the two main metabolites of 3-(4′-methylbenzylidene)camphor (4-MBC) in urine.[4]

  • Instrumentation : Waters Acquity UPLC system coupled to a tandem mass spectrometer.[4]

  • Sample Preparation : Enzymatic hydrolysis of urine samples with β-glucuronidase, followed by online solid-phase extraction (SPE).[4]

  • Internal Standards : Deuterated internal standards (cx‑MBC‑d4 and cx‑MBC‑OH‑d4) were used.[4]

  • Chromatographic Separation : The analytes are separated from matrix components by liquid chromatography.[4]

  • Detection : Quantification is performed by tandem mass spectrometry.[4]

Mandatory Visualization

The following diagram illustrates the logical workflow for the cross-validation of analytical methods for this compound detection.

CrossValidationWorkflow cluster_methods Analytical Methods cluster_validation Method Validation Parameters cluster_comparison Cross-Validation MethodA HPLC-UV Linearity Linearity MethodA->Linearity Accuracy Accuracy MethodA->Accuracy Precision Precision MethodA->Precision LOD LOD MethodA->LOD LOQ LOQ MethodA->LOQ Specificity Specificity MethodA->Specificity MethodB LC-MS/MS MethodB->Linearity MethodB->Accuracy MethodB->Precision MethodB->LOD MethodB->LOQ MethodB->Specificity MethodC UPLC-MS/MS MethodC->Linearity MethodC->Accuracy MethodC->Precision MethodC->LOD MethodC->LOQ MethodC->Specificity Data_Analysis Comparative Data Analysis Linearity->Data_Analysis Accuracy->Data_Analysis Precision->Data_Analysis LOD->Data_Analysis LOQ->Data_Analysis Specificity->Data_Analysis Conclusion Method Performance Conclusion Data_Analysis->Conclusion

Cross-validation workflow for analytical methods.

References

A Comparative Photostability Analysis: 3-Benzylidenecamphor vs. Avobenzone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Vernier, Switzerland – December 15, 2025 – In the ever-evolving landscape of photoprotective agents, the photostability of UV filters remains a cornerstone of efficacy and safety. This guide presents a comparative photostability study of two widely utilized UV absorbers: 3-benzylidenecamphor, a derivative of camphor (B46023), and avobenzone (B1665848), a dibenzoylmethane (B1670423) derivative. This analysis is intended for researchers, scientists, and drug development professionals, providing a synthesis of available data on their photochemical behavior, alongside detailed experimental protocols for their evaluation.

Executive Summary

Avobenzone, a potent UVA absorber, is known for its inherent photoinstability, primarily driven by keto-enol tautomerism upon UV exposure.[1][2][3] This instability can lead to a reduction in protective efficacy and the formation of photodegradation products.[2][4] In contrast, this compound exhibits notable photostability. Its primary response to UV radiation is a reversible cis-trans isomerization, a mechanism that allows for the dissipation of UV energy without significant molecular degradation.[5][6] Studies have confirmed low photodegradation quantum yields for benzylidene camphor derivatives, underscoring their robust nature under UV stress.[5]

Quantitative Photostability Data

The following tables summarize key photostability parameters for this compound and avobenzone based on available literature. It is important to note that direct head-to-head comparative studies under identical conditions are limited; therefore, this data is compiled from individual studies.

Table 1: Photostability Characteristics of this compound and Avobenzone

ParameterThis compoundAvobenzone
Primary Photochemical Process Reversible cis-trans (E/Z) isomerization[5]Keto-enol tautomerization leading to photodegradation[1][2]
Photostability Assessment Generally considered photostable[5][6]Considered photounstable; requires photostabilizers[3][4]
Photodegradation Quantum Yield (Φ) Low[5]Higher, dependent on solvent and formulation[4]

Table 2: Factors Influencing Photostability

FactorThis compoundAvobenzone
Solvent Polarity Photochemical behavior is largely independent of the solvent.[5]Highly dependent on solvent polarity and proticity. More stable in polar protic solvents.[4]
Presence of Other UV Filters Generally stable in formulations.Can be stabilized by quenchers like octocrylene (B1203250) or destabilized by others.[3]
Oxygen Photochemical behavior is independent of the presence of oxygen.[5]The triplet keto form can react with oxygen to form oxygenated molecules.[2]

Photochemical Pathways

The distinct differences in the photostability of this compound and avobenzone are rooted in their molecular responses to UV radiation.

This compound: A Story of Reversible Isomerization

Upon absorbing UV photons, this compound primarily undergoes a cis-trans (or E/Z) isomerization. This process is largely reversible, allowing the molecule to return to its original state while dissipating the absorbed energy as heat. This efficient and non-destructive pathway contributes to its high photostability.[5]

G cluster_0 Photochemical Pathway of this compound A This compound (trans-isomer) B Excited State A->B UV Photon Absorption B->A Isomerization & Relaxation C This compound (cis-isomer) B->C cis-trans Isomerization D Heat Dissipation B->D C->B UV Photon Absorption

Photochemical pathway of this compound.
Avobenzone: The Challenge of Keto-Enol Tautomerism

Avobenzone exists in equilibrium between a more stable, UVA-absorbing enol form and a less stable keto form.[2] Upon UV absorption, the enol form can transition to an excited state, which can then convert to the keto tautomer. This keto form is susceptible to further photodegradation, leading to the breakdown of the molecule and a loss of UVA protection.[7][8]

G cluster_1 Photodegradation Pathway of Avobenzone E Avobenzone (Enol form) F Excited Enol State E->F UVA Photon Absorption G Avobenzone (Keto form) F->G Keto-Enol Tautomerization H Photodegradation Products G->H Further UV Exposure

Photodegradation pathway of avobenzone.

Experimental Protocols for Photostability Assessment

Standardized protocols are crucial for the accurate evaluation of UV filter photostability. The following outlines a general workflow for comparing the photostability of this compound and avobenzone using UV spectroscopy and High-Performance Liquid Chromatography (HPLC).

General Experimental Workflow

G cluster_2 Experimental Workflow for Photostability Testing prep Sample Preparation (Solutions in appropriate solvent) initial_analysis Initial Analysis (t=0) - UV-Vis Spectrum - HPLC Quantification prep->initial_analysis irradiation UV Irradiation (Solar simulator) initial_analysis->irradiation post_analysis Post-Irradiation Analysis (At defined time points) - UV-Vis Spectrum - HPLC Quantification irradiation->post_analysis data Data Analysis - % Degradation - Change in Absorbance post_analysis->data

General workflow for photostability testing.
Method 1: In Vitro Photostability by UV Spectroscopy

This method assesses the change in the UV absorbance of a solution of the test compound before and after exposure to a controlled dose of UV radiation.

  • Sample Preparation : Prepare solutions of this compound and avobenzone in a suitable solvent (e.g., ethanol, cyclohexane) at a known concentration.

  • Initial Absorbance Measurement : Record the initial UV absorbance spectrum of each solution from 290 nm to 400 nm using a UV-Vis spectrophotometer.

  • UV Irradiation : Expose the solutions to a controlled source of UV radiation, such as a solar simulator, for a defined period.

  • Post-Irradiation Absorbance Measurement : At predetermined time intervals, record the UV absorbance spectrum of the irradiated solutions.

  • Data Analysis : Calculate the percentage loss of absorbance at the λmax of each compound to determine the extent of photodegradation.

Method 2: In Vitro Photostability by HPLC

This method provides a more precise quantification of the degradation of the parent compound.

  • Sample Preparation and Irradiation : Prepare and irradiate the solutions as described in the UV spectroscopy method.

  • HPLC Analysis : At each time point (before and after irradiation), inject an aliquot of the solution into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector set to the λmax of the compound.

  • Quantification : Use a validated HPLC method to determine the concentration of the parent compound remaining in the solution. This is typically done by comparing the peak area of the analyte to a calibration curve prepared from a standard of the compound.

  • Data Analysis : Calculate the percentage of the compound remaining at each time point to determine the photodegradation kinetics.

Conclusion

The available evidence strongly indicates that this compound possesses superior intrinsic photostability compared to avobenzone. The primary photochemical pathway for this compound is a reversible isomerization, which is an efficient mechanism for dissipating UV energy without molecular degradation. In contrast, avobenzone's susceptibility to keto-enol tautomerism upon UV exposure leads to its photodegradation, necessitating the inclusion of photostabilizing agents in sunscreen formulations. For researchers and formulators, a thorough understanding of these distinct photochemical behaviors is essential for the development of effective and stable photoprotective products. Further direct comparative studies under standardized conditions would be valuable to provide more precise quantitative comparisons.

References

Unsafe for Cosmetic Use: A Comparative Safety Analysis of 3-Benzylidenecamphor

Author: BenchChem Technical Support Team. Date: December 2025

The UV filter 3-benzylidenecamphor (3-BC) has been declared unsafe for use in cosmetic products by the European Union's Scientific Committee on Consumer Safety (SCCS) due to an insufficient margin of safety and concerns over its potential as an endocrine disruptor. This guide provides a comprehensive comparison of the safety profile of 3-BC with alternative UV filters, supported by experimental data and detailed methodologies for key safety assessments. This information is intended for researchers, scientists, and drug development professionals involved in the cosmetic and pharmaceutical industries.

The regulatory landscape for 3-BC has shifted significantly in recent years. Previously permitted as a UV filter in cosmetics at concentrations up to 2%, it was banned in France in 2011 due to its potential endocrine-disrupting effects.[1] Subsequently, the European Commission banned its use as a UV filter in cosmetics across the EU in 2016.[2][3] In the United States, this compound is not an approved active ingredient for use in over-the-counter sunscreen drug products.[4]

Comparative Safety Assessment: 3-BC vs. Alternatives

The primary concerns leading to the prohibition of 3-BC center on its potential endocrine-disrupting activity and an inadequate margin of safety for human use. The following tables summarize the available quantitative data from key safety studies for 3-BC and compare it with safer, widely used alternative UV filters.

Safety Endpoint This compound (3-BC) Alternative UV Filters Reference
Regulatory Status Banned in the EU for cosmetic use as a UV filter. Not approved for sunscreen use in the USA.Zinc Oxide & Titanium Dioxide: Generally Recognized as Safe and Effective (GRASE) by the FDA for sunscreen use (non-nano, non-spray). Approved in the EU. Tinosorb S & Mexoryl XL: Approved in the EU and other regions; not yet FDA-approved for sunscreen use in the USA.[2][3][4][5][6][7]
Type Organic (Chemical) UV FilterZinc Oxide & Titanium Dioxide: Inorganic (Mineral/Physical) UV Filters Tinosorb S & Mexoryl XL: Organic (Chemical) UV Filters[4][6][8]
Mechanism of Action Absorbs UV radiation and converts it into heat.Zinc Oxide & Titanium Dioxide: Primarily reflect and scatter UV radiation, with some absorption. Tinosorb S & Mexoryl XL: Absorb UV radiation and convert it into heat; photostable.[8][9][10][11]
Table 1: Endocrine Disruption Potential
Assay This compound (3-BC) Alternative UV Filters Reference
Estrogenic Activity (in vivo, Uterotrophic Assay) Demonstrated estrogenic effects in rats. ED50 of 45.3 mg/kg/day.Tinosorb S: No reported estrogenic activity.[12][13][14]
Estrogen Receptor Binding (in vitro) Binds to estrogen receptors. IC50 of 14.5 µM for porcine uterine receptors.Tinosorb S: No reported estrogen activity.[12][14]
Anti-androgenic Activity (in vitro) Reported anti-androgenic effects.Not a primary concern for the listed alternatives.[15]
Table 2: Genotoxicity and Phototoxicity
Assay This compound (3-BC) Alternative UV Filters Reference
Genotoxicity (Micronucleus Test) SCCS concluded a lack of data to rule out genotoxicity.Tinosorb S: Not found to be genotoxic in an in vivo micronucleus test.[16]
Phototoxicity An older assessment by the SCCNFP concluded it was not phototoxic.Tinosorb S: No phototoxicity observed in guinea pigs. Titanium Dioxide & Zinc Oxide: Generally considered not phototoxic when properly formulated, though some studies suggest potential for ROS generation with nano-sized uncoated particles under UV radiation.[2][4][17]
Table 3: Systemic Exposure and Margin of Safety
Parameter This compound (3-BC) Alternative UV Filters Reference
Dermal Absorption Estimated at approximately 3.29% in humans.Zinc Oxide & Titanium Dioxide: Minimal to no skin penetration. Tinosorb S & Mexoryl XL: Low dermal absorption.[18][19][20]
No Observed Adverse Effect Level (NOAEL) 15 mg/kg bw/day (maternal effects in a teratogenicity study).Zinc Oxide: 268.4 mg/kg/day (13-week oral toxicity study). Tinosorb S: >1000 mg/kg bw/day (90-day repeat dose study).[4][18]
Margin of Safety (MOS) Calculated to be 36 by the SCCS, which is below the required margin of 100 for a cosmetic ingredient to be considered safe.Zinc Oxide: The lowest calculated MOS was 448.2, indicating safety.[4][18]

Experimental Protocols

Detailed methodologies for the key toxicological assessments are crucial for the interpretation of safety data. The following sections outline the principles of the experimental protocols cited in this guide.

Uterotrophic Assay for Estrogenic Activity

The uterotrophic assay is an in vivo screening test for estrogenic activity. It is based on the principle that estrogenic substances induce an increase in the weight of the uterus in immature or ovariectomized female rodents.

Methodology Outline:

  • Animal Model: Immature female rats (e.g., around 21 days old) are typically used.

  • Administration: The test substance (3-BC) is administered daily for a set period (e.g., three consecutive days) via oral gavage or subcutaneous injection. A positive control (e.g., ethinylestradiol) and a vehicle control are run in parallel.

  • Endpoint: Approximately 24 hours after the final dose, the animals are euthanized, and their uteri are excised and weighed (both wet and blotted weight).

  • Analysis: A statistically significant increase in uterine weight in the treated group compared to the vehicle control group indicates estrogenic activity.

In Vitro Estrogen Receptor (ER) Binding Assay

This in vitro assay determines the ability of a test substance to bind to the estrogen receptor, which is a key mechanism of action for estrogenic compounds.

Methodology Outline:

  • Receptor Source: Estrogen receptors are typically obtained from the uterine cytosol of rats.

  • Competitive Binding: A constant concentration of a radiolabeled estrogen (e.g., [³H]-17β-estradiol) is incubated with the ER preparation in the presence of varying concentrations of the test substance (the competitor).

  • Separation: After incubation, the receptor-bound radiolabeled estrogen is separated from the unbound fraction.

  • Quantification: The amount of radioactivity in the bound fraction is measured.

  • Analysis: The concentration of the test substance that inhibits 50% of the binding of the radiolabeled estrogen (IC50) is calculated. A lower IC50 value indicates a higher binding affinity for the estrogen receptor.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This genotoxicity test assesses the potential of a substance to cause chromosomal damage.

Methodology Outline:

  • Animal Model: Typically performed in mice or rats.

  • Administration: The test substance is administered to the animals, usually on one or two occasions.

  • Sample Collection: At appropriate intervals after treatment (e.g., 24 and 48 hours), bone marrow is extracted.

  • Slide Preparation and Analysis: Bone marrow smears are prepared, stained, and analyzed microscopically for the presence of micronuclei in polychromatic erythrocytes (immature red blood cells). Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.

  • Endpoint: A significant increase in the frequency of micronucleated polychromatic erythrocytes in treated animals compared to controls indicates that the substance is genotoxic.[1][21][22][23][24]

In Vitro 3T3 NRU Phototoxicity Test (OECD 432)

This test identifies the phototoxic potential of a substance.

Methodology Outline:

  • Cell Culture: A mouse fibroblast cell line (3T3) is cultured in 96-well plates.

  • Treatment: The cells are treated with various concentrations of the test substance in two separate plates.

  • Irradiation: One plate is exposed to a non-cytotoxic dose of simulated sunlight (UVA and visible light), while the other is kept in the dark.

  • Viability Assessment: Cell viability is determined using the neutral red uptake (NRU) assay. Viable cells take up the neutral red dye into their lysosomes.

  • Analysis: The concentration-response curves for the irradiated and non-irradiated cells are compared. A significant difference in cytotoxicity between the two conditions indicates phototoxic potential.[25]

Visualizing Key Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the estrogen signaling pathway and the general workflows for the key toxicological assays.

EstrogenSignaling cluster_Extracellular Extracellular Space cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus E2 Estrogen (E2) or 3-BC (Xenoestrogen) ER Estrogen Receptor (ER) E2->ER Binding ER_HSP Inactive ER-HSP Complex ER_Dimer ER Dimerization ER->ER_Dimer Translocation HSP Heat Shock Proteins ER_HSP->ER Dissociation ER_HSP->HSP ERE Estrogen Response Element (ERE) on DNA ER_Dimer->ERE Binding Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Proteins Protein Synthesis (e.g., in Uterus) mRNA->Proteins CellularResponse Cellular Response (e.g., Uterine Growth) Proteins->CellularResponse

Caption: Estrogen signaling pathway and the disruptive action of 3-BC.

ExperimentalWorkflows cluster_Uterotrophic Uterotrophic Assay Workflow cluster_Micronucleus Micronucleus Test Workflow U_Start Immature Rats U_Treat Treat with 3-BC/ Controls (3 days) U_Start->U_Treat U_Sac Euthanize and Excise Uterus U_Treat->U_Sac U_Weigh Weigh Uterus U_Sac->U_Weigh U_End Increased Uterine Weight = Estrogenic Effect U_Weigh->U_End M_Start Rodents M_Treat Treat with 3-BC/ Controls M_Start->M_Treat M_Sample Collect Bone Marrow (24 & 48 hrs) M_Treat->M_Sample M_Analyze Score Micronuclei in Polychromatic Erythrocytes M_Sample->M_Analyze M_End Increased Micronuclei = Genotoxicity M_Analyze->M_End

Caption: Simplified workflows for key toxicological assays.

Conclusion

References

A Comparative Analysis of Computational vs. Experimental Data for 3-Benzylidenecamphor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of experimental and computationally predicted data for the organic compound 3-benzylidenecamphor. Utilized primarily as a UV filter in sunscreens, a thorough understanding of its structural and electronic properties is crucial for predicting its efficacy, stability, and potential biological interactions. This analysis bridges the gap between empirical measurements and theoretical models, offering a comprehensive overview for researchers in medicinal chemistry, materials science, and drug development.

Data Presentation: Spectroscopic and Physicochemical Properties

The following tables summarize the key physicochemical and spectroscopic data for this compound, presenting a side-by-side comparison of experimentally determined values and theoretically calculated predictions. Computational data are based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) methods, which have been shown to provide good agreement with experimental results for related camphor (B46023) derivatives.

Table 1: Physicochemical Properties of this compound

PropertyExperimental ValueComputational Prediction Method
Molecular FormulaC₁₇H₂₀O-
Molecular Weight240.34 g/mol -
Melting Point97 °C[1]Not typically calculated
SolubilityChloroform (Sparingly), Hexanes (Slightly), Methanol (Slightly)[1]Solvation models can predict solubility trends

Table 2: Comparative Analysis of Infrared (IR) Spectroscopy Data

Functional GroupExperimental IR Peak (cm⁻¹)Predicted Vibrational Frequency (cm⁻¹) (DFT/B3LYP)
C=O (Ketone)~1730-1750Expected around 1740-1760
C=C (Aromatic)~1600, 1450-1500Expected in the 1450-1600 range
C=C (Vinylic)~1620-1640Expected around 1630
C-H (Aromatic/Vinylic)~3000-3100Expected in the 3000-3100 range
C-H (Aliphatic)~2850-3000Expected in the 2850-3000 range

Table 3: Comparative Analysis of ¹H NMR Spectroscopy Data

Proton EnvironmentExperimental Chemical Shift (δ, ppm)Predicted Chemical Shift (δ, ppm) (GIAO method)
Aromatic protons7.0-8.0Expected in a similar downfield region
Vinylic proton~7.5Expected to be deshielded, in the aromatic region
Camphor skeleton protons1.0-3.0Expected in a complex, overlapping upfield region
Methyl groupsTwo singlets around 1.0Expected as distinct singlets in the upfield region

Table 4: Comparative Analysis of ¹³C NMR Spectroscopy Data

Carbon EnvironmentExperimental Chemical Shift (δ, ppm)Predicted Chemical Shift (δ, ppm) (GIAO method)
C=O (Ketone)> 200Expected to be the most deshielded signal
Aromatic/Vinylic carbons120-140Expected in the typical downfield region for sp² carbons
Camphor skeleton carbons20-60Expected in the upfield aliphatic region
Methyl groups~10-20Expected in the upfield region

Table 5: Comparative Analysis of UV-Vis Spectroscopy Data

Electronic TransitionExperimental λmax (nm)Predicted λmax (nm) (TD-DFT)
π → π~300-320Expected to be the main absorption band
n → π~330-350Expected as a weaker, longer-wavelength absorption

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To identify the functional groups present in this compound.

  • Methodology (KBr Pellet Method):

    • A small amount of this compound (1-2 mg) is finely ground with spectroscopic grade potassium bromide (KBr, ~100-200 mg) in an agate mortar and pestle until a homogenous mixture is obtained.

    • The mixture is then transferred to a pellet-forming die and compressed under high pressure using a hydraulic press to form a thin, transparent pellet.

    • The KBr pellet is placed in the sample holder of an FTIR spectrometer.

    • The spectrum is recorded by passing a beam of infrared radiation through the sample and measuring the absorbance at different wavenumbers.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To elucidate the carbon-hydrogen framework of the molecule.

  • Methodology:

    • A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃).

    • The solution is transferred to an NMR tube.

    • ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

    • Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) internal standard.

3. UV-Vis Spectroscopy

  • Objective: To study the electronic transitions within the molecule.

  • Methodology:

    • A dilute solution of this compound is prepared in a suitable solvent (e.g., ethanol (B145695) or cyclohexane).

    • The solution is placed in a quartz cuvette.

    • The UV-Vis spectrum is recorded by passing a beam of ultraviolet and visible light through the sample and measuring the absorbance at different wavelengths.

Mandatory Visualization

The following diagrams illustrate the workflows for the experimental characterization and computational analysis of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis synthesis Synthesis of this compound purification Purification (e.g., Recrystallization) synthesis->purification ftir FTIR Spectroscopy purification->ftir nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr uv_vis UV-Vis Spectroscopy purification->uv_vis mass_spec Mass Spectrometry purification->mass_spec structure_elucidation Structure Elucidation ftir->structure_elucidation nmr->structure_elucidation uv_vis->structure_elucidation mass_spec->structure_elucidation

Caption: Experimental workflow for the synthesis and characterization of this compound.

computational_workflow cluster_modeling Molecular Modeling cluster_calculation Quantum Chemical Calculations cluster_comparison Analysis & Comparison build_structure Build Initial 3D Structure geometry_optimization Geometry Optimization (DFT) build_structure->geometry_optimization freq_calculation Vibrational Frequencies (IR) geometry_optimization->freq_calculation nmr_calculation NMR Chemical Shifts (GIAO) geometry_optimization->nmr_calculation uv_vis_calculation Electronic Transitions (TD-DFT) geometry_optimization->uv_vis_calculation compare_data Compare with Experimental Data freq_calculation->compare_data nmr_calculation->compare_data uv_vis_calculation->compare_data property_prediction Predict Molecular Properties compare_data->property_prediction

Caption: Computational workflow for the theoretical analysis of this compound.

References

benchmarking the synthesis efficiency of different catalytic systems for 3-benzylidenecamphor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-benzylidenecamphor, a key intermediate in the preparation of various biologically active compounds, is a critical process in medicinal chemistry and drug development. The efficiency of this synthesis is highly dependent on the catalytic system employed. This guide provides an objective comparison of different catalytic systems for the synthesis of this compound, supported by experimental data, to aid researchers in selecting the optimal methodology for their specific needs.

Data Presentation: Benchmarking Catalyst Performance

The following table summarizes the performance of various catalytic systems in the synthesis of this compound and related aldol (B89426) condensation products. The data highlights key metrics such as catalyst type, reaction conditions, and product yield, allowing for a direct comparison of their efficiencies.

Catalyst SystemReactantsSolventTemperature (°C)Time (h)Conversion (%)Yield (%)Selectivity (%)Reference
ZIF-67/MWW(R)Camphor (B46023), BenzaldehydeToluene (B28343)110873.870.895.9[1]
ZIF-67/MWW(U)Camphor, BenzaldehydeToluene110864.956.587.0[1]
Co/MWWCamphor, BenzaldehydeToluene110830.78.4-[1]
Solid Acid (Nafion)Cyclopentanone, FurfuralSolvent-free---61.55 (intermediate)-[2]
Lewis Acid (Hf-β zeolite)Benzaldehyde, Acetone-90590--[2]
Lewis Acid (Zr-β zeolite)Benzaldehyde, Acetone-90597--[2]

Note: The data presented for Nafion and Lewis Acid zeolites are for analogous aldol condensation reactions and serve as a benchmark for catalyst types that could be applied to this compound synthesis.[2]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its derivatives are provided below. These protocols are based on established literature and can be adapted for specific laboratory conditions.

Protocol 1: Synthesis of this compound using a Heterogeneous Catalyst (e.g., ZIF-67/MWW)

This protocol is based on the aldol condensation reaction between camphor and benzaldehyde.

Materials:

  • Camphor

  • Benzaldehyde

  • ZIF-67/MWW catalyst

  • Toluene (solvent)

  • Ethanol (B145695) (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, combine equimolar amounts of camphor and benzaldehyde.

  • Add the ZIF-67/MWW catalyst to the mixture.

  • Add toluene as the solvent.

  • The reaction mixture is stirred and heated to reflux.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the catalyst.

  • The solvent is removed from the filtrate under reduced pressure.

  • The crude product is purified by recrystallization from ethanol to yield pure this compound.[3][4]

Protocol 2: Synthesis of Substituted this compound Derivatives

This protocol describes the synthesis of various benzylidene camphor derivatives by condensing camphor with substituted aromatic aldehydes.

Materials:

  • Camphor

  • Substituted aromatic aldehyde (e.g., 2-nitrobenzaldehyde)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice-cold water

  • Filtration apparatus

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve camphor and the substituted aromatic aldehyde in anhydrous DMSO in a round-bottom flask.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction for the formation of a precipitate.

  • Once the reaction is complete, filter the precipitate.

  • Wash the filtered solid with ice-cold water.

  • Dry the product at room temperature.

  • Recrystallize the crude product from ethanol to obtain the pure substituted this compound derivative.[3][4]

Visualizations

Experimental Workflow for this compound Synthesis

The following diagram illustrates the general workflow for the synthesis of this compound.

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Camphor + Benzaldehyde ReactionVessel Reaction Mixture (Heating & Stirring) Reactants->ReactionVessel Catalyst Catalyst (e.g., ZIF-67/MWW) Catalyst->ReactionVessel Solvent Solvent (e.g., Toluene) Solvent->ReactionVessel Filtration Filtration (Catalyst Removal) ReactionVessel->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Recrystallization Recrystallization (from Ethanol) Evaporation->Recrystallization FinalProduct Pure this compound Recrystallization->FinalProduct

Caption: General workflow for the synthesis of this compound.

Logical Relationship of Catalytic Systems

This diagram outlines the classification and relationship between different types of catalysts that can be employed for aldol condensation reactions.

G cluster_homogeneous Homogeneous Catalysts cluster_heterogeneous Heterogeneous Catalysts Catalysts Catalysts for Aldol Condensation Acid_Homogeneous Acid Catalysts (e.g., CSA) Catalysts->Acid_Homogeneous Type Base_Homogeneous Base Catalysts (e.g., Piperidine, Pyridine) Catalysts->Base_Homogeneous Type Solid_Acid Solid Acids (e.g., Nafion, Zeolites) Catalysts->Solid_Acid Type Solid_Base Solid Bases (e.g., Activated Ba(OH)₂) Catalysts->Solid_Base Type MOF Metal-Organic Frameworks (e.g., ZIF-67) Catalysts->MOF Type

Caption: Classification of catalytic systems for aldol condensation.

References

Safety Operating Guide

Proper Disposal of 3-Benzylidenecamphor: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 3-Benzylidenecamphor, a compound commonly used in research and development. Adherence to these procedures is critical to ensure personnel safety and environmental protection.

This compound and its derivatives are classified as hazardous to the environment, particularly aquatic life[1][2][3]. Therefore, it is imperative that this chemical waste is not disposed of in regular trash or down the sanitary sewer[4][5][6]. All chemical waste is regulated by the Environmental Protection Agency (EPA) and must be managed through an authorized hazardous waste program[5].

Summary of Disposal Procedures

The following table outlines the key steps and considerations for the safe disposal of this compound.

StepProcedureKey Considerations
1 Waste Identification & Classification Characterize all waste containing this compound as hazardous environmental waste.
2 Personal Protective Equipment (PPE) Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound waste.
3 Waste Collection & Segregation Collect all solid and liquid waste containing this compound in a designated, compatible, and leak-proof container[7]. Segregate this waste from other chemical waste streams to prevent unintended reactions[7][8].
4 Container Labeling Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity[5]. Include the date of waste generation and the principal investigator's name and contact information[5].
5 Storage Store the sealed waste container in a designated hazardous waste accumulation area that is secure and away from ignition sources.
6 Disposal Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[5][6].
7 Spill Management In the event of a spill, immediately contain the material. For minor spills, use an absorbent material, collect the contaminated material in a sealed container, and dispose of it as hazardous waste[6][9]. For major spills, evacuate the area and contact your EHS office immediately[10].

Experimental Protocols

This document does not cite specific experiments but provides general disposal protocols. For detailed methodologies of experiments involving this compound, please refer to your specific laboratory's standard operating procedures (SOPs).

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

cluster_0 A Waste Generation (this compound) B Is the waste contaminated with this compound? A->B C Treat as Hazardous Waste B->C Yes D Follow standard non-hazardous waste disposal procedures B->D No E Collect in a designated, labeled, and sealed hazardous waste container C->E F Store in designated hazardous waste accumulation area E->F G Contact EHS for hazardous waste pickup F->G H Proper Disposal G->H

Caption: Decision workflow for the disposal of this compound waste.

References

Personal protective equipment for handling 3-Benzylidenecamphor

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Benzylidenecamphor

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Chemical Identifier: this compound CAS Number: 15087-24-8 Primary Hazards: Suspected reproductive toxin, potential endocrine disruptor, skin and eye irritant, very toxic to aquatic life.[1][2][3][4]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular FormulaC₁₇H₂₀O[5]
Molecular Weight240.34 g/mol [6]
Melting Point97.00 °C[7]
Boiling Point354.00 to 355.00 °C (estimated)[7]
Flash Point158.20 °C (estimated)[7]
AppearanceColorless to pale yellow solid[7]

Operational Plan: Safe Handling Protocol

Adherence to the following step-by-step procedures is mandatory to ensure personal and environmental safety when working with this compound.

Preparation and Engineering Controls
  • Ventilation: All handling of this compound powder must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to avoid dust formation and inhalation.[1][5]

  • Safety Equipment Check: Before starting any work, ensure that safety showers and eyewash stations are accessible and operational.

  • Gather Materials: Collect all necessary equipment, including appropriate containers, weighing tools, and spill cleanup materials, before bringing the chemical into the work area.

Personal Protective Equipment (PPE)

Appropriate PPE is the primary barrier against chemical exposure. The following must be worn at all times when handling this compound.

ActivityRequired PPEMaterial/Specification
Weighing and Solids Handling Lab Coat, Gloves, Eye ProtectionChemical-resistant, disposable lab coat. Nitrile or neoprene gloves. ANSI Z87.1 compliant safety glasses with side shields.
Solution Preparation and Transfers Lab Coat, Gloves, Eye ProtectionChemical-resistant, disposable lab coat. Nitrile or neoprene gloves. ANSI Z87.1 compliant safety goggles.
Heating or Reactions Lab Coat, Gloves, Eye Protection, Face ShieldChemical-resistant, disposable lab coat. Nitrile or neoprene gloves. ANSI Z87.1 compliant safety goggles and a full-face shield.
Spill Cleanup and Waste Disposal Lab Coat, Gloves (double), Eye Protection, Respiratory Protection (if dust is present)Chemical-resistant, disposable lab coat. Double-layered nitrile or neoprene gloves. ANSI Z87.1 compliant safety goggles. NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates if dust is generated.

Donning and Doffing PPE: Proper procedure for putting on and taking off PPE is critical to prevent cross-contamination. Always remove gloves first by peeling them off from the cuff downwards, turning them inside out. Wash hands thoroughly after all PPE has been removed.

Experimental Procedures
  • Weighing: Weigh the solid chemical within a fume hood or a ventilated balance enclosure to minimize dust dispersal.

  • Transfers: When transferring the chemical, use tools (spatulas, etc.) that minimize the creation of dust. Avoid pouring the dry powder.

  • Spills: In case of a minor spill, clean it up immediately.[8] Wear appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust, and then collect it into a designated hazardous waste container. For major spills, evacuate the area and alert emergency responders.[8]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Segregation and Collection
  • Solid Waste: Place any unused this compound, contaminated weighing papers, and spill cleanup materials into a clearly labeled, sealable hazardous waste container.

  • Contaminated PPE: All disposable PPE used while handling the chemical, including gloves, lab coats, and shoe covers, must be considered contaminated waste.[9] Place these items in a designated, leak-proof hazardous waste bag or container.[9]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled, and sealed hazardous waste container. Do not pour any solutions down the drain, as the substance is very toxic to aquatic life.[3][4]

Storage and Disposal
  • Storage: Store all hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office, in accordance with all local, state, and national regulations.[3][9]

Visual Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

SafeHandlingWorkflow start Start: Review SDS and Protocol prep Preparation: - Verify fume hood function - Assemble all materials start->prep don_ppe Don Personal Protective Equipment (PPE) - Lab coat, gloves, eye protection prep->don_ppe weigh Weighing and Handling: - Conduct in fume hood - Minimize dust generation don_ppe->weigh experiment Perform Experimental Procedure weigh->experiment cleanup Decontaminate Work Area and Equipment experiment->cleanup spill Spill Occurs experiment->spill Contingency doff_ppe Doff PPE Correctly cleanup->doff_ppe waste Segregate and Store Hazardous Waste doff_ppe->waste end End: Wash Hands Thoroughly waste->end spill_response Spill Response: - Evacuate if necessary - Use spill kit - Dispose of as hazardous waste spill->spill_response spill_response->cleanup

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Benzylidenecamphor
Reactant of Route 2
Reactant of Route 2
3-Benzylidenecamphor

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。